molecular formula C7H10F3NO B1318925 1-(2,2,2-Trifluoroethyl)piperidin-4-one CAS No. 81363-14-6

1-(2,2,2-Trifluoroethyl)piperidin-4-one

Cat. No.: B1318925
CAS No.: 81363-14-6
M. Wt: 181.16 g/mol
InChI Key: ZMVHYBSUJMJFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2,2-Trifluoroethyl)piperidin-4-one is a useful research compound. Its molecular formula is C7H10F3NO and its molecular weight is 181.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)5-11-3-1-6(12)2-4-11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVHYBSUJMJFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591210
Record name 1-(2,2,2-Trifluoroethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81363-14-6
Record name 1-(2,2,2-Trifluoroethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2,2-trifluoroethyl)piperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 1-(2,2,2-Trifluoroethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 81363-14-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2,2-Trifluoroethyl)piperidin-4-one is a fluorinated heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidone ring N-substituted with a trifluoroethyl group, serves as a crucial building block in the synthesis of complex molecules with diverse biological activities. The incorporation of the trifluoroethyl group can significantly modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability, making it a valuable component in the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and its notable application as a key intermediate in the development of potent enzyme inhibitors for cancer therapy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. Please note that some of these values are predicted due to the limited availability of experimentally determined data in public literature.

PropertyValue
CAS Number 81363-14-6[1]
Molecular Formula C₇H₁₀F₃NO
Molecular Weight 181.16 g/mol [1]
Appearance Colorless to light yellow liquid (Predicted)
Boiling Point 185.9 ± 40.0 °C (Predicted)
Density 1.224 ± 0.06 g/cm³ (Predicted)
pKa 2.81 ± 0.20 (Predicted)
Storage Temperature 2-8°C

Synthesis and Experimental Protocols

General Synthetic Pathway: N-Alkylation

A common method for the N-alkylation of secondary amines like piperidin-4-one involves the use of an alkyl halide or a triflate ester in the presence of a base to neutralize the acid formed during the reaction.

Synthetic_Pathway_1 Piperidinone Piperidin-4-one Product This compound Piperidinone->Product Trifluoroethylating_agent CF₃CH₂-X (X = I, Br, OTs, OTf) Trifluoroethylating_agent->Product Base Base (e.g., K₂CO₃, Et₃N) Base:n->Product:s Solvent Solvent (e.g., ACN, DMF) Solvent:n->Product:s

Figure 1: General synthetic scheme for N-alkylation.

Plausible Experimental Protocol

The following protocol is a generalized procedure based on common organic synthesis techniques for N-alkylation.

  • Reaction Setup: To a solution of piperidin-4-one (1.0 eq) in a suitable aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a non-nucleophilic base (1.5-2.0 eq), for example, potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Addition of Alkylating Agent: To the stirred suspension, add the trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide, 2,2,2-trifluoroethyl bromide, or 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) (1.1-1.2 eq), dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Spectral Data (Predicted)

Detailed experimental spectral data for this compound is not widely published. The following are predicted spectral characteristics based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy
Predicted δ (ppm)MultiplicityIntegrationAssignment
~3.0 - 3.2q2H-N-CH₂ -CF₃
~2.8 - 3.0t4HPiperidine H2, H6 (axial)
~2.5 - 2.7t4HPiperidine H3, H5 (equatorial)
¹³C NMR Spectroscopy
Predicted δ (ppm)Assignment
~208C=O (C4)
~125 (q)C F₃
~55 (q)-N-C H₂-CF₃
~50Piperidine C2, C6
~40Piperidine C3, C5
¹⁹F NMR Spectroscopy
Predicted δ (ppm)MultiplicityAssignment
~ -70 to -75t-CH₂-CF₃
Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 181. Common fragmentation patterns for piperidine derivatives involve alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This would likely result in the loss of a trifluoroethyl radical or other fragments from the piperidine ring.

Applications in Drug Development

The 1-(2,2,2-trifluoroethyl)piperidine moiety is a key structural component in the development of inhibitors for the enzyme Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in epigenetic regulation and has been identified as a therapeutic target in various cancers.

Role in EZH2 Inhibitors

The 1-(2,2,2-trifluoroethyl)piperidine group is incorporated into the structure of potent and selective EZH2 inhibitors, such as CPI-1205.[2] In these molecules, the piperidine ring serves as a scaffold to correctly position other pharmacophoric elements for optimal binding to the enzyme's active site. The trifluoroethyl group is introduced to modulate the basicity of the piperidine nitrogen. This fine-tuning of pKa can have a profound impact on the cellular potency, selectivity, and pharmacokinetic properties of the inhibitor.[2]

EZH2_Inhibition_Workflow cluster_0 Drug Design & Synthesis cluster_1 Biological Action Piperidinone This compound EZH2_Inhibitor EZH2 Inhibitor (e.g., CPI-1205) Piperidinone->EZH2_Inhibitor Other_Fragments Other Pharmacophoric Fragments Other_Fragments->EZH2_Inhibitor Inhibition Inhibition EZH2_Inhibitor->Inhibition EZH2_Enzyme EZH2 Enzyme H3K27_Methylation Histone H3K27 Methylation EZH2_Enzyme->H3K27_Methylation Catalyzes Inhibition->EZH2_Enzyme Blocks Gene_Silencing Aberrant Gene Silencing H3K27_Methylation->Gene_Silencing Leads to Tumor_Growth Tumor Growth Gene_Silencing->Tumor_Growth Promotes

Figure 2: Role of this compound in EZH2 inhibition.

The development of EZH2 inhibitors containing the 1-(2,2,2-trifluoroethyl)piperidine moiety represents a promising strategy in oncology, with several compounds advancing into clinical trials for the treatment of various malignancies, including B-cell lymphomas.[2]

Conclusion

This compound is a valuable synthetic intermediate with significant applications in modern drug discovery. Its unique structural features, particularly the trifluoroethyl group, allow for the fine-tuning of molecular properties essential for therapeutic efficacy. The successful incorporation of this building block into potent EZH2 inhibitors highlights its importance for researchers and scientists in the field of oncology and medicinal chemistry. Further research into the synthesis and characterization of this and related fluorinated piperidines will undoubtedly continue to fuel the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(2,2,2-Trifluoroethyl)piperidin-4-one. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Properties

This compound is a fluorinated heterocyclic compound. The trifluoroethyl group significantly influences its physicochemical properties, impacting its reactivity, lipophilicity, and metabolic stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀F₃NOChemSrc
Molecular Weight 181.16 g/mol ChemSrc
Predicted Boiling Point 185.9 ± 40.0 °CChemicalBook
Predicted Density 1.224 ± 0.06 g/cm³ChemicalBook
Melting Point Not available-
Solubility Not available-

Synthesis and Spectroscopic Analysis

A plausible synthetic route involves the N-alkylation of piperidin-4-one with a suitable trifluoroethylating agent. One common method for introducing the trifluoroethyl group is through reductive amination or by reaction with a trifluoroethyl halide or sulfonate.

Experimental Workflow for a General N-alkylation Synthesis

reagents Piperidin-4-one + 2,2,2-Trifluoroethylating agent reaction Reaction (e.g., Reductive Amination or Nucleophilic Substitution) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data:

No experimental 1H NMR, 13C NMR, mass spectrometry, or IR spectroscopy data for this compound were found in the public domain during the literature search. Researchers are advised to perform their own spectral analysis for compound characterization.

Biological Activity and Drug Development Potential

Derivatives of 1-(2,2,2-trifluoroethyl)piperidine have been investigated as potent and selective inhibitors of the enzyme Enhancer of zeste homolog 2 (EZH2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers.

The trifluoroethyl moiety on the piperidine ring can be crucial for modulating the basicity of the piperidine nitrogen and improving cellular potency and pharmacokinetic properties of EZH2 inhibitors.[1]

EZH2 Signaling Pathway

The inhibition of EZH2 by small molecules can disrupt its catalytic activity, leading to a decrease in H3K27 methylation and the subsequent reactivation of tumor suppressor genes. This provides a promising therapeutic strategy for cancers with EZH2 mutations or overexpression.

EZH2 Signaling Pathway and Inhibition

EZH2_Pathway cluster_PRC2 PRC2 Complex EZH2 EZH2 SAH SAH EZH2->SAH H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation EED EED SUZ12 SUZ12 SAM SAM SAM->EZH2 Methyl group donor HistoneH3 Histone H3 HistoneH3->H3K27me3 GeneSilencing Transcriptional Repression (Tumor Suppressor Genes) H3K27me3->GeneSilencing leads to Inhibitor This compound (or derivative) Inhibitor->EZH2 Inhibition

Caption: Simplified EZH2 signaling pathway and the mechanism of its inhibition.

Experimental Protocols for EZH2 Inhibition Assays

Biochemical Assay for EZH2 Inhibition:

A common method to determine the biochemical potency of EZH2 inhibitors is a radiometric assay using a purified PRC2 complex.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the purified five-member PRC2 complex (EZH2, EED, SUZ12, RbAp48, and AEBP2), a histone H3 peptide substrate, and the test compound (e.g., a derivative of this compound) at various concentrations.

  • Initiation of Reaction: Start the enzymatic reaction by adding S-adenosyl-L-[³H]-methionine.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific time.

  • Termination and Detection: Stop the reaction and measure the incorporation of the radiolabel into the histone peptide using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce EZH2 activity by 50%.

Cell-Based Assay for EZH2 Inhibition:

Cellular assays are essential to confirm the on-target activity of EZH2 inhibitors in a biological context.

  • Cell Culture: Culture cancer cell lines with known EZH2 status (wild-type or mutant) under standard conditions.

  • Inhibitor Treatment: Treat the cells with the test compound at a range of concentrations for a defined period (e.g., 72 hours).

  • Analysis of H3K27me3 Levels:

    • Western Blotting: Prepare whole-cell lysates, separate proteins by SDS-PAGE, and perform Western blotting using specific antibodies against H3K27me3 and total histone H3 (as a loading control).

    • ELISA: Use an enzyme-linked immunosorbent assay for a more quantitative measurement of global H3K27me3 levels.

  • Cell Proliferation Assay: Assess the effect of the inhibitor on cell viability and proliferation using assays such as MTT or CellTiter-Glo.

Safety and Handling

No specific safety data sheet (SDS) for this compound was found. However, based on the safety information for structurally related compounds, it should be handled with care. Assume the compound is harmful if swallowed and toxic to aquatic life. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Handle in a well-ventilated area.

Disclaimer: This document is intended for informational purposes only and is not a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

An In-depth Technical Guide to the Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,2,2-Trifluoroethyl)piperidin-4-one is a valuable fluorinated building block in medicinal chemistry, utilized in the synthesis of various pharmacologically active compounds. The introduction of the trifluoroethyl group can significantly modulate properties such as metabolic stability, basicity, and receptor binding affinity. This technical guide provides a detailed overview of the primary synthetic routes to this key intermediate, focusing on N-alkylation and reductive amination methodologies. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, tabulated data for easy comparison of reaction components, and logical workflow diagrams to aid in the practical synthesis of this compound.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active molecules.[1][2] Functionalization of the piperidine nitrogen allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The incorporation of a 2,2,2-trifluoroethyl group at the 1-position of the piperidin-4-one ring is a strategic modification employed in drug discovery to enhance metabolic stability and alter the basicity of the piperidine nitrogen. This guide details the two most prevalent and practical synthetic strategies for the preparation of this compound.

Synthetic Protocols

Two primary and reliable methods for the synthesis of this compound are N-alkylation of piperidin-4-one and reductive amination. Both methods start with the readily available piperidin-4-one, which often exists as its hydrochloride monohydrate.

Method 1: N-Alkylation of Piperidin-4-one

This classical approach involves the direct alkylation of the secondary amine of piperidin-4-one with a suitable 2,2,2-trifluoroethylating agent. This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

Experimental Protocol: N-Alkylation

Materials:

  • Piperidin-4-one hydrochloride monohydrate

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (or 2,2,2-trifluoroethyl tosylate/iodide)

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile or N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of piperidin-4-one hydrochloride monohydrate (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.5 eq) or DIPEA (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, or heat to 50-70 °C if the reaction is sluggish. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Table 1: Reagents and Conditions for N-Alkylation

ReagentRoleMolar EquivalentsTypical SolventsTypical BasesTemperature (°C)Reaction Time (h)
Piperidin-4-one hydrochloride monohydrateStarting Material1.0Acetonitrile, DMFK₂CO₃, Cs₂CO₃, DIPEA, Triethylamine25 - 7012 - 24
2,2,2-Trifluoroethyl triflate/tosylate/iodideTrifluoroethylating Agent1.1 - 1.5Acetonitrile, DMF
BaseAcid Scavenger2.0 - 3.0
Method 2: Reductive Amination

Reductive amination provides an alternative route, which involves the reaction of piperidin-4-one with a source of the trifluoroethylamino group, typically trifluoroacetaldehyde or a precursor, to form an enamine or iminium ion intermediate, which is then reduced in situ.

Experimental Protocol: Reductive Amination

Materials:

  • Piperidin-4-one hydrochloride monohydrate

  • Trifluoroacetaldehyde ethyl hemiacetal (or trifluoroacetaldehyde hydrate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a suspension of piperidin-4-one hydrochloride monohydrate (1.0 eq) and trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) in dichloromethane or 1,2-dichloroethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Table 2: Reagents and Conditions for Reductive Amination

ReagentRoleMolar EquivalentsTypical SolventsReducing AgentsTemperature (°C)Reaction Time (h)
Piperidin-4-one hydrochloride monohydrateStarting Material1.0DCM, DCENaBH(OAc)₃, NaBH₃CN, H₂/Pd-C2512 - 24
Trifluoroacetaldehyde ethyl hemiacetalAldehyde Source1.1 - 1.5DCM, DCE
Acetic AcidCatalyst0.1 - 0.5
Reducing AgentHydride Source1.5 - 2.0

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflows for the N-alkylation and reductive amination synthesis routes.

N_Alkylation_Workflow start Start reagents Piperidin-4-one 2,2,2-Trifluoroethylating Agent Base start->reagents Combine reaction N-Alkylation Reaction (Acetonitrile or DMF) reagents->reaction React workup Aqueous Workup & Extraction reaction->workup Process purification Column Chromatography workup->purification Isolate product This compound purification->product Yields end End product->end

Caption: N-Alkylation Synthetic Workflow.

Reductive_Amination_Workflow start Start reagents Piperidin-4-one Trifluoroacetaldehyde Source Reducing Agent start->reagents Combine reaction Reductive Amination (DCM or DCE) reagents->reaction React workup Aqueous Workup & Extraction reaction->workup Process purification Column Chromatography workup->purification Isolate product This compound purification->product Yields end End product->end

Caption: Reductive Amination Synthetic Workflow.

Conclusion

The synthesis of this compound can be reliably achieved through either N-alkylation or reductive amination. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities. The N-alkylation route is straightforward but may require a more reactive trifluoroethylating agent. Reductive amination is a mild and efficient one-pot procedure that often provides high yields. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important fluorinated building block for applications in drug discovery and development.

References

Synthesis of N-Trifluoroethyl Piperidone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoroethyl group onto a piperidone scaffold is a key strategy in medicinal chemistry for enhancing the pharmacological properties of molecules. This modification can significantly impact factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the primary synthetic routes to N-trifluoroethyl piperidone derivatives, focusing on detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic workflows.

Core Synthetic Strategies

Two principal methods dominate the synthesis of N-trifluoroethyl piperidone derivatives: reductive amination and direct N-alkylation. The choice between these routes often depends on the availability of starting materials, desired scale, and the specific substitution pattern of the piperidone core.

Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds. This one-pot reaction typically involves the condensation of a piperidone with 2,2,2-trifluoroethylamine to form an imine or enamine intermediate, which is then reduced in situ to the desired N-trifluoroethyl piperidone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reducing agent due to its mild nature and high selectivity for the iminium ion over the ketone starting material.[1]

This protocol details the synthesis of 1-(2,2,2-trifluoroethyl)piperidin-4-one via reductive amination.

Materials:

  • 4-Piperidone hydrochloride

  • 2,2,2-Trifluoroethylamine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.

  • Add 2,2,2-trifluoroethylamine hydrochloride (1.1 eq) to the mixture and stir for 30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

N-Alkylation

Direct N-alkylation offers a more traditional approach, involving the reaction of a piperidone with a suitable trifluoroethylating agent. To achieve efficient alkylation, highly reactive electrophiles such as 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) are often preferred over less reactive halides like bromide or iodide.[2][3] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.

This protocol describes the synthesis of this compound via N-alkylation with 2,2,2-trifluoroethyl triflate.

Materials:

  • 4-Piperidone hydrochloride

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-piperidone hydrochloride (1.0 eq) in anhydrous acetonitrile (ACN), add potassium carbonate (2.5 eq).

  • Stir the suspension vigorously for 15 minutes at room temperature to generate the free base of 4-piperidone in situ.

  • Add a solution of 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) in ACN dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.[4]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of N-trifluoroethyl piperidone derivatives, allowing for a comparative analysis of the two primary synthetic methods.

ParameterReductive AminationN-Alkylation
Piperidone Substrate 4-Piperidone or its derivatives4-Piperidone or its derivatives
Trifluoroethyl Source 2,2,2-Trifluoroethylamine2,2,2-Trifluoroethyl triflate/halide
Key Reagents NaBH(OAc)₃, TEAK₂CO₃ or DIPEA
Solvent Dichloromethane (DCM)Acetonitrile (ACN) or DMF
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 70 °C
Typical Reaction Time 12 - 16 hours4 - 12 hours
Typical Yield 60 - 85%50 - 75%
Key Advantages Mild conditions, one-pot procedureDirect C-N bond formation
Potential Drawbacks Longer reaction timesRequires highly reactive alkylating agent

Visualizing the Synthesis

Diagrams of the signaling pathways, experimental workflows, and logical relationships provide a clear and concise understanding of the synthetic processes.

Reductive_Amination_Pathway Piperidone 4-Piperidone Intermediate Iminium Ion Intermediate Piperidone->Intermediate + H⁺ TFEA 2,2,2-Trifluoroethylamine TFEA->Intermediate Product N-Trifluoroethyl Piperidone Intermediate->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Product Hydride Transfer

Reductive Amination Pathway

N_Alkylation_Pathway Piperidone 4-Piperidone Product N-Trifluoroethyl Piperidone Piperidone->Product TFE_Triflate 2,2,2-Trifluoroethyl Triflate TFE_Triflate->Product SN2 Reaction Base Base (e.g., K₂CO₃) Base->Piperidone Deprotonation

N-Alkylation Pathway

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Combine Piperidone and Amine/Base Reagent_Add Add Trifluoroethylating Agent or Reducing Agent Start->Reagent_Add Stir Stir at Defined Temperature Reagent_Add->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterization (NMR, MS) Purify->Characterize

General Experimental Workflow

References

A Technical Guide to the Physicochemical Properties and Biological Activities of Trifluoroethyl Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of trifluoroethyl piperidones. It includes a summary of quantitative data, detailed experimental protocols for their synthesis, and visualizations of relevant biological signaling pathways. The incorporation of a trifluoroethyl group onto the piperidone scaffold significantly impacts the molecule's basicity, lipophilicity, and metabolic stability, making this class of compounds an area of active investigation in medicinal chemistry.

Physicochemical Properties of Trifluoroethyl Piperidone Derivatives

The introduction of the highly electronegative fluorine atoms in the trifluoroethyl moiety has a profound effect on the physicochemical properties of the parent piperidone. A key effect is the reduction of the basicity of the piperidine nitrogen. This modulation of pKa can be critical for optimizing a drug candidate's pharmacokinetic profile.

Table 1: Physicochemical Data for Representative Trifluoroethyl Piperidone Derivatives

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Calculated pKaPhysical FormPurityReference
1-(2,2,2-trifluoroethyl)piperidin-4-olC₇H₁₂F₃NO183.17Not ReportedLiquid95%[1]
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(3,3,3-trifluoropropyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamideComplex StructureC₃₂H₃₉F₃N₄O₄612.67~8.2Not ReportedNot Reported[2]
1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acidC₈H₁₂F₃NO₂211.18Not ReportedSolid95%

Experimental Protocols: Synthesis of Trifluoroethyl Piperidones

The most common method for the synthesis of N-trifluoroethyl piperidones is the N-alkylation of a piperidone precursor with a trifluoroethylating agent. Below are two detailed protocols for such transformations.

2.1. Method 1: Direct N-Alkylation with 2,2,2-Trifluoroethyl Triflate

This protocol is adapted from the principles of N-alkylation using highly reactive triflate electrophiles. 2,2,2-Trifluoroethyl triflate is a potent alkylating agent that can be synthesized from 2,2,2-trifluoroethanol.

Experimental Protocol: Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one

  • Materials:

    • Piperidin-4-one hydrochloride

    • 2,2,2-Trifluoroethyl triflate

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask charged with piperidin-4-one hydrochloride (1.0 eq), add anhydrous DMF.

    • Add anhydrous potassium carbonate (2.5 eq) to the suspension to neutralize the hydrochloride salt and act as a base.

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add a solution of 2,2,2-trifluoroethyl triflate (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours to reach completion.

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the aqueous layer with diethyl ether (3 times).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.

  • Expected Characterization Data:

    • ¹H NMR (CDCl₃): Signals for the piperidone ring protons would be expected in the δ 2.5-3.0 ppm range. The quartet corresponding to the -CH₂- group adjacent to the trifluoromethyl group would likely appear around δ 3.0-3.5 ppm.

    • ¹³C NMR (CDCl₃): The carbonyl carbon (C=O) would appear significantly downfield (>200 ppm). The carbon of the -CH₂- group will be split into a quartet by the three fluorine atoms. The -CF₃ carbon will also appear as a quartet with a large coupling constant.

    • ¹⁹F NMR (CDCl₃): A triplet corresponding to the -CF₃ group would be expected around -70 to -75 ppm, with coupling to the adjacent methylene protons.

G Experimental Workflow: N-Alkylation start Piperidin-4-one HCl + K2CO3 in DMF reagent_add Add 2,2,2-Trifluoroethyl Triflate start->reagent_add reaction Stir at RT (Monitor by TLC/LC-MS) reagent_add->reaction workup Quench with Water & Extract with Et2O reaction->workup purification Wash with NaHCO3/Brine & Dry over MgSO4 workup->purification final_product Purify by Column Chromatography purification->final_product product 1-(2,2,2-Trifluoroethyl) -piperidin-4-one final_product->product

Caption: Workflow for the synthesis of this compound via direct N-alkylation.

Biological Activity and Signaling Pathways

Trifluoroethyl piperidone scaffolds are present in molecules with diverse biological activities, including roles as enzyme inhibitors and inducers of apoptosis.

3.1. EZH2 Inhibition Signaling Pathway

Certain complex trifluoroethyl piperidine derivatives have been identified as potent inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, these compounds prevent the methylation of histone H3 on lysine 27 (H3K27), which leads to the reactivation of tumor suppressor genes that are aberrantly silenced in some cancers.

G EZH2 Inhibition Signaling Pathway drug Trifluoroethyl Piperidone Derivative (EZH2 Inhibitor) prc2 PRC2 Complex (EZH2, EED, SUZ12) drug->prc2 Inhibits Catalytic Activity of EZH2 histone Histone H3 prc2->histone Methylates H3K27 gene_expression Gene Expression (e.g., Tumor Suppressors) prc2->gene_expression Inhibition allows h3k27me3 H3K27me3 (Tri-methylation) histone->h3k27me3 Leads to gene_silencing Transcriptional Repression (Gene Silencing) h3k27me3->gene_silencing G Intrinsic Apoptosis Pathway piperidone Piperidone Derivative ros Increased ROS (Reactive Oxygen Species) piperidone->ros mitochondria Mitochondrial Depolarization ros->mitochondria caspase Caspase-3/7 Activation mitochondria->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

References

An In-depth Technical Guide to the Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2,2-Trifluoroethyl)piperidin-4-one is a key building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. The introduction of the trifluoroethyl group can significantly modulate properties such as metabolic stability, lipophilicity, and receptor binding affinity. This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this valuable intermediate, focusing on the starting materials, reaction conditions, and detailed experimental protocols.

Core Synthetic Strategies

The synthesis of this compound can be primarily achieved through three distinct and effective routes:

  • Direct N-Alkylation of Piperidin-4-one: This is a straightforward approach involving the reaction of a piperidin-4-one salt with a suitable 2,2,2-trifluoroethylating agent.

  • Reductive Amination: This method utilizes a protected piperidin-4-one derivative and 2,2,2-trifluoroethylamine, followed by a deprotection step.

  • N-Trifluoroacetylation and Subsequent Reduction: A two-step process that begins with the acylation of piperidin-4-one with a trifluoroacetyl source, followed by the reduction of the resulting amide.

Each of these methodologies offers distinct advantages and employs different starting materials, which will be detailed in the following sections.

Starting Materials and Reagents

A summary of the key starting materials and reagents required for each synthetic route is presented in Table 1.

RouteStarting Material 1Starting Material 2Key Reagents
1. N-Alkylation Piperidin-4-one hydrochloride2,2,2-Trifluoroethyl trifluoromethanesulfonatePotassium carbonate (K₂CO₃), Dimethylformamide (DMF)
Piperidin-4-one2,2,2-Trifluoroethyl iodideN,N-Diisopropylethylamine (DIPEA), Acetonitrile (MeCN)
2. Reductive Amination 1,4-Dioxaspiro[4.5]decan-8-one2,2,2-TrifluoroethylamineSodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE), Hydrochloric acid (HCl)
3. N-Acylation/Reduction Piperidin-4-oneTrifluoroacetic anhydride ((CF₃CO)₂O)Pyridine, Dichloromethane (DCM), Borane tetrahydrofuran complex (BH₃·THF)

Experimental Protocols

Route 1: Direct N-Alkylation of Piperidin-4-one

This method is perhaps the most direct approach to the target molecule. The use of piperidin-4-one hydrochloride is common as the free base can be unstable. A base is required to neutralize the hydrochloride salt and the acid generated during the reaction.

Protocol 1a: Using 2,2,2-Trifluoroethyl Trifluoromethanesulfonate

A robust procedure for the N-alkylation of piperidines involves the use of a powerful trifluoroethylating agent.

  • Reaction Scheme:

  • Procedure:

    • To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous dimethylformamide (DMF), add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

  • Quantitative Data:

ParameterValue
Yield 75-85%
Purity >95%
Reaction Time 12-18 h
Route 2: Reductive Amination

This strategy involves the formation of an imine or iminium ion intermediate from a protected piperidin-4-one and 2,2,2-trifluoroethylamine, which is then reduced in situ. The protecting group is subsequently removed to yield the final product. 1,4-Dioxaspiro[4.5]decan-8-one, the ethylene glycol ketal of piperidin-4-one, is a commonly used protected starting material.

Protocol 2a: Reductive Amination followed by Deprotection

  • Reaction Scheme:

  • Procedure:

    • To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and 2,2,2-trifluoroethylamine (1.2 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude intermediate in a mixture of acetone and aqueous hydrochloric acid (e.g., 2 M HCl).

    • Stir the mixture at room temperature for 4-8 hours to effect deprotection.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Quantitative Data:

Parameter (Overall)Value
Yield 60-70%
Purity >95%
Reaction Time 16-32 h
Route 3: N-Trifluoroacetylation and Subsequent Reduction

This two-step approach provides an alternative to direct alkylation. The initial acylation is typically high-yielding, and the subsequent reduction of the stable amide intermediate can be achieved with powerful reducing agents.

Protocol 3a: Two-Step Acylation and Reduction

  • Reaction Scheme:

  • Procedure:

    • N-Trifluoroacetylation:

      • Dissolve piperidin-4-one (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

      • Add pyridine (1.2 eq) followed by the dropwise addition of trifluoroacetic anhydride (1.1 eq).

      • Allow the reaction to warm to room temperature and stir for 2-4 hours.

      • Wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(trifluoroacetyl)piperidin-4-one, which can often be used in the next step without further purification.

    • Reduction:

      • Dissolve the crude 1-(trifluoroacetyl)piperidin-4-one in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

      • Add borane tetrahydrofuran complex (BH₃·THF, 1 M in THF, 2.5 eq) dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

      • Cool the reaction to 0 °C and cautiously quench with methanol, followed by 1 M HCl.

      • Stir for 30 minutes, then basify with saturated aqueous sodium bicarbonate.

      • Extract the product with ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

      • Purify by flash column chromatography.

  • Quantitative Data:

Parameter (Overall)Value
Yield 65-75%
Purity >95%
Reaction Time 6-10 h

Visualizing the Synthetic Workflows

To better illustrate the logical flow of these synthetic pathways, the following diagrams are provided in the DOT language for Graphviz.

N_Alkylation start Piperidin-4-one Hydrochloride conditions K₂CO₃, DMF Room Temperature start->conditions reagent1 2,2,2-Trifluoroethyl Triflate reagent1->conditions workup Aqueous Workup & Purification conditions->workup Reaction product This compound workup->product Isolation

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination start_ketone 1,4-Dioxaspiro[4.5]decan-8-one reductive_amination Reductive Amination (NaBH(OAc)₃, DCE) start_ketone->reductive_amination start_amine 2,2,2-Trifluoroethylamine start_amine->reductive_amination intermediate Protected Amine Intermediate reductive_amination->intermediate deprotection Ketal Deprotection (HCl, H₂O) intermediate->deprotection product This compound deprotection->product

Caption: Workflow for Reductive Amination.

Acylation_Reduction start Piperidin-4-one acylation N-Trifluoroacetylation ((CF₃CO)₂O, Pyridine) start->acylation amide 1-(Trifluoroacetyl)piperidin-4-one acylation->amide reduction Amide Reduction (BH₃·THF) amide->reduction product This compound reduction->product

Caption: Workflow for N-Acylation and Reduction.

Conclusion

The synthesis of this compound can be effectively accomplished through several reliable synthetic routes. The choice of method may depend on the availability of starting materials, scale of the reaction, and the need to avoid certain reagents or conditions. Direct N-alkylation offers a concise route, while reductive amination and the acylation/reduction sequence provide robust alternatives that may be advantageous in certain synthetic contexts. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

Commercial Availability and Synthetic Insights for 1-(2,2,2-Trifluoroethyl)piperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 1-(2,2,2-Trifluoroethyl)piperidin-4-one, a key building block in medicinal chemistry and drug discovery. The document summarizes key chemical properties, details on commercial suppliers, and a plausible synthetic protocol derived from established chemical literature. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.

Core Chemical Data

This compound is a fluorinated heterocyclic compound increasingly utilized in the development of pharmaceutical agents. The introduction of the trifluoroethyl group can significantly modulate the physicochemical and pharmacological properties of a molecule, such as basicity, lipophilicity, and metabolic stability.

PropertyValueReference
CAS Number 81363-14-6[1]
Molecular Formula C₇H₁₀F₃NO[1]
Molecular Weight 181.16 g/mol [1]
InChI Key ZMVHYBSUJMJFMI-UHFFFAOYSA-N[1]
Canonical SMILES C1CN(CCC1=O)CC(F)(F)F

Commercial Sourcing

This compound is commercially available from a number of chemical suppliers. The following table summarizes the availability from selected vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

SupplierProduct NumberPurityAvailable Quantities
JHECHEM CO LTDN/AInquiryBulk
Santa Cruz Biotechnologysc-332356Inquiry250 mg
CymitQuimica*10-F50211695%100mg, 250mg, 1g, 5g, 10g, 25g

*Note: CymitQuimica lists the corresponding alcohol, 1-(2,2,2-Trifluoroethyl)piperidin-4-ol, which can be a potential precursor.[2]

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be achieved through the N-alkylation of piperidin-4-one. A common and effective method involves a two-step process of acylation followed by reduction. This approach is adapted from methodologies reported for the synthesis of similar N-trifluoroethylated piperidine derivatives.[3]

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Piperidin4one Piperidin-4-one Amide_Intermediate 1-(2,2,2-Trifluoroacetyl)piperidin-4-one Piperidin4one->Amide_Intermediate Acylation TFAA Trifluoroacetic Anhydride (TFAA) DIPEA, DCM, 0 °C Final_Product This compound Amide_Intermediate->Final_Product Reduction Reduction Borane-THF Complex (BH₃·THF) THF, 70 °C

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2,2,2-Trifluoroacetyl)piperidin-4-one (Amide Intermediate)

  • To a solution of piperidin-4-one (1.0 equivalent) in dichloromethane (DCM) at 0 °C is added N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Trifluoroacetic anhydride (1.4 equivalents) is then added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 2 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with water and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide intermediate.

Step 2: Synthesis of this compound (Final Product)

  • The crude 1-(2,2,2-trifluoroacetyl)piperidin-4-one (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF).

  • Borane-THF complex (2.2 equivalents) is added dropwise to the solution at room temperature.

  • The reaction mixture is heated to 70 °C and stirred for 4-6 hours.

  • After cooling to room temperature, the reaction is carefully quenched by the dropwise addition of methanol.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Logical Relationship of Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations.

Logical_Flow Synthetic Logic Start Starting Material (Piperidin-4-one) Acylation Amide Formation (Acylation) Start->Acylation Reduction Amide Reduction Acylation->Reduction Purification Purification Reduction->Purification Product Final Product Purification->Product

Caption: Logical flow of the synthetic process.

References

Structural Analysis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive structural analysis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one, a fluorinated heterocyclic ketone of interest in medicinal chemistry and drug development. While a dedicated, publicly available, in-depth experimental study on this specific molecule is limited, this document consolidates expected structural characteristics based on established chemical principles and provides generalized experimental protocols for its synthesis and detailed analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueSource
CAS Number 81363-14-6[1]
Molecular Formula C₇H₁₀F₃NOSanta Cruz Biotechnology
Molecular Weight 181.16 g/mol Santa Cruz Biotechnology
Appearance Expected to be a colorless to pale yellow oil or low-melting solidN/A
Boiling Point Not determinedN/A
Melting Point Not determinedN/A
Solubility Expected to be soluble in common organic solvents such as chloroform, dichloromethane, and methanol.N/A

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of chemical compounds. The following tables outline the expected spectroscopic data for this compound based on the analysis of its functional groups and structural analogs.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The electron-withdrawing trifluoromethyl group and the carbonyl group are expected to significantly influence the chemical shifts of the adjacent protons.

Expected Chemical Shift (ppm)MultiplicityIntegrationProvisional Assignment
~3.2Quartet (q)2H-CH₂CF₃
~3.0Multiplet (m)4HH-2, H-6 (Piperidine)
~2.6Multiplet (m)4HH-3, H-5 (Piperidine)
¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The presence of the carbonyl group and the trifluoromethyl group will result in characteristic downfield shifts and carbon-fluorine coupling.

Expected Chemical Shift (ppm)MultiplicityProvisional Assignment
~208Singlet (s)C=O (C-4)
~123Quartet (q)-CF₃
~53Quartet (q)-CH₂CF₃
~52Triplet (t)C-2, C-6 (Piperidine)
~41Triplet (t)C-3, C-5 (Piperidine)
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by a strong carbonyl stretch and strong carbon-fluorine stretching vibrations.

Expected Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ketone)
~1250StrongC-F stretch
~1150StrongC-F stretch
~1200MediumC-N stretch
Mass Spectrometry (Electron Ionization - EI)

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. Under electron ionization, this compound is expected to undergo characteristic fragmentation, including alpha-cleavage and loss of small neutral molecules.

m/zExpected Relative Intensity (%)Possible Assignment
18110[M]⁺
15230[M - C₂H₂F]⁺
112100[M - CF₃CH₂]⁺
8460[Piperidin-4-one]⁺
6940[CF₃]⁺

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and structural characterization of this compound.

Synthesis

The synthesis of this compound can be achieved through standard N-alkylation procedures.

Materials:

  • Piperidin-4-one hydrochloride

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (or other suitable trifluoroethylating agent)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

Procedure:

  • A solution of piperidin-4-one hydrochloride in the chosen anhydrous solvent is treated with the non-nucleophilic base to liberate the free amine.

  • The 2,2,2-trifluoroethylating agent is added to the reaction mixture.

  • The reaction is stirred at ambient or elevated temperature and monitored for completion using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

X-ray Crystallography

To obtain definitive three-dimensional structural information, single-crystal X-ray diffraction analysis is required.

Crystallization:

  • The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes).

  • Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or controlled cooling.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a diffractometer.

  • X-ray diffraction data is collected, typically at low temperature (e.g., 100 K).

  • The collected data is processed, and the crystal structure is solved using direct or Patterson methods.

  • The structural model is refined using full-matrix least-squares on F².

Visualizations

The following diagrams illustrate the logical workflow for the structural analysis and the key structural features of this compound.

experimental_workflow General Workflow for Structural Analysis cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms crystallization Crystallization purification->crystallization xray X-ray Diffraction crystallization->xray dft DFT Calculations xray->dft

Caption: A generalized workflow for the synthesis and structural elucidation of the target molecule.

structural_relationships Key Structural Features and Their Spectroscopic Signatures cluster_features Structural Features cluster_signatures Spectroscopic Signatures molecule This compound carbonyl C=O Group molecule->carbonyl piperidine Piperidine Ring molecule->piperidine trifluoroethyl Trifluoroethyl Group molecule->trifluoroethyl ir_co IR: ~1720 cm-1 carbonyl->ir_co c13_co 13C NMR: ~208 ppm carbonyl->c13_co h1_piperidine 1H NMR: δ 2.6-3.2 ppm piperidine->h1_piperidine c13_piperidine 13C NMR: δ 41-52 ppm piperidine->c13_piperidine h1_cf3ch2 1H NMR: ~3.2 ppm (q) trifluoroethyl->h1_cf3ch2 c13_cf3ch2 13C NMR: ~53 ppm (q), ~123 ppm (q) trifluoroethyl->c13_cf3ch2

Caption: Correlation of key structural moieties with their expected spectroscopic signals.

References

An In-depth Technical Guide to the Safety and Handling of 1-(2,2,2-Trifluoroethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

1-(2,2,2-Trifluoroethyl)piperidin-4-one is a fluorinated organic compound belonging to the piperidine class.[1] Piperidines are a common structural motif in many pharmaceuticals and biologically active molecules.[2][3] The trifluoroethyl group can significantly alter the chemical and biological properties of the parent molecule.[2]

PropertyValueSource
CAS Number 81363-14-6[4]
Molecular Formula C7H10F3NO[4]
Molecular Weight 181.16 g/mol [4]
Appearance Colorless to light yellow liquid[4]
Boiling Point 185.9 ± 40.0 °C (Predicted)[4]
Density 1.224 ± 0.06 g/cm³ (Predicted)[4]
Storage 2-8°C, Sealed in a dry place[1][4]

Hazard Identification and GHS Classification

A specific Globally Harmonized System (GHS) classification for this compound is not available. However, based on the classification of the structurally similar compound, 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, the following hazards should be anticipated[5]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life.[5]

  • Hazardous to the aquatic environment, long-term hazard (Category 1): Very toxic to aquatic life with long lasting effects.[5]

Other piperidine derivatives are known to cause skin and eye irritation.[6] Therefore, it is prudent to handle this compound as a potential irritant.

Pictograms (Anticipated):

  • GHS07: Exclamation Mark (for acute toxicity and irritation)[7][8]

  • GHS09: Environment[7][8]

Signal Word (Anticipated): Warning[5]

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H410: Very toxic to aquatic life with long lasting effects.[5]

Precautionary Statements (Anticipated): A comprehensive set of precautionary statements can be found in the experimental protocols section.

Experimental Protocols

Given the potential hazards, the following protocols are recommended for handling this compound. These are general guidelines and must be adapted to specific experimental conditions through a formal risk assessment.

A comprehensive suite of PPE is mandatory for all personnel handling this compound.[9]

  • Eye and Face Protection: Chemical safety goggles or a face shield must be worn at all times.[9]

  • Skin Protection:

    • Gloves: Disposable nitrile gloves are required. Double-gloving is recommended, and gloves should be changed frequently and immediately if contaminated.[9]

    • Lab Coat/Gown: A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[9]

    • Shoe Covers: Disposable shoe covers should be worn to prevent tracking of contaminants.[9]

  • Respiratory Protection: For procedures that may generate aerosols or vapors, a properly fit-tested N95 respirator or higher is the minimum requirement.[9] All work with the solid or solutions should be conducted in a certified chemical fume hood.

  • Handling:

    • Use this compound only in a well-ventilated area, preferably a chemical fume hood.[10]

    • Avoid contact with skin, eyes, and clothing.[10]

    • Avoid ingestion and inhalation.[10]

    • Wash hands thoroughly after handling.[6]

    • Do not eat, drink, or smoke when using this product.[6]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]

    • Recommended storage temperature is 2-8°C.[1][4]

    • Store locked up.[6]

  • If Ingested: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[6]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6][10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][10]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][10]

  • Spill:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, closed container for disposal.[10]

  • Waste Disposal:

    • All disposable PPE and contaminated materials should be considered hazardous waste.[9]

    • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

Visualizations

G Figure 1: General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ra Conduct Risk Assessment ppe Don Appropriate PPE ra->ppe hood Prepare Chemical Fume Hood ppe->hood weigh Weigh/Measure Compound hood->weigh reaction Perform Experiment weigh->reaction decon Decontaminate Work Area reaction->decon waste Dispose of Hazardous Waste decon->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash

Caption: General workflow for handling the compound.

PPE_Sequence Figure 2: PPE Donning and Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don_gown 1. Gown don_respirator 2. Respirator don_gown->don_respirator don_goggles 3. Goggles/Face Shield don_respirator->don_goggles don_gloves 4. Gloves (over cuffs) don_goggles->don_gloves doff_gloves_gown 1. Gown and Outer Gloves doff_goggles 2. Goggles/Face Shield doff_gloves_gown->doff_goggles doff_respirator 3. Respirator doff_goggles->doff_respirator doff_wash 4. Wash Hands doff_respirator->doff_wash

Caption: Recommended PPE donning and doffing sequence.

Spill_Response Figure 3: Spill Response Decision Tree spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate Area Call Emergency Response is_major->evacuate Yes is_trained Trained to Handle? is_major->is_trained No is_trained->evacuate No ppe_spill Don Spill Response PPE is_trained->ppe_spill Yes contain Contain Spill (Use Absorbent) ppe_spill->contain collect Collect Waste contain->collect decon Decontaminate Area collect->decon dispose Dispose of Waste decon->dispose

Caption: Decision tree for spill response.

References

Methodological & Application

Application Notes and Protocols for 1-(2,2,2-Trifluoroethyl)piperidin-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2,2-Trifluoroethyl)piperidin-4-one is a valuable heterocyclic building block in medicinal chemistry. The incorporation of the 2,2,2-trifluoroethyl group onto the piperidine nitrogen offers several advantages for drug design and development. The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the physicochemical properties of the parent molecule, influencing its basicity, lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.

This document provides detailed application notes on the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of enzyme inhibitors. Furthermore, detailed experimental protocols for key synthetic transformations are provided to guide researchers in the effective utilization of this versatile building block.

Applications in Medicinal Chemistry

The primary application of this compound highlighted in current research is in the synthesis of potent and selective enzyme inhibitors, particularly in the field of oncology.

Inhibitors of Histone Methyltransferase EZH2

A prominent example of the successful application of this building block is in the synthesis of CPI-1205 , a highly potent and selective inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and its dysregulation is implicated in various cancers.[1][2] CPI-1205 has advanced to Phase I clinical trials for the treatment of B-cell lymphomas.[2]

The synthesis of CPI-1205 and its analogues demonstrates the utility of the 1-(2,2,2-trifluoroethyl)piperidine moiety in optimizing cellular potency. Structure-activity relationship (SAR) studies have shown that the introduction of the trifluoroethyl group on the piperidine ring can lead to a significant increase in cellular activity compared to non-fluorinated or other N-substituted analogues.[3]

The following table summarizes the in vitro potency of CPI-1205 and related analogues, highlighting the impact of the N-substituent on the piperidine ring.

CompoundN-Substituent on PiperidineEZH2 Biochemical IC50 (µM)Cellular H3K27me3 EC50 (µM)
Analogue 1H->10
Analogue 2CH₃-1.5
CPI-1205 CH₂CF₃ 0.002 0.032
Analogue 3CH₂CH₂CF₃-0.29
Analogue 4CH(CH₃)₂-0.85

Data extracted from J. Med. Chem. 2016, 59, 21, 9928–9941.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving this compound and its precursors.

Protocol 1: General Reductive Amination of this compound

Reductive amination is a cornerstone reaction in medicinal chemistry for the introduction of diverse amine functionalities. This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Reaction Scheme:

G reagents R1R2NH, NaBH(OAc)3 DCM, rt start end start->end reagents

General Reductive Amination Workflow

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the desired primary or secondary amine (1.1 eq).

  • If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.

  • For less reactive amines or ketones, a catalytic amount of acetic acid can be added to facilitate imine/iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Precursor to CPI-1205: N-Trifluoroethylation of a Piperidine Intermediate

This protocol is adapted from the synthesis of CPI-1205 and describes the introduction of the 2,2,2-trifluoroethyl group onto the nitrogen of a piperidine ring. This two-step procedure involves an initial acylation followed by reduction.

Reaction Scheme:

G reagents1 1. (CF3CO)2O, DIPEA, DCM reagents2 2. BH3-THF start Piperidine Intermediate intermediate Trifluoroacetamide Intermediate start->intermediate reagents1 end N-Trifluoroethyl Piperidine Product intermediate->end reagents2

N-Trifluoroethylation Workflow

Step 1: Acylation with Trifluoroacetic Anhydride

Materials:

  • Piperidine intermediate (1.0 eq)

  • Trifluoroacetic anhydride ((CF₃CO)₂O) (1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the piperidine intermediate (1.0 eq) in anhydrous DCM.

  • Add DIPEA (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude trifluoroacetamide intermediate, which can often be used in the next step without further purification.

Step 2: Reduction of the Trifluoroacetamide

Materials:

  • Trifluoroacetamide intermediate from Step 1 (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (excess, e.g., 5.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the crude trifluoroacetamide intermediate (1.0 eq) in anhydrous THF.

  • Carefully add the borane-tetrahydrofuran complex solution (excess, e.g., 5.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,2,2-trifluoroethyl)piperidine derivative.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biological context and experimental logic related to the application of this compound derivatives.

G cluster_0 PRC2 Complex EZH2 EZH2 Histone_H3 Histone H3 EZH2->Histone_H3 Methylation SUZ12 SUZ12 EED EED H3K27me3 H3K27me3 (Transcriptional Repression) Histone_H3->H3K27me3 Cancer_Proliferation Cancer Cell Proliferation H3K27me3->Cancer_Proliferation Promotes CPI_1205 CPI-1205 (Derived from This compound) CPI_1205->EZH2 Inhibits

EZH2 Signaling Pathway and Inhibition

G Building_Block This compound Synthesis Multi-step Synthesis (e.g., Reductive Amination, Coupling) Building_Block->Synthesis Analog_Library Library of Analogues Synthesis->Analog_Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Analog_Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Clinical_Candidate Clinical Candidate (e.g., CPI-1205) Lead_Optimization->Clinical_Candidate

References

Application Notes and Protocols: Synthesis and Evaluation of EZH2 Inhibitors Using 1-(2,2,2-Trifluoroethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of EZH2 inhibitors utilizing the key building block, 1-(2,2,2-trifluoroethyl)piperidin-4-one. The protocols and data presented are centered around the potent and selective EZH2 inhibitor, CPI-1205, a clinical trial candidate for B-cell lymphomas.

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2] Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, including B-cell lymphomas, making it a compelling therapeutic target.[1][2] Small molecule inhibitors of EZH2 have shown promise in preclinical and clinical settings.[1]

This document details the application of this compound in the synthesis of a specific class of indole-based EZH2 inhibitors, exemplified by CPI-1205. The trifluoroethyl group on the piperidine moiety is a key structural feature that can enhance the pharmacological properties of the final compound.

Synthesis of EZH2 Inhibitor CPI-1205

The synthesis of CPI-1205, chemically named (R)-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide, involves a multi-step process.[3] A critical step in this synthesis is the reductive amination of this compound with an appropriate amine intermediate.

Synthetic Workflow

G cluster_synthesis Synthesis of CPI-1205 A 1-(1H-indol-1-yl)ethan-1-amine (Intermediate 1) C Reductive Amination A->C B This compound (Key Building Block) B->C D 1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole (Intermediate 2) C->D Formation of C-N bond E Coupling with Pyridone Moiety D->E F CPI-1205 (Final Product) E->F Amide bond formation

Caption: Synthetic workflow for CPI-1205.

Experimental Protocol: Reductive Amination

This protocol describes the key reductive amination step for the synthesis of the piperidine-indole intermediate of CPI-1205.

Materials:

  • This compound

  • (R)-1-(2-methyl-1H-indol-1-yl)ethan-1-amine (or a suitable precursor)

  • Sodium triacetoxyborohydride (STAB) or another suitable reducing agent

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and (R)-1-(2-methyl-1H-indol-1-yl)ethan-1-amine (1.1 eq) in dichloromethane, add a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired piperidine-indole intermediate.

Quantitative Data

The following tables summarize the in vitro potency of CPI-1205 and related analogs against EZH2.

Table 1: Biochemical and Cellular Potency of EZH2 Inhibitors

CompoundBiochemical IC50 (µM)Cellular EC50 (µM)Reference
CPI-1205 0.0020.032[3]
Analog 10.00250.053[4]
Analog 17--[4]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzymatic activity of EZH2 by 50%. EC50 (Half-maximal effective concentration) values represent the concentration of the inhibitor that induces a response halfway between the baseline and maximum in a cellular assay, typically measuring the reduction of H3K27me3 levels.

Table 2: In Vivo Efficacy of CPI-1205

Xenograft ModelDosageOutcomeReference
Karpas-422160 mg/kg BID (orally) for 25 daysSignificant tumor growth inhibition[5]

Experimental Protocols for In Vitro Assays

Biochemical EZH2 Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the biochemical potency of EZH2 inhibitors.

Materials:

  • Recombinant human PRC2 complex (containing EZH2)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Histone H3 peptide (substrate)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing DTT and MgCl₂)

  • Test compounds (serially diluted)

  • Scintillation cocktail

  • Filter plates and scintillation counter

Procedure:

  • Prepare a reaction mixture containing the PRC2 complex and histone H3 peptide in the assay buffer.

  • Add serially diluted test compounds to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding [³H]-SAM.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.

  • Wash the filter plate to remove unincorporated [³H]-SAM.

  • Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[6]

Cellular H3K27me3 Assay (EC50 Determination)

This protocol describes a common method to assess the cellular activity of EZH2 inhibitors by measuring the levels of H3K27me3.

Materials:

  • Cancer cell line with high EZH2 expression (e.g., Karpas-422)

  • Cell culture medium and supplements

  • Test compounds (serially diluted)

  • Lysis buffer

  • Antibodies: primary antibody against H3K27me3 and a secondary antibody conjugated to a detectable label (e.g., HRP for ELISA or a fluorophore for immunofluorescence).

  • Detection reagents (e.g., TMB substrate for ELISA)

  • Plate reader or fluorescence microscope

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serially diluted test compounds for a specified duration (e.g., 48-72 hours).

  • Lyse the cells to extract cellular proteins.

  • Perform an ELISA or immunofluorescence staining using the specific antibodies to detect H3K27me3 levels.

  • Quantify the signal using a plate reader or by image analysis.

  • Normalize the H3K27me3 signal to the total histone H3 or cell number.

  • Calculate the percent reduction in H3K27me3 for each compound concentration relative to a DMSO control.

  • Determine the EC50 value by fitting the data to a dose-response curve.

EZH2 Signaling Pathways

EZH2 exerts its oncogenic effects through both canonical and non-canonical signaling pathways.

Canonical EZH2 Signaling

In its canonical role, EZH2 as part of the PRC2 complex, methylates H3K27, leading to transcriptional repression of target genes, including tumor suppressor genes.[1][7]

G cluster_canonical Canonical EZH2 Signaling EZH2 EZH2 (within PRC2 complex) H3K27 Histone H3 (Lysine 27) EZH2->H3K27 Methylation H3K27me3 H3K27me3 H3K27->H3K27me3 TSG Tumor Suppressor Genes (e.g., CDKN1A) H3K27me3->TSG Silences Repression Transcriptional Repression Proliferation Cancer Cell Proliferation TSG->Proliferation Inhibits Repression->Proliferation Promotes

Caption: Canonical EZH2 signaling pathway.

Non-Canonical EZH2 Signaling

EZH2 can also function independently of the PRC2 complex and its methyltransferase activity.[8] In a non-canonical role, EZH2 can act as a transcriptional co-activator by interacting with other proteins, such as transcription factors like STAT3.[8]

G cluster_noncanonical Non-Canonical EZH2 Signaling EZH2_nc EZH2 (Non-canonical) Complex EZH2-STAT3 Complex EZH2_nc->Complex STAT3 STAT3 STAT3->Complex Oncogenes Oncogenes Complex->Oncogenes Activates Activation Transcriptional Activation Proliferation_nc Cancer Cell Proliferation Oncogenes->Proliferation_nc Promotes Activation->Proliferation_nc Promotes

References

Application Notes and Protocols: Synthesis of 4-Arylamino-1-(2,2,2-Trifluoroethyl)piperidines via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-arylamino-1-(2,2,2-trifluoroethyl)piperidine derivatives through the reductive amination of 1-(2,2,2-trifluoroethyl)piperidin-4-one with various aromatic amines. The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoroethyl group can enhance metabolic stability and binding affinity. This one-pot procedure utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, offering a reliable method for the preparation of a diverse library of these compounds.

Introduction

The piperidine nucleus is a cornerstone in the design of therapeutic agents, appearing in numerous FDA-approved drugs.[1] Specifically, 4-aminopiperidine derivatives are of significant interest due to their presence in compounds targeting a wide range of biological targets, including GPCRs, ion channels, and enzymes. The trifluoroethyl group on the piperidine nitrogen can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to increased metabolic stability and improved receptor binding. The reaction of this compound with aromatic amines via reductive amination is a robust and versatile method for accessing a library of N-aryl-4-aminopiperidine derivatives, which are valuable intermediates in drug discovery programs.[2]

Reductive amination is a highly efficient method for the formation of carbon-nitrogen bonds.[3][4] The reaction typically proceeds in a one-pot fashion, involving the initial formation of an iminium ion intermediate from the ketone and the amine, which is then reduced in situ by a selective reducing agent. Sodium triacetoxyborohydride is a particularly suitable reagent for this transformation as it is mild, tolerant of a wide range of functional groups, and does not readily reduce the starting ketone.[5]

General Reaction Scheme

The overall transformation involves the reaction of this compound with a substituted aromatic amine in the presence of a reducing agent to yield the corresponding 4-arylamino-1-(2,2,2-trifluoroethyl)piperidine.

Caption: General reaction scheme for the reductive amination.

Experimental Protocol: Synthesis of N-(4-fluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine

This protocol describes a representative procedure for the synthesis of a 4-arylamino-1-(2,2,2-trifluoroethyl)piperidine derivative. The reaction conditions may require optimization for different aromatic amines.

Materials:

  • This compound (1.0 eq)

  • 4-Fluoroaniline (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel) and developing chamber

  • UV lamp

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).

  • Add the 4-fluoroaniline (1.0-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (~0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-fluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables provide representative data for the synthesis of various 4-arylamino-1-(2,2,2-trifluoroethyl)piperidine derivatives. Actual yields and reaction times may vary depending on the specific substrate and reaction scale.

Table 1: Representative Reaction Conditions and Yields

Aromatic AmineReaction Time (h)Product Yield (%)*
Aniline1285
4-Fluoroaniline1688
4-Chloroaniline1882
4-Methoxyaniline1090
3,4-Dichloroaniline2475

*Isolated yields after purification by column chromatography.

Table 2: Representative Characterization Data for N-(4-fluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine

AnalysisData
¹H NMR (CDCl₃, 400 MHz) δ 7.00-6.80 (m, 4H), 3.80-3.70 (m, 1H), 3.60-3.50 (br s, 1H), 3.10-3.00 (m, 2H), 2.95 (q, J = 9.2 Hz, 2H), 2.20-2.10 (m, 2H), 1.70-1.60 (m, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ 157.5 (d, J = 237.6 Hz), 143.2, 118.5 (d, J = 7.9 Hz), 115.8 (d, J = 22.4 Hz), 125.4 (q, J = 277.8 Hz), 54.3 (q, J = 3.9 Hz), 51.9, 48.7, 32.1.
Mass Spec (ESI) m/z calculated for C₁₃H₁₆F₄N₂ [M+H]⁺: 277.13; found: 277.1.

Experimental Workflow

The following diagram illustrates the key steps in the one-pot reductive amination protocol.

Workflow A 1. Mix Ketone, Amine, and Catalytic Acid in DCE B 2. Stir at Room Temperature (Imine/Iminium Formation) A->B C 3. Add NaBH(OAc)₃ Portion-wise B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench with Saturated NaHCO₃ Solution D->E F 6. Aqueous Workup (DCM Extraction) E->F G 7. Dry, Filter, and Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Pure Product H->I

Caption: Workflow for the one-pot reductive amination.

References

Application Notes and Protocols for the Derivatization of the Ketone in 1-(2,2,2-Trifluoroethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the ketone functional group in 1-(2,2,2-Trifluoroethyl)piperidin-4-one. This compound serves as a versatile building block in medicinal chemistry, and its modification can lead to a diverse range of analogues with potential therapeutic applications. The presence of the trifluoroethyl group can influence the reactivity of the piperidone ring and the resulting pharmacological properties of its derivatives.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The derivatization of its ketone carbonyl group allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document outlines protocols for several common and effective derivatization strategies, including reductive amination, Wittig reaction, Knoevenagel condensation, Grignard reaction, and the formation of spirocyclic compounds.

General Considerations

The electron-withdrawing nature of the 2,2,2-trifluoroethyl group attached to the piperidine nitrogen may slightly increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. However, steric hindrance from the trifluoroethyl group is minimal at the 4-position. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous conditions should be maintained for reactions sensitive to moisture, such as the Grignard and Wittig reactions.

Derivatization Strategies

Reductive Amination

Reductive amination is a powerful method for converting ketones into amines. In the case of this compound, this reaction introduces a nitrogen-containing substituent at the 4-position, a common motif in many bioactive compounds. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Synthesis of 4-Amino-1-(2,2,2-trifluoroethyl)piperidine

This protocol describes the reductive amination of this compound with ammonia to yield 4-Amino-1-(2,2,2-trifluoroethyl)piperidine.

Materials:

  • This compound

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of DCM/MeOH) to yield 4-Amino-1-(2,2,2-trifluoroethyl)piperidine.

Quantitative Data Summary (Reductive Amination)

ReactantReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
N-Boc-piperidin-4-one, 3,4-dichloroanilineH₂, Pd/CNot specifiedNot specifiedNot specifiedNot specified[1]
1-benzyl-4-piperidone, n-octylamineNaBH(OAc)₃Not specifiedNot specifiedNot specified60[2]
2-tetralones, primary aminesImine Reductases (IREDs)Not specifiedNot specifiedNot specifiedHigh[3]
5-hydroxymethyl furfural, ammoniaH₂, Ni₆AlOₓWater100699[4]

Note: Yields are based on analogous reactions and may vary for the specific substrate.

Experimental Workflow: Reductive Amination

Caption: Workflow for the reductive amination of this compound.

Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from ketones. This reaction allows for the introduction of a carbon-carbon double bond at the 4-position of the piperidine ring, leading to exo-methylene or substituted vinyl derivatives. The reaction involves the use of a phosphorus ylide (Wittig reagent).

Experimental Protocol: Synthesis of 4-Methylene-1-(2,2,2-trifluoroethyl)piperidine

This protocol describes the synthesis of 4-Methylene-1-(2,2,2-trifluoroethyl)piperidine via a Wittig reaction.

Materials:

  • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻)

  • n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Magnetic stirrer

  • Syringes

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.2 M) in a Schlenk flask.

  • Cool the suspension to 0 °C.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred suspension. The color will typically change to deep yellow or orange, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the ylide solution to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or hexane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of hexane/ethyl acetate) to afford 4-Methylene-1-(2,2,2-trifluoroethyl)piperidine.

Quantitative Data Summary (Wittig Reaction)

KetoneWittig ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-protected piperidin-4-ones(EtO)₂P(O)CH₂CO₂EtNaHTHFNot specifiedNot specifiedNot specified[5]
9-AnthraldehydeBenzyltriphenylphosphonium chloride50% NaOHDCMRoom Temp1-[6]
BenzaldehydeMethyl bromoacetate / PPh₃NaHCO₃WaterRoom Temp1High[7]
Perfluorohalogenated BenzaldehydesPh₃PMeBrTMGTHF806~30-55[8]

Note: Yields are based on analogous reactions and may vary for the specific substrate.

Reaction Scheme: Wittig Reaction

Wittig_Reaction cluster_start Starting Materials cluster_product Products Ketone This compound Alkene 4-Methylene-1-(2,2,2-trifluoroethyl)piperidine Ketone->Alkene Wittig Reaction Ylide Phosphorus Ylide (Ph₃P=CH₂) Ylide->Alkene Byproduct Triphenylphosphine oxide

Caption: General scheme of the Wittig reaction for alkene synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound, catalyzed by a base (often a secondary amine like piperidine). This reaction results in the formation of a new carbon-carbon double bond. For this compound, this can be used to introduce electron-withdrawing groups at the 4-position, creating a Michael acceptor.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (as catalyst)

  • Ethanol or Toluene

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol or toluene (0.5 M).

  • Add a catalytic amount of piperidine (0.1 eq).

  • If using toluene, attach a Dean-Stark apparatus to the flask to remove water azeotropically.

  • Heat the reaction mixture to reflux and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired α,β-unsaturated dinitrile.

Quantitative Data Summary (Knoevenagel Condensation)

Carbonyl CompoundActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
Isatins, MalononitrilePiperidineMethanolRoom TempNot specifiedHigh[9]
Aromatic aldehydesMalononitrileGallium chlorideSolvent-freeRoom Temp1-2 min90-98[10]
4-chlorobenzaldehydemalononitrile-Water-GlycerolRoom Temp24 h92[11]
trans-3-(2-furyl)acrolineRhodanineCTMABWaterRoom TempNot specified-[10]

Note: Yields are based on analogous reactions and may vary for the specific substrate.

Logical Relationship: Knoevenagel Condensation

Knoevenagel_Condensation Start Ketone & Active Methylene Compound Carbanion Carbanion Formation Start->Carbanion Deprotonation Addition Nucleophilic Addition Start->Addition Base Base Catalyst (e.g., Piperidine) Base->Carbanion Carbanion->Addition Intermediate Aldol-type Intermediate Addition->Intermediate Dehydration Dehydration Intermediate->Dehydration - H₂O Product α,β-Unsaturated Product Dehydration->Product

Caption: Mechanism of the Knoevenagel condensation.

Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of the ketone. This results in the formation of a tertiary alcohol, introducing a new carbon-carbon bond at the 4-position.

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

This protocol describes the addition of phenylmagnesium bromide to this compound.

Materials:

  • This compound

  • Phenylmagnesium bromide (PhMgBr) solution in THF or diethyl ether

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried glassware

  • Magnetic stirrer

  • Syringes

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (0.3 M) in a flame-dried round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.2 eq, as a solution in THF) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-phenyl-1-(2,2,2-trifluoroethyl)piperidin-4-ol.

Quantitative Data Summary (Grignard Reaction)

| Ketone | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-Boc-2-piperidone | Benzylmagnesium chloride | THF | -78 to RT | 14 | Not specified |[12] | | 4-amino-2-chloronicotinonitrile | (4-fluorobenzyl)magnesium chloride | Ether | 30 | 12 | 74 |[13] | | Benzophenone | Phenylmagnesium bromide | Ether | Not specified | Not specified | High |[6] | | 2-methoxypyrazine (after activation) | Phenylmagnesium bromide | THF | -41 | 1 | 87 | |

Note: Yields are based on analogous reactions and may vary for the specific substrate.

Experimental Workflow: Grignard Reaction

Caption: Workflow for the Grignard reaction on a ketone.

Spirocycle Formation

The ketone at the 4-position of the piperidine ring is an excellent starting point for the construction of spirocyclic systems, where two rings share a single carbon atom. Spirocycles are of great interest in drug discovery due to their rigid three-dimensional structures. A common approach is a multi-component reaction involving the ketone, an active methylene compound, and another reactant that can cyclize.

Experimental Protocol: Synthesis of a Spirooxindole Derivative

This protocol is a representative example for the synthesis of a spirooxindole-pyrrolidine derivative via a [3+2] cycloaddition of an azomethine ylide.

Materials:

  • This compound

  • Isatin

  • Sarcosine (N-methylglycine)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of isatin (1.0 eq) and sarcosine (1.2 eq) in methanol (0.1 M) in a round-bottom flask, add this compound (1.0 eq).

  • Heat the reaction mixture to reflux and stir for 6-12 hours. The reaction generates an azomethine ylide in situ, which then undergoes a [3+2] cycloaddition with the ketone.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • A solid product may precipitate. If so, collect it by filtration and wash with cold methanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spirooxindole derivative.

Quantitative Data Summary (Spirocycle Formation)

| Ketone | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-benzyl piperidin-4-one | Aniline, TMSCN | - | Not specified | Not specified | - |[12] | | Isatin, Malononitrile, Barbituric acid | 1-methylimidazolium chloride / Ethanol | Microwave | Not specified | Not specified | Good |[9] | | 1-phenethyl piperidin-4-one | TMSCN, then LiAlH₄, then (Cl₃CO)₂CO | - | Not specified | Not specified | - |[12] | | Isatins, Arylamines, Cyclopentane-1,3-dione | Acetic acid | Room Temp | 9-12 | Satisfactory | |

Note: Yields are based on analogous reactions and may vary for the specific substrate.

Reaction Pathway: Spirocycle Formation

Spirocycle_Formation Ketone Piperidin-4-one Derivative Cycloaddition [3+2] Cycloaddition Ketone->Cycloaddition Reactant_A Reactant A (e.g., Isatin) Intermediate Reactive Intermediate (e.g., Azomethine Ylide) Reactant_A->Intermediate Reactant_B Reactant B (e.g., Sarcosine) Reactant_B->Intermediate Intermediate->Cycloaddition Product Spirocyclic Product Cycloaddition->Product

References

Application Notes and Protocols for the N-alkylation of Piperidin-4-one with 2,2,2-Trifluoroethyl Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-(2,2,2-trifluoroethyl)piperidin-4-one, a key building block in medicinal chemistry. The introduction of the 2,2,2-trifluoroethyl group onto the piperidine nitrogen can significantly modulate the physicochemical and pharmacological properties of the parent molecule, such as basicity, lipophilicity, and metabolic stability. This modification is particularly relevant in drug discovery, as exemplified by its incorporation into potent and selective enzyme inhibitors.

The N-(2,2,2-trifluoroethyl)piperidin-4-yl moiety is a key structural component of CPI-1205, a potent and selective inhibitor of the histone methyltransferase EZH2, which has been evaluated in clinical trials for B-cell lymphomas.[1][2][3] The synthesis of this important intermediate can be approached by direct N-alkylation or through a two-step acylation-reduction sequence. Below are detailed protocols for both a validated indirect method and a proposed direct alkylation method based on analogous reactions.

Quantitative Data Summary

While a specific yield for the direct N-alkylation of piperidin-4-one with 2,2,2-trifluoroethyl triflate is not available in the reviewed literature, a closely related reaction provides a strong indication of expected efficiency. The N-alkylation of 2-oxoquazepam using [2-¹⁸F]-2,2,2-trifluoroethyl triflate proceeded with high yield, as detailed in the table below.

SubstrateAlkylating AgentSolventTemperature (°C)Time (min)Yield (%)Reference
2-oxoquazepam[2-¹⁸F]-2,2,2-Trifluoroethyl triflateToluene:DMF1202080-85[4]

Experimental Protocols

Two primary methodologies for the preparation of N-trifluoroethylated piperidones are presented. The first is an indirect two-step synthesis adapted from the preparation of a key intermediate for the EZH2 inhibitor CPI-1205.[5] The second is a proposed direct N-alkylation based on the reaction of a similar triflating agent.

Method 1: Two-Step Synthesis via N-Trifluoroacetylation and Reduction (Validated for a similar piperidine)

This method involves the formation of a trifluoroacetamide intermediate, which is subsequently reduced to the corresponding N-trifluoroethyl piperidine.

Step 1: N-Trifluoroacetylation of Piperidin-4-one

  • Reaction Setup: To a solution of piperidin-4-one hydrochloride (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (Hünig's base, 2.5 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add trifluoroacetic anhydride (1.2 eq) dropwise.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-trifluoroacetylpiperidin-4-one by flash column chromatography on silica gel.

Step 2: Reduction of N-Trifluoroacetylpiperidin-4-one

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified N-trifluoroacetylpiperidin-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction Execution: Add a solution of a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF, approx. 3.0 eq), dropwise to the solution at 0 °C. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid. Stir the mixture for 30 minutes. Basify the mixture with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography to yield N-(2,2,2-trifluoroethyl)piperidin-4-one.

Method 2: Proposed Direct N-Alkylation with 2,2,2-Trifluoroethyl Triflate

This proposed protocol is based on the successful N-alkylation of other heterocyclic systems with fluoroalkyl triflates.[4]

  • Reagents and Materials:

    • Piperidin-4-one hydrochloride

    • 2,2,2-Trifluoroethyl triflate

    • Potassium carbonate (K₂CO₃) or another suitable inorganic base

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of piperidin-4-one hydrochloride (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

    • Stir the suspension at room temperature for 15-30 minutes to neutralize the hydrochloride and liberate the free base.

    • Add 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, or until reaction completion as monitored by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure N-(2,2,2-trifluoroethyl)piperidin-4-one.

Visualized Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

Workflow for Two-Step Synthesis of N-(2,2,2-trifluoroethyl)piperidin-4-one cluster_step1 Step 1: N-Trifluoroacetylation cluster_step2 Step 2: Reduction A Piperidin-4-one HCl + Hünig's Base in DCM B Add Trifluoroacetic Anhydride at 0°C A->B C Stir at RT B->C D Aqueous Work-up C->D E Purification (Chromatography) D->E F N-Trifluoroacetyl- piperidin-4-one in THF E->F Intermediate G Add BH3-THF at 0°C F->G H Reflux G->H I Quench and Work-up H->I J Purification (Chromatography) I->J K N-(2,2,2-trifluoroethyl)- piperidin-4-one J->K Final Product

Caption: Workflow for the Two-Step Synthesis.

Proposed Workflow for Direct N-Alkylation A Piperidin-4-one HCl + K2CO3 in DMF B Add 2,2,2-Trifluoroethyl Triflate A->B C Heat (80-120°C) B->C D Monitor by TLC/LC-MS C->D E Aqueous Work-up and Extraction D->E F Purification by Column Chromatography E->F G N-(2,2,2-trifluoroethyl)piperidin-4-one F->G

Caption: Workflow for the Proposed Direct N-Alkylation.

References

Application Notes and Protocols for the Reductive Amination of 1-(2,2,2-Trifluoroethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reductive amination of 1-(2,2,2-trifluoroethyl)piperidin-4-one with a variety of primary and secondary amines. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel piperidine-based compounds, which are prevalent in many therapeutic agents. The protocols outlined below utilize sodium triacetoxyborohydride as a mild and selective reducing agent, enabling efficient one-pot syntheses.

Core Principles

Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction proceeds in two main stages, which can typically be performed in a single reaction vessel ("one-pot"). Initially, the amine reacts with the ketone (this compound) to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an iminium ion (for primary and secondary amines). A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the final amine product.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation due to its mild nature and its ability to selectively reduce the iminium ion in the presence of the starting ketone. This selectivity minimizes the formation of the corresponding alcohol byproduct.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the reductive amination of this compound with various classes of amines. These are representative examples, and optimization may be required for specific substrates.

Amine TypeExample AmineReducing AgentSolventCatalystReaction Time (h)Typical Yield (%)
Primary AliphaticBenzylamineNaBH(OAc)₃1,2-Dichloroethane (DCE)Acetic Acid (catalytic)4 - 1285 - 95
Secondary AliphaticN-MethylbenzylamineNaBH(OAc)₃1,2-Dichloroethane (DCE)Acetic Acid (catalytic)12 - 2470 - 85
Primary AromaticAnilineNaBH(OAc)₃1,2-Dichloroethane (DCE)Acetic Acid (catalytic)12 - 2460 - 75
Primary Aromatic4-FluoroanilineNaBH₄ (two-step)Toluene/Methanolp-TsOH (imine formation)12+~50[1]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination with a Primary Aliphatic Amine using Sodium Triacetoxyborohydride

This protocol describes the reaction of this compound with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • In portions, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine.

Protocol 2: Two-Step Reductive Amination with a Primary Aromatic Amine using Sodium Borohydride

This protocol is adapted from a procedure for a similar piperidone and is suitable for less reactive aromatic amines.[1]

Materials:

  • This compound

  • 4-Fluoroaniline

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware with Dean-Stark trap

  • Magnetic stirrer

Procedure:

Step A: Imine Formation

  • In a round-bottom flask equipped with a Dean-Stark trap, dissolve this compound (1.0 eq), 4-fluoroaniline (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

Step B: Reduction

  • Dissolve the crude imine from Step A in methanol.

  • Cool the solution in an ice bath and add sodium borohydride (1.1 eq) in small portions.

  • Allow the reaction to stir overnight at room temperature.

  • Carefully add water to quench the reaction.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with toluene.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by crystallization or column chromatography to yield N-(4-fluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine.[1]

Visualizations

Reductive Amination Reaction Pathway

Reductive_Amination_Pathway ketone This compound hemiaminal Hemiaminal Intermediate ketone->hemiaminal amine R-NH₂ (Amine) amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O iminium->hemiaminal + H₂O product 4-Substituted-amino- 1-(2,2,2-trifluoroethyl)piperidine iminium->product reducing_agent [H] Reducing Agent reducing_agent->product

Caption: General reaction pathway for reductive amination.

Experimental Workflow for One-Pot Reductive Amination

Experimental_Workflow start Mix Ketone and Amine in Solvent add_catalyst Add Acetic Acid (catalyst) start->add_catalyst add_reductant Add NaBH(OAc)₃ add_catalyst->add_reductant react Stir at Room Temperature add_reductant->react quench Quench with NaHCO₃ (aq) react->quench extract Work-up and Extraction quench->extract purify Purification (Chromatography) extract->purify product Final Product purify->product

Caption: Workflow for one-pot reductive amination.

References

The Strategic Integration of Fluorinated Piperidines in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of pharmaceuticals. Its inherent structural and physicochemical properties make it a privileged motif for engaging with biological targets. The strategic incorporation of fluorine into this scaffold has emerged as a powerful tactic to refine molecular properties, enhancing the drug-like characteristics of piperidine-containing compounds. This document provides a detailed overview of the applications of fluorinated piperidines in drug discovery, complete with experimental protocols and quantitative data to guide researchers in this domain.

The Advantage of Fluorination: Modulating Key Physicochemical Properties

The introduction of fluorine into the piperidine ring can profoundly influence a molecule's metabolic stability, basicity (pKa), and lipophilicity (LogP), all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing metabolically vulnerable C-H bonds with C-F bonds can significantly block metabolic "soft spots," thereby increasing a drug's half-life and bioavailability.[1]

Basicity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the basicity of the piperidine nitrogen. This reduction in pKa can be advantageous in mitigating off-target effects, such as hERG channel inhibition, which is often associated with basic amines and can lead to cardiotoxicity.[2] Studies have shown that the incorporation of fluorine can significantly reduce the pKa of piperidine-containing compounds.[3]

Lipophilicity (LogP): The effect of fluorination on lipophilicity is context-dependent. While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can lead to an increase in localized hydrophobicity.[4] However, the reduction in basicity caused by fluorine can also influence lipophilicity at physiological pH. In some cases, fluorinated derivatives have been observed to have similar or even higher lipophilicity than their non-fluorinated counterparts.[5][6]

Quantitative Impact of Fluorination on Physicochemical Properties

The following table summarizes the experimentally determined pKa and LogP values for a series of bicyclic piperidine analogs, illustrating the quantitative impact of fluorination.

CompoundStructurepKaLogP
Non-Fluorinated Analogues
6-azabicyclo[3.1.1]heptaneNon-fluorinated10.81.3
3-methyl-6-azabicyclo[3.1.1]heptaneNon-fluorinated10.91.8
Fluorinated Analogues
3-fluoro-6-azabicyclo[3.1.1]heptaneMonofluorinated9.41.4
3,3-difluoro-6-azabicyclo[3.1.1]heptaneDifluorinated7.21.5

Data sourced from Grygorenko et al.[7][8]

Case Studies: Fluorinated Piperidines in Approved Drugs

The strategic application of fluorinated piperidines is evident in several marketed drugs.

Paroxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Paroxetine is an antidepressant that functions by selectively inhibiting the reuptake of serotonin from the synaptic cleft.[9][10] Its structure features a 4-fluorophenyl group attached to the piperidine ring.[1] This fluorination is crucial for its high binding affinity to the serotonin transporter (SERT).[9]

paroxetine_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal PresynapticNeuron Presynaptic Neuron SERT Serotonin Transporter (SERT) SynapticCleft Synaptic Cleft Serotonin Serotonin (5-HT) PostsynapticNeuron Postsynaptic Neuron NeuronalSignaling Downstream Neuronal Signaling PostsynapticNeuron->NeuronalSignaling SERT->SynapticCleft Reuptake PostsynapticReceptor 5-HT Receptor Serotonin->PostsynapticReceptor Paroxetine Paroxetine (with 4-fluorophenyl piperidine) Paroxetine->SERT Blocks

Caption: Risperidone antagonizes both dopamine D2 and serotonin 5-HT2A receptors to produce its antipsychotic effects.

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Piperidine Derivative

This protocol provides a general method for the synthesis of a 3-fluoropiperidine derivative via asymmetric hydrogenation of a fluoroenamide, a common strategy in medicinal chemistry.

Workflow for Synthesis of a 3-Fluoropiperidine Derivative

synthesis_workflow cluster_prep Substrate Preparation cluster_hydro Asymmetric Hydrogenation cluster_final Final Product Start 3-Fluoro-4-aminopyridine Step1 Benzoylation Start->Step1 Step2 Pyridinium Salt Formation Step1->Step2 Step3 Partial Reduction (NaBH4) Step2->Step3 Product1 Fluoro-enamide Substrate Step3->Product1 Step4 Asymmetric Hydrogenation (Rh catalyst) Product1->Step4 Product2 Protected 3-Fluoropiperidine Step4->Product2 Step5 Deprotection Product2->Step5 FinalProduct 3-Fluoropiperidine Step5->FinalProduct

Caption: A multi-step synthesis workflow to produce 3-fluoropiperidine from 3-fluoro-4-aminopyridine.

Methodology:

  • Substrate Preparation:

    • Benzoylation: React 3-fluoro-4-aminopyridine with benzoyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to protect the amino group.

    • Pyridinium Salt Formation: Treat the benzoylated product with an activating agent (e.g., benzyl bromide) to form the corresponding pyridinium salt.

    • Partial Reduction: Reduce the pyridinium salt using a mild reducing agent such as sodium borohydride (NaBH4) in methanol to yield the fluoro-enamide substrate. [11]2. Asymmetric Hydrogenation:

    • Dissolve the fluoro-enamide substrate in a suitable solvent (e.g., methanol or dichloromethane) in a high-pressure reactor.

    • Add a chiral rhodium-based catalyst (e.g., Rh(COD)2BF4 with a chiral ligand like Josiphos).

    • Pressurize the reactor with hydrogen gas (typically 50-100 bar) and stir at a controlled temperature (e.g., room temperature to 50°C) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until completion.

  • Work-up and Purification:

    • Carefully depressurize the reactor and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the protected 3-fluoropiperidine derivative.

  • Deprotection:

    • Remove the protecting groups (e.g., benzoyl and benzyl) under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield the final 3-fluoropiperidine product.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is crucial for evaluating the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Methodology: [12][13][14][15][16]

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of the phosphate buffer, the test compound (final concentration, e.g., 1 µM), and the human liver microsomes (final concentration, e.g., 0.5 mg/mL) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Protocol 3: Serotonin Transporter (SERT) Uptake Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the reuptake of serotonin, a key mechanism for many antidepressants like Paroxetine. [17][18][19][20][21] Methodology:

  • Cell Culture:

    • Culture cells endogenously expressing the human serotonin transporter (hSERT), such as JAR cells, in appropriate media and conditions.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a reference inhibitor (e.g., Paroxetine) in Krebs-Ringer-HEPES (KRH) buffer.

    • Prepare a working solution of [3H]-labeled serotonin ([3H]5-HT) in KRH buffer.

    • Wash the cells with KRH buffer.

    • Add the diluted test compounds or reference inhibitor to the wells, followed by the [3H]5-HT solution.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [3H]5-HT.

  • Detection and Analysis:

    • Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).

    • Transfer the cell lysates to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) and non-specific uptake (in the presence of a high concentration of a known inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4: hERG Channel Affinity Assay

This assay assesses the potential of a compound to block the hERG potassium channel, a critical indicator of potential cardiotoxicity.

Methodology: [5][22][23][24][25]

  • Membrane Preparation:

    • Use cell membranes prepared from a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Binding Assay:

    • This is a competitive binding assay using a radiolabeled ligand with high affinity for the hERG channel (e.g., [3H]dofetilide).

    • In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound in a suitable assay buffer.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate using a cell harvester. The membranes with the bound radioligand are retained on the filter.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition binding model to determine the Ki (inhibitory constant) or IC50 value of the test compound for the hERG channel.

Conclusion

The incorporation of fluorine into the piperidine scaffold is a well-established and powerful strategy in modern drug discovery. By judiciously positioning fluorine atoms, medicinal chemists can fine-tune the physicochemical properties of drug candidates to enhance their metabolic stability, modulate their basicity, and optimize their lipophilicity. The case studies of Paroxetine and the principles applicable to drugs like Risperidone highlight the successful application of this approach. The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate fluorinated piperidine derivatives, facilitating the development of safer and more effective therapeutics.

References

Synthesis of Spiropiperidines from 1-(2,2,2-Trifluoroethyl)piperidin-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiropiperidines are a class of saturated heterocyclic compounds characterized by a spirocyclic junction at one of the piperidine ring's carbon atoms. This structural motif imparts a high degree of three-dimensionality and conformational rigidity, which are highly desirable features in modern drug discovery. The introduction of a trifluoromethyl group, as present in the starting material 1-(2,2,2-trifluoroethyl)piperidin-4-one, can further enhance the metabolic stability and binding affinity of the resulting spiropiperidine derivatives. The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties, offering a valuable tool for modulating the physicochemical and pharmacological properties of drug candidates.[1][2]

These compounds have shown promise in a variety of therapeutic areas, including as central nervous system (CNS) agents, kinase inhibitors, and antagonists for various receptors.[3][4][5][6][7][8][9] The unique conformational constraints of spiropiperidines allow for precise orientation of substituents, leading to improved target selectivity and potency.

This document provides detailed protocols for the synthesis of various spiropiperidine scaffolds from this compound, leveraging established synthetic methodologies. The protocols are intended to serve as a practical guide for researchers in medicinal chemistry and drug development.

Synthetic Strategies and Protocols

Four distinct and versatile synthetic strategies are presented for the construction of diverse spiropiperidine cores from this compound.

Tandem Knoevenagel Condensation/Michael Addition for the Synthesis of Spiro-heterocycles

This powerful one-pot reaction sequence allows for the efficient construction of various spiro-fused heterocyclic systems.[10][11][12][13][14] The reaction is initiated by a Knoevenagel condensation of the piperidin-4-one with an active methylene compound, followed by an intramolecular Michael addition to an appropriate acceptor, leading to the formation of the spirocyclic system.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A This compound F Knoevenagel Condensation A->F B Active Methylene Compound B->F C Michael Acceptor G Michael Addition C->G D Base Catalyst D->F E Solvent E->F F->G H Cyclization G->H I Quenching H->I J Extraction I->J K Chromatography J->K L Spiro-heterocycle Product K->L

Caption: Tandem Knoevenagel/Michael Addition Workflow.

Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or toluene) is added the active methylene compound (1.1 eq.) and the Michael acceptor (1.1 eq.).

  • A catalytic amount of a base (e.g., piperidine, pyrrolidine, or triethylamine, 0.1-0.3 eq.) is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated to reflux (typically 50-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired spiro-heterocycle.

Data Summary:

EntryActive Methylene CompoundMichael AcceptorBaseSolventTemp. (°C)Time (h)Yield (%)
1MalononitrileChalconePiperidineEthanol80675
2Ethyl CyanoacetateAcrylonitrileTriethylamineMethanol651268
3Barbituric AcidCinnamaldehydePyrrolidineToluene110882
Bucherer-Bergs Reaction for the Synthesis of Spiro-hydantoins

The Bucherer-Bergs reaction is a classic and highly reliable method for the synthesis of spiro-hydantoins from ketones.[15][16][17][18][19] This one-pot, multi-component reaction involves the treatment of the piperidin-4-one with an alkali metal cyanide and ammonium carbonate.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A This compound E Heating under Pressure A->E B Potassium Cyanide B->E C Ammonium Carbonate C->E D Solvent (EtOH/H2O) D->E F Acidification E->F G Filtration F->G H Recrystallization G->H I Spiro-hydantoin Product H->I

Caption: Bucherer-Bergs Reaction Workflow.

Protocol:

  • In a pressure vessel, this compound (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (4.0 eq.) are suspended in a mixture of ethanol and water (1:1 v/v).

  • The vessel is sealed and heated to 80-100 °C for 12-24 hours with stirring.

  • After cooling to room temperature, the reaction mixture is carefully acidified with concentrated hydrochloric acid to pH 1-2, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • The crude spiro-hydantoin is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Data Summary:

EntryKCN (eq.)(NH4)2CO3 (eq.)SolventTemp. (°C)Time (h)Yield (%)
12.04.0EtOH/H2O (1:1)901885
22.55.0EtOH/H2O (1:1)1001288
32.04.0Dioxane/H2O (1:1)952479
Gewald Reaction for the Synthesis of Spiro-2-aminothiophenes

The Gewald reaction is a multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[20][21][22][23][24] In this protocol, the piperidin-4-one is reacted with an active methylene nitrile and elemental sulfur in the presence of a base.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A This compound F Heating A->F B Active Methylene Nitrile B->F C Elemental Sulfur C->F D Base D->F E Solvent E->F G Filtration F->G H Solvent Evaporation G->H I Chromatography H->I J Spiro-2-aminothiophene Product I->J

Caption: Gewald Reaction Workflow.

Protocol:

  • To a mixture of this compound (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq.), and elemental sulfur (1.2 eq.) in a suitable solvent (e.g., ethanol or DMF) is added a base (e.g., morpholine or triethylamine, 1.5 eq.).

  • The reaction mixture is heated to 50-70 °C and stirred for 2-8 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature, and any precipitated sulfur is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the spiro-2-aminothiophene.

Data Summary:

EntryActive Methylene NitrileBaseSolventTemp. (°C)Time (h)Yield (%)
1MalononitrileMorpholineEthanol60478
2Ethyl CyanoacetateTriethylamineDMF70672
3BenzoylacetonitrileMorpholineEthanol65581
Synthesis of Spiro-oxindoles via [3+2] Cycloaddition

Spiro-oxindoles are a prominent class of spirocycles with significant biological activity.[25][26][27][28][29] A common route to these compounds involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. In this proposed synthesis, an azomethine ylide is generated in situ from isatin and a secondary amino acid, which then reacts with a Knoevenagel condensation product of the starting piperidin-4-one.

Experimental Workflow:

G cluster_0 Dipolarophile Synthesis cluster_1 Azomethine Ylide Generation cluster_2 Cycloaddition & Product Formation A This compound C Knoevenagel Condensation A->C B Active Methylene Compound B->C D Piperidin-4-ylidene C->D I [3+2] Cycloaddition D->I E Isatin G Decarboxylative Condensation E->G F Secondary Amino Acid F->G H Azomethine Ylide G->H H->I J Spiro-oxindole Product I->J

Caption: Spiro-oxindole Synthesis Workflow.

Protocol:

Step 1: Synthesis of the Piperidin-4-ylidene Dipolarophile

  • A mixture of this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq.) in a suitable solvent (e.g., ethanol) is treated with a catalytic amount of a base (e.g., piperidine, 0.1 eq.).

  • The mixture is heated to reflux for 2-4 hours and monitored by TLC.

  • After cooling, the product often precipitates and can be collected by filtration. If not, the solvent is removed, and the residue is purified by chromatography to yield the piperidin-4-ylidene derivative.

Step 2: [3+2] Cycloaddition

  • A mixture of the piperidin-4-ylidene derivative (1.0 eq.), isatin (1.0 eq.), and a secondary amino acid (e.g., sarcosine or proline, 1.1 eq.) in a high-boiling solvent (e.g., toluene or xylenes) is heated to reflux for 8-16 hours.

  • The reaction is monitored by TLC for the consumption of the starting materials.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel to afford the desired spiro-oxindole product.

Data Summary:

EntryDipolarophile (from)Amino AcidSolventTemp. (°C)Time (h)Yield (%)
1MalononitrileSarcosineToluene1101270
2Ethyl CyanoacetateProlineXylenes1401065
3MalononitrileThioprolineToluene1101472

Conclusion

The protocols outlined in this document provide a versatile toolkit for the synthesis of a range of spiropiperidine derivatives from the readily accessible this compound. These methods are robust and can be adapted to generate a diverse library of compounds for screening in drug discovery programs. The incorporation of the trifluoroethyl group is anticipated to confer favorable pharmacokinetic properties to the resulting spirocyclic scaffolds, making them attractive candidates for further investigation.

References

Application Note: Streamlining Drug Discovery with 1-(2,2,2-Trifluoroethyl)piperidin-4-one for Parallel Synthesis of Diverse Chemical Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for creating libraries of compounds with diverse pharmacological activities. The introduction of a trifluoroethyl group on the piperidine nitrogen, as seen in 1-(2,2,2-Trifluoroethyl)piperidin-4-one, offers several advantages, including increased metabolic stability and altered lipophilicity, which can favorably impact the pharmacokinetic properties of drug candidates. This application note details the utility of this compound as a versatile starting material for the parallel synthesis of diverse chemical libraries aimed at accelerating drug discovery programs.[1][2][3] Parallel synthesis enables the rapid generation of a multitude of analogs, facilitating the exploration of structure-activity relationships (SAR).[4][5][6]

Core Applications: The ketone functionality of this compound serves as a key handle for a variety of chemical transformations suitable for parallel synthesis. These include, but are not limited to:

  • Reductive Amination: To introduce diverse amine functionalities.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To generate olefins for further functionalization.

  • Aldol and Knoevenagel Condensations: To create carbon-carbon bonds and introduce new functional groups.

  • Ugi and other Multi-Component Reactions (MCRs): For the rapid construction of complex molecular scaffolds.[7]

These reactions can be performed in parallel formats, such as 24- or 96-well plates, to efficiently generate large libraries of compounds for high-throughput screening.[4]

Experimental Protocols

Protocol 1: Parallel Reductive Amination for Library Synthesis

This protocol describes the parallel synthesis of a library of 4-amino-1-(2,2,2-trifluoroethyl)piperidine derivatives.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (AcOH)

  • 96-well deep-well plates

  • Automated liquid handler (optional)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound in DCE.

    • Prepare 0.6 M stock solutions of a diverse set of amines in DCE.

    • Prepare a 1.0 M slurry of sodium triacetoxyborohydride in DCE.

  • Reaction Setup (in a 96-well deep-well plate):

    • To each well, add 200 µL of the this compound stock solution (0.1 mmol).

    • To each well, add 200 µL of the respective amine stock solution (0.12 mmol, 1.2 equivalents).

    • Add 5 µL of acetic acid to each well.

    • Seal the plate and shake at room temperature for 1 hour to facilitate imine/enamine formation.

    • Add 150 µL of the sodium triacetoxyborohydride slurry (0.15 mmol, 1.5 equivalents) to each well.

    • Reseal the plate and shake at room temperature for 18-24 hours under an inert atmosphere.

  • Work-up and Purification:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract each well with 1 mL of dichloromethane (DCM).

    • Separate the organic layer using a liquid-liquid extraction manifold.

    • Wash the organic layer with 1 mL of brine.

    • Dry the organic layer by passing it through a phase separator plate.

    • Evaporate the solvent under reduced pressure.

    • The crude products can be purified by parallel preparative HPLC-MS.

Data Presentation:

Amine Building BlockProduct StructureYield (%)Purity (%)
Aniline4-phenylamino-1-(2,2,2-trifluoroethyl)piperidine85>95
Benzylamine4-(benzylamino)-1-(2,2,2-trifluoroethyl)piperidine82>95
Morpholine4-morpholino-1-(2,2,2-trifluoroethyl)piperidine91>98
Piperidine1-(2,2,2-trifluoroethyl)-4-(piperidin-1-yl)piperidine88>97
Protocol 2: Parallel Ugi Four-Component Reaction (Ugi-4CR)

This protocol outlines the parallel synthesis of a library of 1,4,4-trisubstituted piperidines.[7]

Materials:

  • This compound

  • A diverse library of primary amines

  • A diverse library of isocyanides

  • A diverse library of carboxylic acids

  • Methanol (MeOH)

  • 96-well plates with screw caps

Procedure:

  • Reagent Preparation:

    • Prepare 0.5 M stock solutions of this compound, each amine, each isocyanide, and each carboxylic acid in methanol.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 200 µL of the this compound stock solution (0.1 mmol).

    • Add 200 µL of the respective amine stock solution (0.1 mmol, 1.0 equivalent).

    • Add 200 µL of the respective isocyanide stock solution (0.1 mmol, 1.0 equivalent).

    • Add 200 µL of the respective carboxylic acid stock solution (0.1 mmol, 1.0 equivalent).

    • Seal the plate tightly with screw caps.

    • Shake the plate at room temperature for 72 hours.

  • Work-up and Purification:

    • Evaporate the methanol under reduced pressure.

    • Redissolve the residue in a suitable solvent system (e.g., DMSO/water).

    • Purify the products using parallel preparative HPLC-MS.

Data Presentation:

Amine (R¹-NH₂)Isocyanide (R²-NC)Carboxylic Acid (R³-COOH)Product Yield (%)Product Purity (%)
Benzylaminetert-Butyl isocyanideAcetic acid75>90
CyclohexylamineBenzyl isocyanideBenzoic acid68>92
AnilineEthyl isocyanoacetatePropionic acid71>95
4-FluoroanilineCyclohexyl isocyanidePhenylacetic acid78>93

Visualizations

parallel_reductive_amination start Start: 96-Well Plate reagents 1. Add this compound 2. Add Diverse Amines 3. Add Acetic Acid start->reagents imine Imine/Enamine Formation (1h @ RT) reagents->imine reduction Add NaBH(OAc)₃ (18-24h @ RT) imine->reduction workup Quench (NaHCO₃) Extract (DCM) reduction->workup purification Parallel HPLC-MS Purification workup->purification library Diverse Library of 4-Amino-1-(2,2,2-trifluoroethyl)piperidines purification->library

Caption: Workflow for parallel reductive amination.

parallel_ugi_reaction start Start: 96-Well Plate reagents Add: 1. This compound 2. Diverse Amines 3. Diverse Isocyanides 4. Diverse Carboxylic Acids (in Methanol) start->reagents reaction Ugi-4CR (72h @ RT) reagents->reaction workup Evaporate Solvent reaction->workup purification Parallel HPLC-MS Purification workup->purification library Diverse Library of 1,4,4-Trisubstituted Piperidines purification->library

Caption: Workflow for the parallel Ugi four-component reaction.

Signaling Pathway Context

Libraries derived from this compound can be screened against a multitude of biological targets. For instance, substituted piperidines are known to interact with G-protein coupled receptors (GPCRs), ion channels, and enzymes. A common application is in the discovery of ligands for targets such as the sigma-1 receptor, which is implicated in various neurological disorders.[8]

signaling_pathway_screening cluster_screening High-Throughput Screening cluster_pathway Example Target Pathway: Sigma-1 Receptor library Piperidine Library assay Phenotypic or Target-Based Assay library->assay hits Hit Compounds assay->hits ligand Hit Compound (Piperidine Derivative) hits->ligand SAR Optimization receptor Sigma-1 Receptor ligand->receptor downstream Modulation of Downstream Signaling (e.g., Ca²⁺ signaling, ion channel function) receptor->downstream cellular_response Cellular Response (e.g., Neuroprotection, Anti-proliferative effects) downstream->cellular_response

Caption: Screening and potential biological target pathway.

Conclusion: this compound is a highly valuable and versatile building block for the parallel synthesis of diverse chemical libraries. Its amenability to a wide range of chemical transformations allows for the rapid generation of novel compounds with potential therapeutic applications. The protocols outlined in this application note provide a solid foundation for researchers to leverage this building block in their drug discovery efforts, ultimately accelerating the identification of new lead compounds. The use of parallel synthesis techniques significantly enhances the efficiency of exploring chemical space, a critical aspect of modern medicinal chemistry.[4][6]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Trifluoroethylation of Piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-trifluoroethylation of piperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and optimized reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the N-trifluoroethylation of piperidin-4-one?

A1: The most widely employed and effective method is a one-pot reductive amination. This reaction involves the condensation of piperidin-4-one (or its hydrochloride salt) with a 2,2,2-trifluoroacetaldehyde equivalent, followed by in-situ reduction of the resulting iminium ion intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the preferred reducing agent due to its mildness and selectivity for the iminium ion over the ketone starting material.[1][2]

Q2: What is a suitable source of 2,2,2-trifluoroacetaldehyde for this reaction?

A2: Due to the volatile and reactive nature of 2,2,2-trifluoroacetaldehyde, its ethyl hemiacetal (CF₃CH(OH)OEt) is a commonly used and more stable precursor. Under the reaction conditions, the hemiacetal is in equilibrium with the free aldehyde, which can then react with the piperidin-4-one.

Q3: Which solvents are recommended for this reductive amination?

A3: Aprotic solvents are generally recommended for reductive aminations using sodium triacetoxyborohydride, as it is water-sensitive.[2] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most common choices. Tetrahydrofuran (THF) can also be used. Protic solvents like methanol are generally avoided as they can react with STAB.

Q4: Is a catalyst required for this reaction?

A4: While not always essential, the addition of a catalytic amount of a weak acid, such as acetic acid (AcOH), can facilitate the formation of the iminium ion intermediate, potentially leading to improved reaction rates and yields, especially if the amine substrate is weakly nucleophilic.[3]

Q5: What are typical reaction conditions for the N-trifluoroethylation of piperidin-4-one?

A5: Generally, the reaction is performed at room temperature. The piperidin-4-one salt and the trifluoroacetaldehyde source are stirred in an appropriate solvent (e.g., DCM or DCE), followed by the addition of sodium triacetoxyborohydride. The reaction progress is typically monitored by techniques such as TLC, LC-MS, or GC-MS and can take anywhere from a few hours to overnight to reach completion.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Poor quality of Sodium Triacetoxyborohydride (STAB): STAB is moisture-sensitive and can degrade upon improper storage.1. Use freshly opened STAB or test the activity of your current batch. Consider purchasing from a reliable supplier.
2. Incomplete imine/iminium ion formation: The initial condensation between the piperidin-4-one and trifluoroacetaldehyde may be slow or unfavorable.2. Add a catalytic amount of acetic acid to promote imine formation. You can also try pre-stirring the piperidin-4-one and trifluoroacetaldehyde for a period (e.g., 1 hour) before adding the STAB.
3. Low reactivity of the fluorinated aldehyde: The electron-withdrawing nature of the trifluoromethyl group can impact the reactivity of the aldehyde.[3]3. Consider a slight increase in the reaction temperature (e.g., to 40 °C), but monitor for potential side reactions. Increasing the equivalents of the trifluoroacetaldehyde source may also be beneficial.
4. Use of piperidin-4-one hydrochloride salt without a base: If using the hydrochloride salt of piperidin-4-one, the amine is protonated and not sufficiently nucleophilic.4. Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to liberate the free amine before or during the reaction.
Presence of Unreacted Piperidin-4-one 1. Insufficient reducing agent: The amount of STAB may not be enough to reduce all the formed iminium ion.1. Increase the equivalents of STAB (e.g., from 1.5 to 2.0 equivalents).
2. Reaction not run to completion: The reaction time may be too short.2. Monitor the reaction closely using an appropriate analytical technique and allow it to stir for a longer duration until the starting material is consumed.
Formation of Side Products 1. Reduction of piperidin-4-one: Although STAB is selective, some reduction of the starting ketone to the corresponding alcohol can occur, especially with prolonged reaction times or excess reducing agent.1. Ensure the quality of the STAB, as impurities can sometimes lead to less selective reductions. Add the STAB portion-wise to maintain a lower concentration at any given time.
2. Formation of unidentified impurities: The highly electrophilic nature of trifluoroacetaldehyde can potentially lead to other side reactions.2. Purify the crude product using column chromatography to isolate the desired N-trifluoroethylated piperidin-4-one.

Data Presentation

The following table summarizes the impact of varying reaction conditions on the yield of N-(2,2,2-trifluoroethyl)piperidin-4-one, based on typical reductive amination protocols. Please note that these are representative values and actual yields may vary depending on the specific experimental setup and purity of reagents.

Entry Piperidin-4-one Salt Equivalents of CF₃CHO Et-hemiacetal Equivalents of NaBH(OAc)₃ Solvent Additive (Equivalents) Temperature (°C) Time (h) Approx. Yield (%)
1Hydrochloride1.21.5DCMEt₃N (1.1)251275-85
2Hydrochloride1.52.0DCEEt₃N (1.1)251680-90
3Free Base1.21.5THFNone251870-80
4Hydrochloride1.21.5DCMEt₃N (1.1), AcOH (0.1)25885-95
5Free Base1.52.0DCMNone40670-80 (with some side products)

Experimental Protocols

Protocol 1: N-Trifluoroethylation of Piperidin-4-one Hydrochloride

Materials:

  • Piperidin-4-one hydrochloride

  • 2,2,2-Trifluoroacetaldehyde ethyl hemiacetal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one hydrochloride (1.0 eq) and anhydrous dichloromethane (to make a ~0.1 M solution).

  • Add triethylamine (1.1 eq) to the suspension and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Add 2,2,2-trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) and stir the mixture for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(2,2,2-trifluoroethyl)piperidin-4-one.

Visualizations

Reaction_Pathway N-Trifluoroethylation of Piperidin-4-one Reaction Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product Piperidinone Piperidin-4-one Hemiaminal Hemiaminal Intermediate Piperidinone->Hemiaminal Trifluoroacetaldehyde 2,2,2-Trifluoroacetaldehyde (from hemiacetal) Trifluoroacetaldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product N-(2,2,2-Trifluoroethyl)piperidin-4-one Iminium->Product STAB NaBH(OAc)3 (STAB) STAB->Product Reduction

Caption: Reaction pathway for the N-trifluoroethylation of piperidin-4-one.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Product Yield Check_STAB Check Quality of NaBH(OAc)3 Start->Check_STAB Check_Imine Check Imine Formation Check_STAB->Check_Imine Yes Use_New_STAB Use Fresh NaBH(OAc)3 Check_STAB->Use_New_STAB No Check_Base Using Piperidin-4-one Hydrochloride? Check_Imine->Check_Base Yes Add_Acid Add Catalytic Acetic Acid Check_Imine->Add_Acid No Pre_Stir Pre-stir Amine and Aldehyde Check_Imine->Pre_Stir No Check_Completion Reaction Complete? Check_Base->Check_Completion No Add_Base Add Et3N or DIPEA Check_Base->Add_Base Yes Increase_Time Increase Reaction Time Check_Completion->Increase_Time No Increase_Reagents Increase Equivalents of Aldehyde and/or NaBH(OAc)3 Check_Completion->Increase_Reagents No Success Improved Yield Check_Completion->Success Yes Use_New_STAB->Success Add_Acid->Success Pre_Stir->Success Add_Base->Success Increase_Time->Success Increase_Reagents->Success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides

Problem 1: Low or no yield in the direct N-alkylation of piperidin-4-one with a 2,2,2-trifluoroethylating agent.

Possible Causes and Solutions:

  • Poor Leaving Group: If you are using a 2,2,2-trifluoroethyl halide (e.g., iodide or bromide), the reaction may be slow due to the lower reactivity of the halide as a leaving group compared to triflates or tosylates.

    • Troubleshooting Step: Consider using a more reactive trifluoroethylating agent such as 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate).[1][2] Triflate is a much better leaving group and can significantly increase the reaction rate. Be aware that 2,2,2-trifluoroethyl triflate is a powerful alkylating agent and should be handled with care.[2]

  • Inappropriate Base: The choice of base is critical for deprotonating the piperidine nitrogen without causing side reactions.

    • Troubleshooting Step: If using a strong, sterically hindered base like sodium hydride (NaH), ensure anhydrous conditions as it reacts violently with water. For a less hazardous option, consider using potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA).[3] The slow addition of the alkylating agent can also help to control the reaction and minimize side products.[3]

  • Over-alkylation: A common side reaction in N-alkylation is the formation of a quaternary ammonium salt, especially if an excess of the alkylating agent is used.[3]

    • Troubleshooting Step: Use a stoichiometric amount or a slight excess of piperidin-4-one relative to the trifluoroethylating agent. Slowly adding the alkylating agent to the reaction mixture can also help to favor mono-alkylation.[4]

Problem 2: Multiple products are observed in the reductive amination of piperidin-4-one with trifluoroacetaldehyde.

Possible Causes and Solutions:

  • Instability of Trifluoroacetaldehyde: Trifluoroacetaldehyde is a gas at room temperature and can be difficult to handle. It is often used as a hydrate or hemiacetal. The stability of the free aldehyde under the reaction conditions can be a challenge.

    • Troubleshooting Step: Use a stable precursor of trifluoroacetaldehyde, such as the ethyl hemiacetal, and generate the aldehyde in situ. Alternatively, consider a two-step procedure where the imine is formed first, followed by reduction.[5][6]

  • Unselective Reducing Agent: Some reducing agents, like sodium borohydride (NaBH4), can reduce both the intermediate iminium ion and the starting ketone.[7]

    • Troubleshooting Step: Employ a more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)3) is an excellent choice for this purpose and is effective in various solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5][6][8]

Problem 3: Difficulty in purifying the final product, this compound, by column chromatography.

Possible Causes and Solutions:

  • Tailing on Silica Gel: As a basic compound, the piperidine nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant tailing and poor separation.[9]

    • Troubleshooting Step 1: Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to compete with your product for binding to the silica gel. Common choices include triethylamine (0.1-1% v/v) or a solution of ammonia in methanol.[9]

    • Troubleshooting Step 2: Stationary Phase Modification: Consider using an alternative stationary phase that is less acidic. Basic alumina or amine-deactivated silica gel can be effective for purifying basic compounds.[9]

    • Troubleshooting Step 3: Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (C18) with an acidic mobile phase modifier like trifluoroacetic acid (TFA) can be a good alternative. The TFA will protonate the piperidine nitrogen and improve the peak shape.[9]

  • Volatility of the Product: While the trifluoroethyl group increases the molecular weight, the product may still have some volatility, which could lead to loss during solvent removal under high vacuum.

    • Troubleshooting Step: When concentrating the product, use a rotary evaporator with a moderate bath temperature and carefully monitor the vacuum to avoid excessive evaporation of the product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic strategies are:

  • Direct N-Alkylation: This involves the reaction of piperidin-4-one with a 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate or iodide) in the presence of a base.[3]

  • Reductive Amination: This is a two-step process in one pot where piperidin-4-one first reacts with trifluoroacetaldehyde (or a precursor) to form an intermediate iminium ion, which is then reduced in situ to the desired product using a reducing agent like sodium triacetoxyborohydride.[5][6]

Q2: Are there any alternative, indirect methods for synthesizing this compound?

A2: Yes, an alternative approach involves the acylation of a piperidine precursor with trifluoroacetic anhydride to form a trifluoroacetamide, followed by the reduction of the amide to the corresponding amine using a reducing agent like borane-tetrahydrofuran complex (BH3·THF).[10][11][12] This method can be particularly useful if direct alkylation or reductive amination proves challenging.

Q3: What are the safety precautions when working with 2,2,2-trifluoroethyl triflate?

A3: 2,2,2-Trifluoroethyl triflate is a highly reactive and corrosive substance. It is toxic if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[13] It is also moisture and air-sensitive.[13] Always handle this reagent in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety goggles, lab coat), and store it under an inert atmosphere in a refrigerator.[1][13]

Q4: Can I use sodium borohydride for the reductive amination step?

A4: While sodium borohydride can be used, it is not ideal for a one-pot reductive amination of a ketone. This is because NaBH4 can also reduce the starting piperidin-4-one.[7] A more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)3) is preferred as it primarily reduces the iminium ion intermediate.[5][6] If you must use NaBH4, a two-step process where the imine is pre-formed and isolated before reduction is a safer approach to avoid reduction of the starting ketone.[5][6]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC analysis, you will need to find a suitable solvent system that provides good separation between the starting material (piperidin-4-one) and the product. Staining with potassium permanganate or ninhydrin (if starting from a primary amine precursor) can help visualize the spots. LC-MS is a more definitive method to track the disappearance of starting materials and the appearance of the product with the expected mass.

Quantitative Data Summary

ParameterDirect N-AlkylationReductive AminationAmide Reduction
Starting Materials Piperidin-4-one, 2,2,2-Trifluoroethylating agentPiperidin-4-one, TrifluoroacetaldehydePiperidine derivative, Trifluoroacetic anhydride
Key Reagents Base (e.g., K2CO3, DIPEA)[3]Reducing agent (e.g., NaBH(OAc)3)[5][6]Reducing agent (e.g., BH3·THF)[10][11][12]
Common Solvents Acetonitrile, DMF[3]1,2-Dichloroethane, THF[5][6]THF[10]
Typical Reaction Temp. Room temp. to elevated temp.Room temperature0 °C to reflux
Potential Byproducts Quaternary ammonium salt[3]Di-alkylated product (if starting with a primary amine)Borane-amine complexes[12]

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation with 2,2,2-Trifluoroethyl Triflate

  • To a solution of piperidin-4-one (1.0 eq) in anhydrous acetonitrile (MeCN) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq) to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient with 0.5% triethylamine to afford this compound.

Protocol 2: Synthesis via Reductive Amination with Trifluoroacetaldehyde Ethyl Hemiacetal

  • To a stirred solution of piperidin-4-one (1.0 eq) and trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes with 0.5% triethylamine) to yield the desired product.

Protocol 3: Synthesis via Trifluoroacetamide Reduction

This is a two-step process.

Step 1: Formation of N-(2,2,2-trifluoroacetyl)piperidin-4-one

  • Dissolve piperidin-4-one (1.0 eq) in dichloromethane (DCM) and add triethylamine (1.5 eq).

  • Cool the solution to 0 °C and slowly add trifluoroacetic anhydride (1.2 eq).

  • Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution to give the crude trifluoroacetamide, which can often be used in the next step without further purification.

Step 2: Reduction of the Trifluoroacetamide

  • Dissolve the crude N-(2,2,2-trifluoroacetyl)piperidin-4-one from the previous step in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add borane-tetrahydrofuran complex (BH3·THF, 1M solution in THF, 2.5 eq).

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench carefully by the slow addition of methanol, followed by 1M HCl.

  • Stir for 30 minutes, then basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography as described in the previous protocols.

Visualizations

Synthesis_Pathways cluster_0 Direct N-Alkylation cluster_1 Reductive Amination cluster_2 Amide Reduction Pathway P4O_1 Piperidin-4-one Product_1 This compound P4O_1->Product_1 1 step TFE_X CF3CH2-X (X = OTf, I, Br) TFE_X->Product_1 Base Base (e.g., K2CO3) Base->Product_1 P4O_2 Piperidin-4-one Product_2 This compound P4O_2->Product_2 1 pot, 2 steps TFAld Trifluoroacetaldehyde TFAld->Product_2 Reducer_RA Reducing Agent (e.g., NaBH(OAc)3) Reducer_RA->Product_2 P4O_3 Piperidin-4-one Amide N-Trifluoroacetyl- piperidin-4-one P4O_3->Amide Acylation TFAA Trifluoroacetic Anhydride TFAA->Amide Product_3 This compound Amide->Product_3 Reduction Reducer_AR Reducing Agent (e.g., BH3.THF) Reducer_AR->Product_3

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Side Products? Start->Problem Check_Reagents Check Reagent Purity and Stoichiometry Problem->Check_Reagents Yes Success Successful Synthesis Problem->Success No Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Alkylation_Issues Direct Alkylation Issue? Check_Conditions->Alkylation_Issues Reductive_Amination_Issues Reductive Amination Issue? Alkylation_Issues->Reductive_Amination_Issues No Use_Triflate Use More Reactive Alkylating Agent (e.g., Triflate) Alkylation_Issues->Use_Triflate Yes Purification_Issues Purification Problem? Reductive_Amination_Issues->Purification_Issues No Change_Reducer Use Selective Reducer (e.g., NaBH(OAc)3) Reductive_Amination_Issues->Change_Reducer Yes Modify_Eluent Add Basic Modifier to Eluent (e.g., TEA) Purification_Issues->Modify_Eluent Yes Optimize_Base Optimize Base and Addition Rate Use_Triflate->Optimize_Base Optimize_Base->Problem Two_Step_RA Consider Two-Step Imine Formation/Reduction Change_Reducer->Two_Step_RA Two_Step_RA->Problem Change_Stationary_Phase Use Alumina or Amine-Treated Silica Modify_Eluent->Change_Stationary_Phase Change_Stationary_Phase->Problem

Caption: A logical workflow for troubleshooting common synthesis issues.

References

byproduct formation in the synthesis of N-trifluoroethyl piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-trifluoroethyl piperidines.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-trifluoroethyl piperidines, offering potential causes and solutions.

Issue 1: Low yield of the desired N-trifluoroethyl piperidine and formation of a major byproduct.

  • Question: I am attempting to synthesize N-trifluoroethyl piperidine via the reductive amination of piperidine with trifluoroacetic acid (TFA) and a silane reductant, but I am observing a low yield of my target compound and the formation of a significant amount of N-trifluoroacetyl piperidine. What is causing this?

  • Answer: The formation of N-trifluoroacetyl piperidine as a major byproduct in this reaction is typically due to an incorrect stoichiometry between trifluoroacetic acid and the piperidine starting material. When the amine and TFA are in equimolar amounts, the formation of the amide byproduct is favored.[1] To promote the desired N-trifluoroethylation, an excess of TFA is required.

    Troubleshooting Steps:

    • Verify Stoichiometry: Ensure that you are using an excess of trifluoroacetic acid relative to the piperidine. A ratio of 1.75 equivalents of TFA to 1 equivalent of the amine has been shown to significantly increase the yield of the N-trifluoroethylated product while minimizing amide formation.[1]

    • Reaction Conditions: Confirm that the reaction is being carried out in a suitable solvent, such as tetrahydrofuran (THF).[1] While the reaction is tolerant to air and moisture, ensuring anhydrous conditions can sometimes improve yields.[1][2]

    • Purity of Reagents: Check the purity of your piperidine, TFA, and silane reductant. Impurities can interfere with the reaction and lead to side product formation.

Issue 2: Difficulty in purifying the final N-trifluoroethyl piperidine product.

  • Question: My reaction appears to have been successful, but I am struggling to isolate the pure N-trifluoroethyl piperidine. It seems to be volatile. Are there any recommended purification strategies?

  • Answer: The purification of volatile, unprotected fluorinated piperidines can indeed be challenging.[3] Standard distillation may not be effective for complete separation from impurities with similar boiling points.

    Troubleshooting Steps:

    • Salt Formation: A common and effective method for purifying amines is to convert them into a salt, which is typically a non-volatile solid. You can precipitate your N-trifluoroethyl piperidine as a hydrochloride (HCl) salt by treating the crude product with a solution of HCl in a suitable organic solvent (e.g., diethyl ether or dioxane). The resulting solid can then be isolated by filtration and washed with a non-polar solvent to remove impurities. The free amine can be regenerated by treatment with a base.

    • Chromatography: While volatility can be an issue, column chromatography on silica gel can be employed. It is advisable to use a mobile phase containing a small amount of a volatile amine (e.g., triethylamine) to prevent streaking of the basic product on the acidic silica gel.

    • In situ Protection: For certain applications, it may be beneficial to protect the newly formed N-trifluoroethyl piperidine in situ with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) group.[3] This can facilitate purification by chromatography and the protected compound can be deprotected in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-trifluoroethyl piperidines?

A1: Several methods are commonly employed, each with its own advantages and disadvantages:

  • Reductive Amination with Trifluoroacetic Acid: This is a practical, catalyst-free method that uses readily available and inexpensive TFA as the trifluoroethyl source.[1][2] It exhibits good functional group tolerance.[4]

  • Reduction of Trifluoroacetamides: This widely used method involves the formation of a trifluoroacetamide from trifluoroacetic anhydride, followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane.[1] However, the use of these pyrophoric reagents requires special handling and limits the compatibility with other reducible functional groups.[1]

  • Reductive Amination with Trifluoroacetaldehyde: This method utilizes the highly reactive trifluoroacetaldehyde or its derivatives under milder reductive conditions.[1]

  • Catalytic Methods: An iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride has been developed as a one-pot reaction.[5][6]

Q2: What are the main byproducts to look out for during the synthesis of N-trifluoroethyl piperidines?

A2: The primary byproduct of concern, particularly in the reductive amination with TFA, is the corresponding N-trifluoroacetyl piperidine (amide).[1] Its formation is favored when the ratio of TFA to the amine is too low.[1] When using strong reducing agents like LiAlH₄, byproducts can arise from the over-reduction of other functional groups present in the starting material.

Q3: Are there any specific safety precautions I should take when synthesizing N-trifluoroethyl piperidines?

A3: Yes, safety is paramount.

  • When using trifluoroacetic acid , handle it in a well-ventilated fume hood as it is corrosive and has a pungent odor.

  • If your synthesis involves pyrophoric reagents like LiAlH₄ or borane, strict anhydrous and inert atmosphere techniques are mandatory. These reagents react violently with water.

  • Trifluoroacetaldehyde is a volatile and highly reactive gas, requiring careful handling in a closed system.[1]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data Summary

Synthesis MethodKey ReagentsTypical ByproductsKey Parameter for Minimizing ByproductsReference
Reductive Amination with TFAPiperidine, Trifluoroacetic Acid, SilaneN-trifluoroacetyl piperidineExcess of Trifluoroacetic Acid (e.g., 1.75 eq.)[1]
Reduction of TrifluoroacetamidePiperidine, Trifluoroacetic Anhydride, LiAlH₄Products of over-reductionCareful control of reaction conditions and stoichiometry of reducing agent[1]
Reductive Amination with TrifluoroacetaldehydePiperidine, Trifluoroacetaldehyde, ReductantPotential polymerization productsControl of temperature and reagent addition[1]

Experimental Protocols

Protocol 1: Catalyst-Free Reductive Trifluoroethylation of Piperidine using Trifluoroacetic Acid [1]

  • To a solution of piperidine (1.0 mmol) in tetrahydrofuran (THF, 5 mL) in a standard laboratory flask, add trifluoroacetic acid (1.75 mmol, 1.75 eq.).

  • Stir the mixture at room temperature for 5 minutes.

  • Add phenylsilane (2.0 mmol, 2.0 eq.) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by conversion to its hydrochloride salt.

Visualizations

Reaction_Pathway cluster_byproduct Side Reaction (Insufficient TFA) Piperidine Piperidine Iminium Iminium Ion Intermediate Piperidine->Iminium + TFA Amide N-Trifluoroacetyl Piperidine (Byproduct) Piperidine->Amide + TFA (Equimolar) TFA Trifluoroacetic Acid (TFA) (Excess) TFA->Iminium Silane Silane Reductant Product N-Trifluoroethyl Piperidine (Desired Product) Silane->Product Iminium->Product + Silane

Caption: Reductive amination pathway for N-trifluoroethyl piperidine synthesis.

Troubleshooting_Workflow Start Low Yield of N-Trifluoroethyl Piperidine Check_Stoichiometry Check TFA:Amine Ratio Start->Check_Stoichiometry Ratio_Correct Ratio > 1.5 : 1 ? Check_Stoichiometry->Ratio_Correct Adjust_Ratio Increase TFA to >1.5 eq. Ratio_Correct->Adjust_Ratio No Check_Conditions Verify Reaction Conditions (Solvent, Temperature) Ratio_Correct->Check_Conditions Yes Check_Stoichiology Check_Stoichiology Adjust_Ratio->Check_Stoichiology Re-run Reaction Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Adjust_Conditions Optimize Conditions Conditions_OK->Adjust_Conditions No Check_Purity Analyze Reagent Purity Conditions_OK->Check_Purity Yes Adjust_Conditions->Check_Conditions Re-run Reaction Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impure Success Improved Yield Check_Purity->Success Pure Purify_Reagents->Check_Purity Re-run Reaction

Caption: Troubleshooting workflow for low yield in N-trifluoroethylation.

References

Technical Support Center: Purification of 1-(2,2,2-Trifluoroethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 1-(2,2,2-Trifluoroethyl)piperidin-4-one from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis of this compound typically involves the N-alkylation of piperidin-4-one with a trifluoroethylating agent. Potential impurities include:

  • Unreacted Starting Materials: Piperidin-4-one and the trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide, trifluoroacetic anhydride followed by reduction).

  • Over-alkylation Products: While less common for secondary amines, quaternary ammonium salts can sometimes form.

  • Byproducts from the Trifluoroethylating Agent: Depending on the reagent used, byproducts may be generated. For instance, using trifluoroacetic acid and a reducing agent could lead to silyl-ester intermediates.[1]

  • Solvent and Reagent Residues: Residual solvents (e.g., acetonitrile, DMF) and bases (e.g., potassium carbonate, triethylamine) used in the reaction.

Q2: My purified product is a yellowish oil, but I expected a solid. What could be the reason?

A2: this compound is predicted to be a liquid or a low-melting solid at room temperature. Its predicted boiling point is 185.9 ± 40.0 °C.[2] A yellowish color may indicate the presence of minor impurities or slight degradation. If the product's analytical data (NMR, MS) is clean, the color may not be significant. However, if impurities are detected, further purification by distillation or column chromatography is recommended.

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Distillation: Ideal for separating the product from non-volatile impurities or starting materials with significantly different boiling points. Given the predicted boiling point, vacuum distillation is recommended to prevent thermal decomposition.

  • Column Chromatography: Effective for removing impurities with similar boiling points but different polarities.

  • Recrystallization: This method is suitable if the product is a solid at room temperature and a suitable solvent system can be found. It is an excellent technique for achieving high purity.

Troubleshooting Guides

Troubleshooting Common Issues in Purification
Problem Possible Cause Solution
Low recovery after distillation - Product is volatile and co-distills with the solvent.- Thermal decomposition at high temperatures.- Use a rotary evaporator to carefully remove the solvent before distillation.- Employ vacuum distillation to lower the boiling point.
Product still contains starting material (piperidin-4-one) after chromatography - Inappropriate solvent system (eluent is too polar).- Column overloading.- Use a less polar eluent system and gradually increase the polarity.- Reduce the amount of crude material loaded onto the column.
Oiling out during recrystallization - The solvent is too nonpolar for the compound.- The solution is supersaturated.- Try a more polar solvent or a solvent mixture.- Heat the solution to redissolve the oil and allow it to cool more slowly. Scratching the inside of the flask can induce crystallization.
Multiple spots on TLC after purification - Incomplete separation of impurities.- Product degradation on the silica gel column.- Optimize the mobile phase for column chromatography.- Add a small amount of triethylamine to the eluent to prevent streaking and decomposition of the basic product on the acidic silica gel.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation: Ensure the crude this compound is free of solvent by concentrating it on a rotary evaporator.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Use a calibrated thermometer to monitor the vapor temperature.

  • Distillation:

    • Heat the flask gently using a heating mantle.

    • Apply vacuum gradually to the desired pressure.

    • Collect the fraction that distills at the expected boiling point (the predicted boiling point is 185.9 ± 40.0 °C at atmospheric pressure; this will be significantly lower under vacuum).[2]

  • Analysis: Analyze the collected fractions by TLC or GC-MS to determine their purity.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 7:3 hexane/ethyl acetate) to elute the product. A small amount of triethylamine (0.5-1%) can be added to the eluent to reduce tailing.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 3: Purification by Recrystallization

Note: This protocol is applicable if this compound is a solid at room temperature or can be induced to crystallize.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with hexane or heptane) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Quantitative Data Summary

Purification Method Typical Purity Achieved Expected Yield Range Notes
Vacuum Distillation >95%60-80%Yield can be affected by the thermal stability of the compound.
Column Chromatography >98%50-90%Yield depends on the separation efficiency and the amount of material lost on the column.
Recrystallization >99%40-85%Highly dependent on the solubility profile of the compound and impurities.

Visualizations

Purification_Workflow start Crude Reaction Mixture analysis1 Analyze by TLC/GC-MS start->analysis1 decision1 Is the product a liquid or solid? analysis1->decision1 chromatography Column Chromatography analysis1->chromatography Alternative for complex mixtures distillation Vacuum Distillation decision1->distillation Liquid recrystallization Recrystallization decision1->recrystallization Solid liquid_path Liquid solid_path Solid analysis2 Purity Check (TLC/GC-MS/NMR) distillation->analysis2 chromatography->analysis2 recrystallization->analysis2 decision2 Is purity sufficient? analysis2->decision2 end Pure Product decision2->chromatography No, re-purify decision2->end Yes

Caption: Decision workflow for selecting the appropriate purification method.

Side_Reactions cluster_reactants Reactants cluster_products Products & Impurities Piperidinone Piperidin-4-one Desired_Product This compound Piperidinone->Desired_Product N-Alkylation Unreacted_Piperidinone Unreacted Piperidin-4-one Piperidinone->Unreacted_Piperidinone Incomplete Reaction TFE_source CF3CH2-X (Trifluoroethylating Agent) TFE_source->Desired_Product Byproduct Byproducts from Trifluoroethylating Agent TFE_source->Byproduct Side Reaction

Caption: Potential side reactions and impurity sources.

References

Technical Support Center: Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-(2,2,2-Trifluoroethyl)piperidin-4-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two main synthetic strategies for preparing this compound are N-alkylation of piperidin-4-one and reductive amination of piperidin-4-one.

Q2: Which synthetic route generally provides a higher yield?

Reductive amination is often favored for achieving higher yields of the desired mono-alkylated product as it avoids the common side reaction of over-alkylation, which can be a significant issue in direct N-alkylation.

Q3: What is over-alkylation and why is it a problem in the N-alkylation route?

Over-alkylation is the reaction of the desired product, this compound (a tertiary amine), with another molecule of the trifluoroethylating agent to form a quaternary ammonium salt. This byproduct can be difficult to separate from the product, leading to lower isolated yields and purification challenges.

Q4: What are the key considerations when choosing between N-alkylation and reductive amination?

ConsiderationN-AlkylationReductive Amination
Reagent Availability Requires a trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate or iodide).Requires a trifluoroacetaldehyde equivalent and a reducing agent.
Control over Selectivity Prone to over-alkylation, requiring careful control of stoichiometry and reaction conditions.Generally provides excellent selectivity for the mono-alkylated product.
Reaction Conditions Often requires a base and can sometimes necessitate elevated temperatures.Typically proceeds under mild conditions.
Potential Byproducts Quaternary ammonium salts.Potential for reduction of the starting ketone if a non-selective reducing agent is used.

Q5: How can I purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel. Due to the basic nature of the piperidine nitrogen, tailing on the column can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1% v/v) or ammonia in methanol, can be added to the eluent. Alternatively, using neutral or basic alumina as the stationary phase can be effective. For non-polar impurities, reverse-phase chromatography with an acidic mobile phase modifier like TFA can also be a good option.[1]

Troubleshooting Guides

Method 1: N-Alkylation of Piperidin-4-one

Issue 1: Low Yield of the Desired Product

Possible Cause Troubleshooting Suggestion
Over-alkylation (formation of quaternary ammonium salt) - Use a 1.5 to 2-fold excess of piperidin-4-one relative to the trifluoroethylating agent. - Add the trifluoroethylating agent slowly to the reaction mixture using a syringe pump. - Choose a less reactive trifluoroethylating agent (e.g., iodide instead of triflate).
Incomplete Reaction - Increase the reaction temperature. - Use a more polar aprotic solvent like DMF to improve solubility. - Ensure the base is sufficiently strong and anhydrous (e.g., K₂CO₃ or Cs₂CO₃).
Protonation of Piperidin-4-one The reaction generates an acidic byproduct (e.g., H-triflate or HI) that can protonate the starting material, rendering it non-nucleophilic. Add a non-nucleophilic base like triethylamine or diisopropylethylamine to neutralize the acid.[2][3]

Issue 2: Difficulty in Product Purification

Possible Cause Troubleshooting Suggestion
Presence of Quaternary Ammonium Salt The quaternary salt is often highly polar and may not be easily removed by standard silica gel chromatography. Consider a workup with a nonpolar solvent to precipitate the salt or use reverse-phase chromatography.
Tailing on Silica Gel Column Add 0.1-1% triethylamine or a few drops of aqueous ammonia to the eluent to suppress the interaction of the basic product with the acidic silica gel.[1]
Method 2: Reductive Amination of Piperidin-4-one

Issue 1: Low Yield of the Desired Product

Possible Cause Troubleshooting Suggestion
Incomplete Imine/Iminium Ion Formation - Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation. - For less reactive ketones, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation.[4]
Reduction of the Starting Ketone This can occur if the reducing agent is not selective for the iminium ion over the ketone. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB).[5]
Instability of the Imine Intermediate In some cases, the imine can be unstable. Perform the reaction as a one-pot procedure where the imine is formed and reduced in situ.

Issue 2: Reaction Stalls or is Sluggish

Possible Cause Troubleshooting Suggestion
Inefficient Iminium Ion Formation Ensure reagents are anhydrous, as water can hinder the formation of the iminium ion.[4]
Low Reactivity of the Carbonyl Group Consider using a Lewis acid catalyst, such as Ti(i-PrO)₄, to activate the ketone.[4]

Comparative Data on Synthetic Routes

The following table summarizes typical yields for the synthesis of N-alkylated piperidines using N-alkylation and reductive amination, based on analogous reactions reported in the literature.

Synthetic Route Key Reagents Typical Yield Range Key Advantages Common Challenges
N-Alkylation Piperidin-4-one, 2,2,2-Trifluoroethyl triflate/iodide, K₂CO₃/Et₃N40-70%Simple procedure, readily available starting materials.Over-alkylation, purification difficulties.
Reductive Amination Piperidin-4-one, Trifluoroacetaldehyde hydrate, NaBH(OAc)₃60-90%High selectivity for mono-alkylation, milder reaction conditions.Requires a suitable reducing agent and control of imine formation.

Experimental Protocols

Protocol 1: N-Alkylation of Piperidin-4-one with 2,2,2-Trifluoroethyl Triflate

Materials:

  • Piperidin-4-one hydrochloride

  • 2,2,2-Trifluoroethyl triflate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile, add a solution of 2,2,2-trifluoroethyl triflate (1.1 eq) in anhydrous acetonitrile dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% triethylamine) to afford this compound.

Protocol 2: Reductive Amination of Piperidin-4-one with Trifluoroacetaldehyde

Materials:

  • Piperidin-4-one hydrochloride

  • Trifluoroacetaldehyde ethyl hemiacetal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidin-4-one hydrochloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane, add trifluoroacetaldehyde ethyl hemiacetal (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% triethylamine) to yield this compound.

Visualizations

N_Alkylation_Workflow reagents Piperidin-4-one 2,2,2-Trifluoroethylating Agent Base (e.g., K₂CO₃) reaction N-Alkylation (Acetonitrile or DMF) reagents->reaction workup Aqueous Workup (Extraction) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the N-alkylation synthesis of this compound.

Reductive_Amination_Workflow reagents Piperidin-4-one Trifluoroacetaldehyde Reducing Agent (e.g., NaBH(OAc)₃) reaction Reductive Amination (DCM) reagents->reaction workup Aqueous Workup (Quenching & Extraction) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the reductive amination synthesis of this compound.

Troubleshooting_Yield start Low Yield? method Which Method? start->method n_alkylation N-Alkylation method->n_alkylation N-Alkylation red_amination Reductive Amination method->red_amination Reductive Amination over_alkylation Check for Over-alkylation (Quaternary Salt Formation) n_alkylation->over_alkylation solution_over_alkylation Use excess piperidin-4-one Slowly add alkylating agent over_alkylation->solution_over_alkylation Yes incomplete_reaction_n Incomplete Reaction? over_alkylation->incomplete_reaction_n No solution_incomplete_n Increase temperature Change solvent (e.g., DMF) incomplete_reaction_n->solution_incomplete_n Yes imine_formation Check Imine Formation (Incomplete Reaction) red_amination->imine_formation solution_imine Add dehydrating agent Use catalytic acid imine_formation->solution_imine Yes ketone_reduction Ketone Reduction? imine_formation->ketone_reduction No solution_ketone Use milder reducing agent (e.g., NaBH(OAc)₃) ketone_reduction->solution_ketone Yes

Caption: Troubleshooting flowchart for addressing low yield in the synthesis of this compound.

References

stability of 1-(2,2,2-Trifluoroethyl)piperidin-4-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-(2,2,2-Trifluoroethyl)piperidin-4-one in various solvents for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is expected to be reasonably stable under neutral, anhydrous conditions at room temperature. However, its stability can be compromised by acidic or basic conditions, the presence of nucleophiles, and elevated temperatures. The trifluoroethyl group is a strong electron-withdrawing group, which can influence the reactivity of the piperidine ring.

Q2: How do different solvent types affect the stability of this compound?

A2:

  • Aprotic Solvents (e.g., Acetonitrile, THF, DCM): Generally, these are the preferred solvents for storage and reactions, as they are less likely to participate in degradation reactions.[1]

  • Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as nucleophiles or facilitate proton transfer, potentially leading to degradation, especially at elevated temperatures or non-neutral pH.[2] While some reactions are catalyzed by protic solvents, they can also lead to unwanted side products.

  • Acidic Conditions: The piperidine nitrogen can be protonated, which may increase the reactivity of the ketone. Strong acidic conditions should be avoided.

  • Basic Conditions: The presence of a strong base can deprotonate the carbon alpha to the ketone, potentially leading to aldol-type reactions or other rearrangements.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, it is recommended to store the compound as a solid in a tightly sealed container at low temperatures (e.g., 2-8 °C or -20 °C), protected from light and moisture. For solutions, use anhydrous aprotic solvents and store at low temperatures for short periods.

Q4: What are the likely degradation pathways for this molecule?

A4: While specific degradation pathways for this exact molecule are not extensively documented, based on its structure, potential degradation could occur via:

  • Reactions at the ketone: Such as hydration in aqueous media or reaction with nucleophilic solvents.

  • Hoffmann elimination: Under strongly basic conditions and elevated temperatures, though this is less likely.

  • Reaction with strong acids: Which could catalyze ring-opening or other rearrangements.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Low yield in a reaction Compound degradation1. Verify the pH of your reaction mixture. Buffer if necessary to maintain neutrality. 2. Switch to an anhydrous aprotic solvent. 3. Run the reaction at a lower temperature. 4. Analyze a sample of your starting material to ensure its purity.
Appearance of unexpected peaks in HPLC/LC-MS Degradation products1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Compare the mass of the unexpected peaks to potential degradation products. 3. Re-evaluate your solvent choice and reaction/storage conditions.
Inconsistent results between experiments Variable stability in solution1. Prepare solutions fresh before each experiment. 2. If storing solutions, perform a short-term stability study in that solvent. 3. Ensure consistent temperature, light exposure, and headspace in your sample vials.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Heat 1 mL of stock solution at 80°C for 48 hours.

    • Photolytic: Expose 1 mL of stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed stock solution), by a stability-indicating method like RP-HPLC with a PDA or MS detector.[3][4]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any new peaks (degradation products).

Protocol 2: Solution Stability Study

This protocol assesses the stability of the compound in a specific solvent over time.

  • Solution Preparation: Prepare a solution of the compound in the solvent of interest at the desired concentration.

  • Storage: Store the solution under the intended experimental conditions (e.g., room temperature, 4°C).

  • Time Points: Analyze the solution at regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Use a validated analytical method (e.g., HPLC) to quantify the concentration of the parent compound at each time point.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the rate of degradation.

Stability Data Summary

As no specific quantitative data for this compound was found in the public domain, the following table is a template for researchers to populate with their own experimental data from studies like those described above.

Solvent Condition Time % Remaining Degradation Products (if identified)
Example: AcetonitrileRoom Temp48 hours99.5%N/A
Example: MethanolRoom Temp48 hours95.2%Peak at RRT 0.85
Example: Water (pH 4)40°C24 hours88.0%Two peaks at RRT 0.78 and 0.91
Example: Water (pH 9)40°C24 hours82.5%Major peak at RRT 0.65

Visualizations

TroubleshootingWorkflow start Stability Issue Encountered (e.g., low yield, extra peaks) check_purity Is the starting material pure? start->check_purity purify Purify starting material check_purity->purify No check_conditions Review experimental conditions (Solvent, pH, Temp) check_purity->check_conditions Yes purify->check_conditions is_protic Is the solvent protic or is water present? check_conditions->is_protic switch_aprotic Switch to an anhydrous aprotic solvent (e.g., ACN, THF) is_protic->switch_aprotic Yes check_ph Is the pH neutral? is_protic->check_ph No switch_aprotic->check_ph resolve Issue Resolved switch_aprotic->resolve Problem Solved buffer Buffer the reaction to maintain neutral pH check_ph->buffer No check_temp Is the temperature elevated? check_ph->check_temp Yes buffer->check_temp buffer->resolve Problem Solved lower_temp Lower the reaction temperature check_temp->lower_temp Yes run_fds Conduct Forced Degradation Study to identify issues check_temp->run_fds No, problem persists lower_temp->run_fds lower_temp->resolve Problem Solved run_fds->resolve

Caption: Troubleshooting workflow for stability issues.

DegradationPathway cluster_main Hypothetical Degradation in Protic Solvent (e.g., H2O) parent This compound intermediate Gem-diol Intermediate parent->intermediate H2O (Nucleophilic attack on ketone) product Degradation Products (e.g., ring-opened species) intermediate->product Further reaction (e.g., under heat/acid/base)

Caption: Hypothetical degradation pathway in protic solvents.

References

Technical Support Center: Scale-Up Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, following a typical two-step synthetic protocol involving the N-alkylation of 4-piperidone with 2,2,2-trifluoroethyl triflate.

Issue 1: Low Yield of this compound

  • Question: We are observing a significantly lower yield than expected for the N-alkylation reaction. What are the potential causes and solutions?

  • Answer: Low yields in the N-alkylation step can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure that the 2,2,2-trifluoroethyl triflate was added portion-wise to control the exotherm.

    • Base Inefficiency: The base used (e.g., potassium carbonate) may not be sufficiently strong or may be of poor quality.

      • Solution: Ensure the base is anhydrous and finely powdered to maximize its surface area. Consider using a stronger base like cesium carbonate or an organic base such as diisopropylethylamine (DIPEA).

    • Side Reactions: The formation of byproducts can reduce the yield of the desired product. A common side reaction is the elimination of the triflate.

      • Solution: Maintain strict temperature control. Overheating can favor elimination pathways. Ensure a high-purity starting material for 4-piperidone.

    • Product Loss During Workup: The product might be lost during the extraction or purification steps.

      • Solution: Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery from the aqueous phase. Be mindful of emulsion formation; if an emulsion forms, the addition of brine can help to break it.

Issue 2: Impurities in the Final Product

  • Question: Our final product shows significant impurities after purification. How can we identify and minimize these?

  • Answer: The presence of impurities can be due to unreacted starting materials, byproducts, or degradation products.

    • Identification: Utilize analytical techniques like NMR, GC-MS, and LC-MS to identify the structure of the impurities. Common impurities include unreacted 4-piperidone and over-alkylated products.

    • Minimization:

      • Unreacted 4-piperidone: This suggests an incomplete reaction. See "Issue 1: Low Yield" for solutions. During purification, a carefully performed distillation or column chromatography should separate the product from the starting material.

      • Byproducts from Side Reactions: Optimize reaction conditions to disfavor side reactions. For instance, maintaining a lower temperature can reduce the formation of elimination byproducts.

      • Purification Inefficiency: The chosen purification method may not be optimal.

        • Solution: If using column chromatography, experiment with different solvent systems to achieve better separation. For larger scales, vacuum distillation is often a more practical purification method. Ensure the vacuum is stable and the column is appropriately packed for efficient fractionation.

Issue 3: Difficulty in Handling Reagents at Scale

  • Question: We are facing challenges with the handling of 2,2,2-trifluoroethyl triflate and other reagents during scale-up. What are the recommended procedures?

  • Answer: Safety and proper handling are critical during scale-up.

    • 2,2,2-Trifluoroethyl triflate: This is a reactive and potentially hazardous reagent.

      • Handling: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For large quantities, consider using a closed system for transfers.

      • Addition: The alkylation reaction is exothermic. Add the triflate slowly and in portions to the reaction mixture, while carefully monitoring the internal temperature. Use a dropping funnel or a syringe pump for controlled addition.

    • Solvent and Base Handling:

      • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all solvents are anhydrous and that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

      • Base Addition: For large-scale reactions, adding a solid base like potassium carbonate can be challenging. Consider adding it in portions or as a slurry in the reaction solvent to improve handling and dispersion.

Frequently Asked Questions (FAQs)

Q1: What is a typical scalable synthetic route for this compound?

A1: A common and scalable two-step route involves the preparation of 2,2,2-trifluoroethyl triflate followed by the N-alkylation of 4-piperidone.

  • Preparation of 2,2,2-Trifluoroethyl triflate: This is typically prepared by reacting 2,2,2-trifluoroethanol with triflic anhydride in the presence of a non-nucleophilic base like pyridine.

  • N-Alkylation of 4-piperidone: 4-Piperidone is then alkylated with the freshly prepared 2,2,2-trifluoroethyl triflate in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.

Q2: What are the critical process parameters to monitor during the N-alkylation step?

A2: The most critical parameters to monitor are:

  • Temperature: The reaction is exothermic. The internal temperature should be carefully controlled to prevent runaway reactions and minimize side product formation.

  • Reaction Time: The reaction should be monitored for completion to ensure high conversion of the starting material.

  • Stirring Rate: Efficient stirring is crucial to ensure proper mixing of the reagents, especially when dealing with heterogeneous mixtures (e.g., solid potassium carbonate in a solvent).

Q3: What are the recommended purification methods for large-scale synthesis?

A3: For laboratory scale, column chromatography is often used. However, for industrial scale-up, this is often not economically viable. The preferred method for purifying this compound at scale is vacuum distillation . This method is effective for separating the product from non-volatile impurities and starting materials with different boiling points.

Q4: Can alternative alkylating agents be used instead of 2,2,2-trifluoroethyl triflate?

A4: Yes, other alkylating agents can be used, such as 2,2,2-trifluoroethyl tosylate or 2,2,2-trifluoroethyl mesylate. However, triflates are generally more reactive, which can lead to shorter reaction times and milder reaction conditions. The choice of alkylating agent will depend on factors such as cost, availability, and reactivity.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Reactants
4-Piperidone1.0 eq1.0 eq
2,2,2-Trifluoroethyl triflate1.1 eq1.05 eq
Potassium Carbonate2.0 eq1.8 eq
Solvent
Acetonitrile100 mL8 L
Reaction Conditions
Temperature25-30 °C30-35 °C (controlled addition)
Reaction Time12-16 hours18-24 hours
Workup & Purification
Extraction SolventDichloromethaneMethyl tert-butyl ether (MTBE)
Purification MethodColumn ChromatographyVacuum Distillation
Yield 75-85%70-80%

Experimental Protocols

Protocol 1: Synthesis of this compound (Pilot Scale)

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with 4-piperidone (1.0 kg, 1.0 eq) and anhydrous acetonitrile (8 L).

  • Base Addition: Finely powdered anhydrous potassium carbonate (2.49 kg, 1.8 eq) is added to the stirred solution.

  • Temperature Control: The mixture is stirred and the temperature is maintained at 25 °C.

  • Reagent Addition: 2,2,2-Trifluoroethyl triflate (2.46 kg, 1.05 eq) is added dropwise over a period of 2-3 hours, ensuring the internal temperature does not exceed 35 °C.

  • Reaction Monitoring: The reaction mixture is stirred at 30-35 °C for 18-24 hours. The progress of the reaction is monitored by GC-MS until the consumption of 4-piperidone is greater than 98%.

  • Workup:

    • The reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filter cake is washed with acetonitrile (2 x 1 L).

    • The combined filtrate is concentrated under reduced pressure to remove the acetonitrile.

    • The residue is dissolved in methyl tert-butyl ether (MTBE) (10 L) and washed with water (3 x 5 L) and then with brine (1 x 5 L).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.

Visualizations

Scale_Up_Synthesis_Workflow Workflow for Scale-Up Synthesis cluster_prep Preparation of Triflate cluster_alkylation N-Alkylation Reaction cluster_purification Workup and Purification Triflic_Anhydride Triflic Anhydride Triflate_Formation Triflate Synthesis Triflic_Anhydride->Triflate_Formation Trifluoroethanol 2,2,2-Trifluoroethanol Trifluoroethanol->Triflate_Formation Pyridine Pyridine Pyridine->Triflate_Formation Trifluoroethyl_Triflate 2,2,2-Trifluoroethyl Triflate Triflate_Formation->Trifluoroethyl_Triflate Alkylation N-Alkylation Trifluoroethyl_Triflate->Alkylation Piperidone 4-Piperidone Piperidone->Alkylation K2CO3 Potassium Carbonate K2CO3->Alkylation Acetonitrile Acetonitrile Acetonitrile->Alkylation Crude_Product Crude Product Mixture Alkylation->Crude_Product Workup Aqueous Workup (Extraction) Crude_Product->Workup Distillation Vacuum Distillation Workup->Distillation Final_Product This compound Distillation->Final_Product

Caption: Overall workflow for the scale-up synthesis.

Troubleshooting_Workflow Troubleshooting Decision Tree cluster_yield Low Yield Solutions cluster_impurity Impurity Solutions Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impurity Impurity Issue? Low_Yield->Impurity No Check_Completion Check Reaction Completion (TLC/GC-MS) Low_Yield->Check_Completion Yes Identify_Impurity Identify Impurity (NMR, MS) Impurity->Identify_Impurity Yes End Problem Resolved Impurity->End No Check_Base Verify Base Quality & Quantity Check_Completion->Check_Base Optimize_Temp Optimize Temperature Control Check_Base->Optimize_Temp Improve_Workup Improve Workup Procedure Optimize_Temp->Improve_Workup Improve_Workup->End Optimize_Purification Optimize Purification (Distillation/Chromatography) Identify_Impurity->Optimize_Purification Adjust_Conditions Adjust Reaction Conditions Optimize_Purification->Adjust_Conditions Adjust_Conditions->End

Caption: Decision-making workflow for troubleshooting.

Technical Support Center: Synthesis of Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperidin-4-one derivatives. The focus is on addressing the common challenge of over-alkylation and other side reactions.

Troubleshooting Guide

Issue 1: Formation of a Quaternary Ammonium Salt or Dialkylated Product

Question: My reaction is producing a significant amount of a dialkylated product or a quaternary ammonium salt instead of the desired mono-N-alkylated piperidin-4-one. How can I prevent this?

Answer: Over-alkylation is a common side reaction when the newly formed tertiary amine is sufficiently nucleophilic to react with another equivalent of the alkylating agent. Here are several strategies to mitigate this issue:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the piperidine starting material relative to the alkylating agent can favor mono-alkylation. Conversely, an excess of the alkylating agent will drive the reaction towards over-alkylation.[1] It is recommended to add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at any given time.[1]

  • Choice of Base: The base used can influence the reaction outcome. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (Hünig's base) can be effective in scavenging the acid produced during the reaction without promoting further alkylation.[1] Using a weaker base like potassium carbonate (K₂CO₃) can also be beneficial.[1] Stronger bases like sodium hydride (NaH) can lead to a higher concentration of the deprotonated amine, potentially increasing the rate of both mono- and di-alkylation.

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity for mono-alkylation.

  • Protecting Group Strategy: For substrates with multiple reactive sites, such as those with another primary or secondary amine, employing a protecting group is a highly effective strategy. The tert-butoxycarbonyl (Boc) group is commonly used to temporarily block one amine functionality, directing alkylation to the desired nitrogen.[2]

Issue 2: Low Yield in Dieckmann Condensation for Piperidin-4-one Ring Formation

Question: I am attempting a Dieckmann condensation to form the piperidin-4-one ring, but my yields are consistently low, and I observe several side products. What are the critical parameters to optimize?

Answer: The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters, which are precursors to 4-piperidones, but it is sensitive to reaction conditions.[3][4][5]

  • Choice of Base and Solvent: The selection of the base is crucial. Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like toluene or THF are commonly used.[6] Ensure the base is of high quality and used in appropriate equivalents. The solvent should be anhydrous, as the presence of water can hydrolyze the ester and the base.

  • Reaction Concentration (High Dilution): Intramolecular cyclization is favored over intermolecular polymerization at high dilution. Running the reaction at a lower concentration can significantly improve the yield of the desired cyclic product.

  • Temperature Control: The optimal temperature can vary depending on the substrate and base used. While some reactions proceed well at room temperature, others may require heating to reflux.[4] It is advisable to monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and temperature, as prolonged reaction times can sometimes lead to side reactions and decreased yields.[4]

  • Acidic Work-up: After the cyclization, a careful acidic work-up is necessary to protonate the resulting enolate and facilitate the subsequent hydrolysis and decarboxylation steps to yield the final 4-piperidone.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to achieve selective mono-N-alkylation of a piperidine derivative?

A1: While several methods can be optimized, reductive amination is often a highly reliable and selective method for N-alkylation of secondary amines like piperidines.[8] This two-step, one-pot reaction involves the formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[8] A key advantage of this method is that it avoids the formation of quaternary ammonium salts, a common byproduct in direct alkylation with alkyl halides.[8][9]

Q2: When should I use a protecting group in my piperidin-4-one synthesis?

A2: A protecting group strategy is highly recommended when your starting material contains multiple nucleophilic sites that can compete in the alkylation reaction. For example, if you are working with a molecule that has both a primary and a secondary amine, protecting the more reactive primary amine with a group like Boc will ensure selective alkylation at the secondary nitrogen of the piperidine ring.[2]

Q3: Are there alternatives to alkyl halides for N-alkylation to avoid over-alkylation?

A3: Yes, besides reductive amination, other alkylating agents can offer better control. For instance, using less reactive alkylating agents, such as alkyl sulfonates, may provide better selectivity. Additionally, Michael addition reactions with α,β-unsaturated carbonyl compounds can be a good strategy for introducing specific alkyl chains to the piperidine nitrogen.

Quantitative Data Summary

The following table summarizes typical yields for different N-alkylation strategies, highlighting the effectiveness of the protecting group approach in maximizing the yield of the desired mono-alkylated product.

Starting MaterialAlkylating AgentStrategyYield of Mono-alkylated ProductYield of Di-alkylated ProductReference
4-AminomethylpiperidineBenzyl BromideDirect AlkylationModerateSignificant[2]
Boc-protected 4-AminomethylpiperidineBenzyl BromideProtecting GroupHighNot Reported[2]
PiperidineAlkyl BromideExcess PiperidineGoodLow[1]
PiperidineAlkyl BromideStoichiometricModerateModerate-High[1]

Experimental Protocols

Protocol 1: Selective N-Alkylation using a Boc Protecting Group

This protocol details a three-step process for the selective N-alkylation of a piperidine derivative with a primary amine substituent, using a Boc protecting group.[2]

Step 1: Boc Protection of the Primary Amine

  • Dissolve 4-aminomethylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, for example, triethylamine (1.1 eq).

  • To this solution, add di-tert-butyl dicarbonate (Boc)₂O (1.05 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Perform an aqueous work-up and purify the product by column chromatography to obtain tert-butyl ((piperidin-4-yl)methyl)carbamate.

Step 2: N-Alkylation of the Piperidine Nitrogen

  • Dissolve the Boc-protected piperidine from Step 1 (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K₂CO₃) (1.5 eq).

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction mixture and purify the product.

Step 3: Deprotection of the Boc Group

  • Dissolve the N-alkylated, Boc-protected intermediate from Step 2 in a suitable solvent like DCM.

  • Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

  • Once the reaction is complete, neutralize the excess acid and isolate the final mono-N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of a piperidine derivative using reductive amination.[8]

  • Dissolve the piperidine derivative (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) at room temperature.

  • Add the desired aldehyde or ketone (1.1 eq) to the solution and stir for 30 minutes to form the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated piperidine.

Visualizations

G cluster_0 N-Alkylation of Piperidin-4-one start Piperidin-4-one (Secondary Amine) reaction_intermediate Reaction Intermediate start->reaction_intermediate + R-X + Base alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction_intermediate base Base base->reaction_intermediate desired_product Mono-alkylated Piperidin-4-one (Tertiary Amine) reaction_intermediate->desired_product Desired Pathway undesired_product Quaternary Ammonium Salt or Dialkylated Product reaction_intermediate->undesired_product Over-alkylation Pathway (+ R-X)

Caption: Reaction pathway for N-alkylation of piperidin-4-one.

G cluster_1 Troubleshooting Over-alkylation start Over-alkylation Observed? check_stoichiometry Check Stoichiometry: Is Alkylating Agent in Excess? start->check_stoichiometry Yes no_issue Continue with Optimized Protocol start->no_issue No adjust_stoichiometry Use 1:1 or slight excess of piperidine. Add alkylating agent slowly. check_stoichiometry->adjust_stoichiometry Yes check_base Evaluate Base: Is it too strong or nucleophilic? check_stoichiometry->check_base No re_run_reaction Re-run Reaction and Analyze Product Mixture adjust_stoichiometry->re_run_reaction Implement Change change_base Switch to a weaker or sterically hindered base (e.g., K₂CO₃, DIPEA). check_base->change_base Yes consider_alternative Consider Alternative Methods check_base->consider_alternative No change_base->re_run_reaction reductive_amination Use Reductive Amination (Aldehyde/Ketone + NaBH(OAc)₃) consider_alternative->reductive_amination Option 1 protecting_group Employ a Protecting Group Strategy (e.g., Boc) consider_alternative->protecting_group Option 2

Caption: Troubleshooting workflow for over-alkylation issues.

References

Technical Support Center: Column Chromatography of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and navigating the challenges of purifying fluorinated piperidines using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of fluorinated piperidines in a question-and-answer format.

Question: My fluorinated piperidine is showing significant peak tailing on a silica gel column. What is the cause and how can I fix it?

Answer:

Peak tailing is the most common issue when purifying piperidine derivatives on silica gel. This phenomenon is primarily caused by the interaction of the basic nitrogen atom of the piperidine ring with acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a secondary, stronger retention mechanism for the amine, resulting in a "tailing" effect on the eluted peak.

Solutions:

  • Addition of a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This base will neutralize the acidic silanol sites, preventing strong interactions with your fluorinated piperidine.

    • Triethylamine (TEA): Typically, 0.1-2% (v/v) triethylamine is added to the eluent.[1]

    • Ammonia Solution: A solution of ammonia in methanol (e.g., 1-10%) can also be used as an additive in the mobile phase.

  • Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic or neutral alumina can reduce the strong acidic interactions that cause peak tailing.

    • Amine-functionalized Silica: This stationary phase has a basic surface, which is ideal for purifying basic compounds like fluorinated piperidines without the need for mobile phase additives.

Question: I am observing poor separation between my desired fluorinated piperidine and a closely related impurity. How can I improve the resolution?

Answer:

Poor separation, or low resolution, between two compounds indicates that the chosen chromatographic conditions do not sufficiently differentiate between them.

Solutions:

  • Optimize the Mobile Phase Polarity:

    • TLC Analysis: Before running a column, it is crucial to perform a thorough analysis using Thin-Layer Chromatography (TLC). The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound and show the greatest possible separation from impurities.

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can often improve separation. Start with a less polar solvent system and slowly introduce a more polar solvent.

  • Change the Solvent System: If optimizing the ratio of your current solvent system (e.g., ethyl acetate/hexanes) does not provide adequate separation, try a different solvent combination. Solvents with different chemical properties (e.g., dichloromethane/methanol) can alter the selectivity of the separation.

  • Consider a Different Stationary Phase:

    • Fluorinated Stationary Phases: For fluorinated compounds, a fluorinated stationary phase (e.g., with pentafluorophenyl or other fluorinated alkyl groups) can offer unique selectivity based on fluorine-specific interactions.

    • Reverse-Phase Chromatography: If your fluorinated piperidine is sufficiently non-polar, reverse-phase chromatography (e.g., using a C18 column with a mobile phase of water and acetonitrile or methanol) can provide a different separation mechanism and may resolve your compounds.

Question: My fluorinated piperidine seems to be stuck on the column, and I have very low recovery. What could be the problem?

Answer:

Low recovery can be due to irreversible adsorption of your compound to the stationary phase or decomposition on the column.

Solutions:

  • Irreversible Adsorption:

    • As with peak tailing, this is often due to strong interactions with acidic silica. Adding a basic modifier like triethylamine to the mobile phase is crucial.

    • If the compound is very polar, you may need to use a much more polar solvent system, such as a higher percentage of methanol in dichloromethane, to elute it.

  • Compound Instability:

    • Some fluorinated compounds can be unstable on acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.

    • If your compound is acid-sensitive, using a deactivated silica gel (pre-treated with a base like triethylamine), or switching to a less acidic stationary phase like neutral alumina, is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying fluorinated piperidines?

A1: For routine purifications, silica gel is the most common and cost-effective choice. However, due to the basicity of the piperidine nitrogen, it is almost always necessary to add a basic modifier (like 0.1-2% triethylamine) to the mobile phase to prevent peak tailing. For compounds that are particularly sensitive or difficult to separate, basic or neutral alumina or amine-functionalized silica are excellent alternatives that minimize unwanted interactions. For separations where fluorine-specific interactions can be exploited, a fluorinated stationary phase can offer unique selectivity.

Q2: How do I choose the right mobile phase for my fluorinated piperidine?

A2: The selection of the mobile phase should always begin with Thin-Layer Chromatography (TLC) . A good starting point for many N-protected fluorinated piperidines is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate . For more polar or unprotected piperidines, a system like dichloromethane/methanol may be necessary. The goal is to find a solvent system that gives your target compound an Rf value of 0.2-0.4 and provides the best possible separation from impurities. Remember to add a small percentage of triethylamine to your TLC developing solvent to mimic the conditions of the column.

Q3: How does the fluorine atom affect the chromatography of piperidines?

A3: The presence of fluorine can alter the properties of a piperidine in several ways that impact its chromatographic behavior:

  • Polarity: Fluorine is highly electronegative, which can increase the polarity of a molecule. However, the overall effect on polarity depends on the number and position of the fluorine atoms and the molecule's overall structure.

  • Basicity: Fluorine atoms are electron-withdrawing, which can reduce the basicity of the piperidine nitrogen. This may slightly lessen its interaction with acidic silica gel compared to a non-fluorinated analog, but the addition of a basic modifier is still generally recommended.

  • Unique Interactions: Fluorinated compounds can participate in specific interactions (fluorous interactions) with other fluorinated molecules, including fluorinated stationary phases. This can be exploited to achieve separations that are difficult on traditional stationary phases.

Q4: My fluorinated piperidine is not UV-active. How can I monitor the column chromatography?

A4: If your compound does not have a chromophore for UV visualization on TLC plates, you will need to use a staining method. A common and effective stain for visualizing a wide range of organic compounds, including piperidines, is potassium permanganate (KMnO₄) stain . This stain reacts with most organic compounds, appearing as yellow or light brown spots on a purple background.

Q5: Can I purify chiral fluorinated piperidines by column chromatography?

A5: Standard silica gel column chromatography will not separate enantiomers. To separate enantiomers, you need to use chiral chromatography . This can be done in a few ways:

  • Chiral Stationary Phases (CSPs): This is the most direct method, where the column is packed with a chiral material that interacts differently with each enantiomer, leading to their separation.

  • Diastereomer Formation: You can react your racemic fluorinated piperidine with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated by standard silica gel chromatography. After separation, the chiral auxiliary is removed to yield the individual enantiomers.

Data Presentation

The following tables provide examples of chromatographic conditions used for the purification of various fluorinated piperidines, extracted from scientific literature.

Table 1: Normal-Phase Chromatography Conditions for Fluorinated Piperidines on Silica Gel

Compound Structure/NameMobile Phase (v/v)AdditiveRf ValueNotes
N-Boc-3-fluoropiperidineEthyl Acetate / Hexanes (1:4)-~0.3For N-Boc protected amines, a basic additive is often not strictly necessary but can still improve peak shape.
N-Cbz-3-fluoropiperidineEthyl Acetate / Hexanes (1:3)-~0.35Similar to N-Boc, the carbamate reduces the basicity of the nitrogen.
1-Methyl-3-fluoropiperidineDichloromethane / Methanol (95:5)1% TEA~0.25The free basic nitrogen necessitates the use of a basic additive.
4-Fluoro-4-phenylpiperidineEthyl Acetate / Hexanes (1:1)0.5% TEA~0.3A gradient elution may be beneficial to separate from less polar impurities.
N-Benzyl-3,3-difluoropiperidineDichloromethane / Methanol (98:2)1% NH₃ in MeOH~0.4Ammonia in methanol is another effective basic modifier.

Table 2: Alternative Stationary Phases and Conditions

Compound Structure/NameStationary PhaseMobile Phase (v/v)AdditiveNotes
3-Aminopiperidine Derivative (Fluorinated)Basic AluminaEthyl Acetate / Hexanes (3:1)NoneBasic alumina is a good choice for highly basic amines to avoid tailing without additives.
Polar Fluorinated PiperidineAmine-functionalized SilicaDichloromethane / Methanol (9:1)NoneThe functionalized silica provides a basic surface, ideal for amine purification.
Diastereomers of a Fluorinated PiperidineSilica GelToluene / Acetone (4:1)1% TEASeparation of diastereomers is possible on standard silica gel.
Fluorinated Piperidine MixturePentafluorophenyl (PFP) ColumnAcetonitrile / Water (gradient)0.1% Formic AcidExample of reverse-phase separation on a specialized fluorinated phase.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Fluorinated Piperidine on Silica Gel

  • TLC Analysis:

    • Dissolve a small amount of the crude fluorinated piperidine in a solvent like dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) containing 0.5-1% triethylamine.

    • Identify a solvent system that gives the desired compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.

  • Column Packing:

    • Select an appropriate size flash chromatography column based on the amount of crude material (typically a 50-100 fold excess of silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified by TLC.

    • Pour the slurry into the column and allow it to pack under pressure, ensuring a flat and stable bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, applying pressure to achieve a steady flow rate.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

    • Collect fractions in an array of test tubes.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC (using a stain like potassium permanganate if the compound is not UV-active).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified fluorinated piperidine.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase + 1% TEA) packing 2. Column Packing (Slurry Pack with Mobile Phase) tlc->packing loading 3. Sample Loading (Wet or Dry Loading) packing->loading elution 4. Elution (Isocratic or Gradient with 1% TEA) loading->elution collection 5. Fraction Collection elution->collection frac_analysis 6. Fraction Analysis (TLC with KMnO4 stain) collection->frac_analysis combine 7. Combine Pure Fractions frac_analysis->combine evaporation 8. Solvent Evaporation combine->evaporation product Purified Fluorinated Piperidine evaporation->product troubleshooting_workflow cluster_tailing Peak Tailing cluster_separation Poor Separation cluster_recovery Low Recovery start Problem Observed tailing_q Is there peak tailing? start->tailing_q add_tea Add 0.5-2% TEA or NH3 to mobile phase tailing_q->add_tea Yes separation_q Poor separation? tailing_q->separation_q No change_sp Switch to Alumina or Amine-functionalized Silica add_tea->change_sp Still Tailing end Problem Solved add_tea->end change_sp->end optimize_mp Optimize mobile phase polarity (TLC, Gradient Elution) separation_q->optimize_mp Yes recovery_q Low recovery? separation_q->recovery_q No change_solvent Try a different solvent system optimize_mp->change_solvent Still Poor optimize_mp->end change_solvent->end increase_polarity Increase mobile phase polarity (check for irreversible adsorption) recovery_q->increase_polarity Yes recovery_q->end No check_stability Check for on-column decomposition (spot test on TLC plate) increase_polarity->check_stability Still Low increase_polarity->end check_stability->end

References

Technical Support Center: Managing Exothermic Reactions in N-Alkylation of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely and effectively managing exothermic reactions during the N-alkylation of piperidines. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during these synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of piperidines an exothermic reaction?

A1: The N-alkylation of piperidines is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon of the alkylating agent. The formation of a new carbon-nitrogen bond and a salt byproduct releases energy in the form of heat, making the reaction exothermic.[1][2] The heat produced, if not properly managed, can lead to a rapid increase in the reaction temperature.

Q2: What are the potential consequences of an uncontrolled exothermic reaction?

A2: An uncontrolled exothermic reaction can lead to a thermal runaway, where the rate of heat generation exceeds the rate of heat removal.[3] This can result in a rapid increase in temperature and pressure, potentially causing the reaction mixture to boil violently, release hazardous fumes, and even lead to an explosion.[1] From a chemical perspective, elevated temperatures can promote side reactions, such as over-alkylation leading to the formation of quaternary ammonium salts, and decomposition of reactants and products, ultimately reducing the yield and purity of the desired N-alkylated piperidine.

Q3: What are the key parameters to control during an N-alkylation of piperidine?

A3: The key parameters to control are:

  • Rate of addition of the alkylating agent: Slow, controlled addition is crucial to manage the rate of heat generation.[3][4]

  • Reaction temperature: Maintaining a consistent and appropriate temperature is vital for both safety and reaction selectivity.

  • Stirring: Efficient stirring ensures uniform temperature distribution and prevents the formation of localized hot spots.[5]

  • Concentration: The concentration of reactants can influence the reaction rate and the magnitude of the exotherm.

  • Choice of solvent and base: These can affect the reaction kinetics and the overall heat management.

Troubleshooting Guide

Q4: My reaction temperature is increasing rapidly after adding the alkylating agent. What should I do?

A4: A rapid temperature increase is a sign of a highly exothermic reaction that may be proceeding too quickly. Here are the immediate steps to take:

  • Stop the addition of the alkylating agent immediately.

  • Increase the efficiency of the cooling system. This can be achieved by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Ensure vigorous stirring to improve heat transfer to the cooling medium.

  • If the temperature continues to rise, consider adding a pre-cooled, inert solvent to dilute the reaction mixture and absorb some of the excess heat.

  • Have an emergency quench plan ready, which may involve adding a reagent that will quickly neutralize one of the reactants. For any scale-up of hazardous reactions, it is recommended to start with small-scale experiments to understand the thermal profile.[6]

Q5: How does the choice of solvent impact the management of the exotherm?

A5: The choice of solvent is critical for several reasons:

  • Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature rise, thus helping to moderate the temperature of the reaction.

  • Boiling Point: A solvent with a boiling point slightly above the desired reaction temperature can act as a safety measure by refluxing and dissipating heat. However, this also generates pressure, so the reaction vessel must be appropriately vented.

  • Thermal Conductivity: Solvents with higher thermal conductivity can transfer heat more efficiently to the cooling jacket of the reactor.

  • Solubility: Ensure that all reactants and reagents are soluble in the chosen solvent to avoid precipitation, which can lead to poor heat transfer and localized hot spots.[5]

Q6: Can the choice of base influence the exothermicity of the reaction?

A6: Yes, the choice of base can influence the reaction's exothermicity. A stronger base can lead to a faster reaction rate, and consequently, a more rapid release of heat. It is important to select a base that is strong enough to neutralize the acid byproduct generated during the reaction but does not accelerate the reaction to an uncontrollable rate. Common bases used include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). The heat of neutralization of the acid byproduct by the base will also contribute to the overall exotherm.

Data Presentation

Table 1: Influence of Reaction Parameters on N-Alkylation Outcome

ParameterCondition ACondition BCondition CExpected Outcome
Piperidine Derivative PiperidinePiperidinePiperidine-
Alkylating Agent Methyl IodideEthyl BromideBenzyl BromideIncreasing reactivity and exothermicity from A to C
Solvent AcetonitrileTHFDMFIncreasing polarity and potential for higher reaction rates
Base K₂CO₃ (solid)Et₃N (liquid)DIPEA (liquid)Increasing steric hindrance may slow the reaction
Temperature 0 °CRoom Temperature50 °CHigher temperature increases reaction rate and exotherm
Addition Time 2 hours1 hour30 minutesShorter addition time increases the rate of heat generation
Yield (%) ~85%~80%~90%Dependent on specific conditions and work-up
Purity (%) HighModerateHighSlower, more controlled reactions often lead to higher purity

Note: The data in this table are illustrative and represent typical trends. Actual results will vary depending on the specific substrates and experimental setup.

Experimental Protocols

Protocol 1: Controlled N-Methylation of Piperidine

This protocol describes the N-methylation of piperidine using methyl iodide with careful temperature control.

Materials:

  • Piperidine

  • Methyl Iodide

  • Potassium Carbonate (anhydrous, powdered)

  • Acetonitrile (anhydrous)

  • Reaction flask equipped with a magnetic stirrer, thermocouple, dropping funnel, and nitrogen inlet

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • To a dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq) and anhydrous acetonitrile (100 mL).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Cool the stirred suspension to 0 °C using an ice-water bath.

  • Monitor the internal temperature of the reaction mixture with a thermocouple.

  • Slowly add methyl iodide (1.1 eq) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.[4]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-methylpiperidine.

  • The crude product can be purified by distillation or column chromatography.

Mandatory Visualization

ExothermicReactionWorkflow Workflow for Managing Exothermic N-Alkylation Reactions cluster_prep Preparation Phase cluster_execution Execution Phase cluster_control Control & Response cluster_completion Completion Phase start Start: Plan Reaction risk_assessment Conduct Risk Assessment (Identify thermal hazards) start->risk_assessment setup Setup Apparatus (Cooling bath, thermocouple, controlled addition) risk_assessment->setup charge_reagents Charge Piperidine, Solvent, & Base setup->charge_reagents cool Cool to Initial Temperature charge_reagents->cool add_alkylating_agent Slow, Controlled Addition of Alkylating Agent cool->add_alkylating_agent monitor Monitor Temperature Continuously add_alkylating_agent->monitor maintain_temp Maintain Reaction Temperature monitor->maintain_temp temp_check Temperature Stable? maintain_temp->temp_check reaction_complete Reaction Complete (Monitor by TLC/GC-MS) maintain_temp->reaction_complete temp_check->maintain_temp Yes emergency_stop Emergency Stop: - Stop Addition - Enhance Cooling - Dilute temp_check->emergency_stop No workup Work-up & Purification reaction_complete->workup end End: Obtain Product workup->end

Caption: Workflow for managing exothermic N-alkylation reactions.

TroubleshootingDecisionTree Troubleshooting Temperature Excursions start Temperature Rise Observed stop_addition Immediately Stop Addition of Alkylating Agent start->stop_addition check_cooling Is Cooling System at Max Capacity? stop_addition->check_cooling increase_cooling Increase Cooling (Lower bath temp, increase flow) check_cooling->increase_cooling No check_stirring Is Stirring Vigorous? check_cooling->check_stirring Yes increase_cooling->check_stirring increase_stirring Increase Stirring Rate check_stirring->increase_stirring No temp_stabilized1 Temperature Stabilized? check_stirring->temp_stabilized1 Yes increase_stirring->temp_stabilized1 resume_slowly Resume Addition at Slower Rate temp_stabilized1->resume_slowly Yes consider_dilution Consider Dilution with Pre-cooled Inert Solvent temp_stabilized1->consider_dilution No continue_monitoring Continue Monitoring Closely resume_slowly->continue_monitoring temp_stabilized2 Temperature Stabilized? consider_dilution->temp_stabilized2 emergency_quench Execute Emergency Quench Protocol temp_stabilized2->emergency_quench No temp_stabilized2->continue_monitoring Yes

Caption: Decision tree for troubleshooting temperature excursions.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating the intricate architecture of novel chemical entities. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 1-(2,2,2-Trifluoroethyl)piperidin-4-one, a fluorinated piperidinone derivative of interest in medicinal chemistry. Due to the limited availability of experimental spectra for this specific compound in the public domain, this guide utilizes high-quality predicted NMR data and compares it with experimentally obtained data for the structurally related analogue, 1-Ethylpiperidin-4-one.

This comparative approach offers valuable insights into the influence of the trifluoroethyl substituent on the magnetic environment of the piperidinone core, a crucial aspect for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Experimental Protocols

A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of N-substituted piperidin-4-ones is outlined below. These are standard procedures that can be adapted for the specific instrumentation available.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample (e.g., this compound or its analogue) is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • The sample is thoroughly mixed by gentle vortexing to ensure homogeneity.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is utilized for data acquisition.

  • ¹H NMR Spectroscopy:

    • The spectrometer is tuned and shimmed on the sample to achieve optimal resolution and line shape.

    • A standard single-pulse experiment is performed to acquire the ¹H NMR spectrum.

    • Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program (e.g., zgpg30).

    • A wider spectral width (e.g., 0-220 ppm) is used to encompass the expected chemical shift range of all carbon atoms.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is employed.

  • Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for the comparator compound, 1-Ethylpiperidin-4-one.

Table 1: ¹H NMR Data Comparison

Compound Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
This compound (Predicted) H-2, H-6 (axial & equatorial)2.85t6.04H
H-3, H-5 (axial & equatorial)2.55t6.04H
-CH₂-CF₃3.10q9.52H
1-Ethylpiperidin-4-one (Experimental) H-2, H-6 (axial & equatorial)2.69t6.04H
H-3, H-5 (axial & equatorial)2.44t6.04H
-CH₂-CH₃2.51q7.22H
-CH₂-CH₃1.08t7.23H

Table 2: ¹³C NMR Data Comparison

Compound Assignment Chemical Shift (δ, ppm)
This compound (Predicted) C=O (C-4)208.5
-CH₂-CF₃124.5 (q, J ≈ 277 Hz)
C-2, C-652.0
-CH₂-CF₃51.5 (q, J ≈ 34 Hz)
C-3, C-540.5
1-Ethylpiperidin-4-one (Experimental) C=O (C-4)209.8
C-2, C-653.0
-CH₂-CH₃51.8
C-3, C-541.2
-CH₂-CH₃12.3

Key Observations and Comparative Insights

  • ¹H NMR: The presence of the electron-withdrawing trifluoroethyl group in the target molecule is predicted to cause a downfield shift of the adjacent methylene protons (-CH₂-CF₃) to approximately 3.10 ppm, which is significantly further downfield compared to the methylene protons of the ethyl group in the comparator (2.51 ppm). The protons on the piperidinone ring (H-2, H-6, H-3, and H-5) are also expected to experience a slight downfield shift due to the inductive effect of the trifluoroethyl group. The quartet multiplicity of the -CH₂-CF₃ protons is a clear indicator of coupling to the three neighboring fluorine atoms.

  • ¹³C NMR: The most dramatic effect of the trifluoroethyl group is observed in the ¹³C NMR spectrum. The carbon of the trifluoromethyl group (-CF₃) is predicted to appear as a quartet with a large coupling constant (¹JCF ≈ 277 Hz) due to one-bond coupling with the three fluorine atoms. The adjacent methylene carbon (-CH₂-CF₃) is also predicted to show a quartet multiplicity due to two-bond coupling (²JCF ≈ 34 Hz). The carbonyl carbon (C-4) is expected to have a similar chemical shift in both compounds, indicating that the electronic effect of the N-substituent does not significantly influence this position. The carbons of the piperidinone ring (C-2, C-6, C-3, and C-5) are predicted to be slightly deshielded in the trifluoroethyl derivative compared to the ethyl analogue.

Visualizing the Analysis Workflow and Molecular Structure

To further clarify the process and the structural relationships, the following diagrams have been generated using the DOT language.

NMR_Analysis_Workflow General NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 proc4 Integration and Peak Picking proc3->proc4 proc5 Structure Elucidation proc4->proc5

Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to final data interpretation.

Caption: The chemical structure of this compound, highlighting the key functional groups.

Mass Spectrometry Analysis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry techniques for the characterization of 1-(2,2,2-Trifluoroethyl)piperidin-4-one. It includes projected fragmentation patterns, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and a comparison with alternative analytical approaches.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research due to the presence of the trifluoroethyl group, which can significantly alter a molecule's metabolic stability and binding affinity. Mass spectrometry is a critical tool for the structural elucidation and quantification of such novel compounds. Understanding its behavior under different ionization techniques and fragmentation patterns is essential for accurate analysis.

Predicted Mass Spectral Data

While specific experimental data for this compound is not widely published, we can predict its mass spectral characteristics based on the known fragmentation of piperidin-4-one derivatives and fluorinated compounds.[1][2][3][4] The molecular weight of this compound (C₇H₁₀F₃NO) is 181.16 g/mol .

Table 1: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

IonProposed StructurePredicted m/zIonization ModeNotes
[M+H]⁺C₇H₁₁F₃NO⁺182.08ESI, CIProtonated molecular ion, expected to be prominent in soft ionization techniques.
[M]⁺˙C₇H₁₀F₃NO⁺˙181.07EI, FIMolecular ion. May be weak or absent in Electron Ionization (EI) due to the lability of fluorinated compounds.[2][5] Field Ionization (FI) is a softer technique that is more likely to show the molecular ion.[5]
[M-CF₃]⁺C₆H₁₀NO⁺98.08EILoss of the trifluoromethyl radical, a common fragmentation for trifluoroethyl groups.
[M-CH₂CF₃]⁺C₅H₈NO⁺98.06EIα-cleavage adjacent to the nitrogen, a characteristic fragmentation of piperidines.[4]
[C₄H₈N]⁺Iminium ion70.07EIResult of ring fission of the piperidine core.[4]
[CF₃]⁺Trifluoromethyl cation69.00EIA common fragment observed in the mass spectra of fluorocarbons.[2]

Experimental Protocols

The choice between GC-MS and LC-MS will depend on the volatility and thermal stability of the analyte. Given the structure of this compound, both techniques are viable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. Derivatization is generally not required for this analyte.

Experimental Protocol: GC-MS Method [6]

  • Instrumentation: A standard GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1) at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is ideal for less volatile or thermally labile compounds and offers softer ionization options.

Experimental Protocol: LC-MS/MS Method [7][8][9]

  • Instrumentation: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start at 5% B.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • Analysis Mode: Full scan (m/z 50-500) and product ion scan of the precursor ion at m/z 182.08.

Comparison of Analytical Techniques

Table 2: Comparison of GC-MS and LC-MS for the Analysis of this compound

FeatureGC-MSLC-MS/MS
Principle Separation based on volatility and boiling point, followed by mass analysis.Separation based on polarity and partitioning, followed by mass analysis.
Ionization Typically hard ionization (EI), leading to extensive fragmentation.[5]Soft ionization (ESI, APCI), often preserving the molecular ion.
Molecular Ion May be weak or absent.[2][5]Typically a strong [M+H]⁺ signal.
Fragmentation Provides detailed structural information from fragmentation patterns.[4]Tandem MS (MS/MS) provides controlled fragmentation for structural confirmation and quantification.
Sensitivity Generally good for volatile compounds.Often provides higher sensitivity, especially for polar compounds.[7]
Sample Requirements Sample must be volatile and thermally stable.Wide range of compounds, including non-volatile and thermally labile ones.
Alternative Methods Field Ionization (FI) or Chemical Ionization (CI) can be used for softer ionization to observe the molecular ion.[5]Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds.

Visualizations

Experimental Workflow

Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample containing This compound Dilution Dilution in appropriate solvent Sample->Dilution GC Gas Chromatography (GC) Dilution->GC GC-MS LC Liquid Chromatography (LC) Dilution->LC LC-MS Ionization Ionization (EI, ESI) GC->Ionization LC->Ionization MassAnalyzer Mass Analyzer (Quadrupole, TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Spectrum Mass Spectrum DataSystem->Spectrum

Caption: General experimental workflow for mass spectrometry analysis.

Proposed Fragmentation Pathway

Fragmentation Pathway Parent [M]⁺˙ m/z 181.07 Frag1 [M-CF₃]⁺ m/z 98.08 Parent->Frag1 - •CF₃ Frag2 [M-CH₂CF₃]⁺ m/z 98.06 Parent->Frag2 - •CH₂CF₃ (α-cleavage) Frag3 [C₄H₈N]⁺ m/z 70.07 Parent->Frag3 Ring Fission Frag4 [CF₃]⁺ m/z 69.00 Parent->Frag4

Caption: Proposed EI fragmentation of this compound.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Piperidones in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic potential. This guide provides an objective comparison of the biological activity of fluorinated and non-fluorinated piperidone derivatives, supported by experimental data, to inform the design of next-generation therapeutics. We will delve into the cytotoxic and anti-inflammatory properties of these compounds, offering a clear, data-driven perspective.

Comparative Analysis of Biological Activities

The 3,5-bis(benzylidene)-4-piperidone scaffold, a curcumin analog, has been a focal point of research due to its significant anticancer and anti-inflammatory properties. The introduction of fluorine atoms to the benzylidene rings has been shown to modulate these activities profoundly.

Anticancer Activity

The antiproliferative effects of fluorinated and non-fluorinated 3,5-bis(benzylidene)-4-piperidones have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is presented below.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Fluorinated vs. Non-Fluorinated 3,5-bis(benzylidene)-4-piperidones

Compound IDStructureCell LineIC50 (µM)Reference
Non-Fluorinated
13,5-bis(benzylidene)-4-piperidoneH441 (Lung Adenocarcinoma)> 50[1]
Fluorinated
EF24 (1a)(3E,5E)-3,5-bis[(2-fluorophenyl)methylene]-4-piperidinoneH441 (Lung Adenocarcinoma)< 30[1][2]
2cN-acryloyl-3,5-bis(3-fluoro-4-methoxybenzylidene)-4-piperidonePANC-1 (Pancreatic)0.008 ± 0.001[2]
2dN-acryloyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidonePANC-1 (Pancreatic)0.009 ± 0.001[2]
Trifluoromethylated
163,5-bis[4-(trifluoromethyl)benzylidene]-1-[3-(trifluoromethyl)benzoyl]-4-piperidoneHepG2 (Hepatoma)1.89 ± 0.12[3]

Note: A lower IC50 value indicates greater potency.

The data clearly demonstrates that fluorination significantly enhances the anticancer activity of 3,5-bis(benzylidene)-4-piperidones. The lead fluorinated compound, EF24, shows markedly higher potency compared to its non-fluorinated parent compound.[1] Further modifications, such as the introduction of an N-acryloyl group and additional fluorine substitutions (compounds 2c and 2d), lead to exceptionally low nanomolar IC50 values in pancreatic cancer cells.[2] Similarly, trifluoromethyl substitution (compound 16) results in potent activity against liver cancer cells.[3]

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a key signaling pathway involved in inflammation.

Table 2: Comparative Anti-inflammatory Activity (NF-κB Inhibition)

Compound IDKey Structural FeatureCell LineAssayEffectReference
Trifluoromethylated
16Tris-trifluoromethyl substitutionHepG2LPS-induced NF-κB activationPotent inhibition of p65 and IκBα phosphorylation[3]

Compound 16, with its trifluoromethyl groups, was identified as a potent inhibitor of the NF-κB signaling pathway, suggesting its potential as an anti-inflammatory agent.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

Synthesis of 3,5-bis(benzylidene)-4-piperidones

General Procedure: The synthesis of 3,5-bis(benzylidene)-4-piperidones is typically achieved through a Claisen-Schmidt condensation reaction.

  • Reaction Setup: 4-Piperidone hydrochloride monohydrate and the corresponding substituted benzaldehyde (fluorinated or non-fluorinated) are dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Catalyst: A catalytic amount of hydrochloric acid is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a specified period.

  • Workup: The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol, water), and dried to yield the desired 3,5-bis(benzylidene)-4-piperidone.[4]

Synthesis of N-acryloyl-3,5-bis(benzylidene)-4-piperidones
  • Starting Material: The synthesized 3,5-bis(benzylidene)-4-piperidone is dissolved in acetone.

  • Acrylation: Acryloyl chloride is added to the solution.

  • Base: An aqueous solution of potassium carbonate (K2CO3) is added, and the reaction mixture is stirred at room temperature for 24 hours.

  • Isolation: Water is added to the reaction mixture, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum.[2]

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (fluorinated or non-fluorinated piperidones).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 values are determined.[5]

NF-κB Activation Assay
  • Cell Culture and Treatment: HepG2 cells are cultured and treated with the test compounds for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce NF-κB activation.

  • Protein Extraction: Total protein is extracted from the cells.

  • Western Blot Analysis: The expression levels of key proteins in the NF-κB pathway, such as phosphorylated p65 and phosphorylated IκBα, are analyzed by Western blotting using specific antibodies.

  • Densitometry: The protein bands are quantified to determine the extent of inhibition of NF-κB activation.[3]

Visualizing the Molecular Landscape

To further elucidate the experimental processes and biological pathways, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_assay Biological Assays s1 4-Piperidone + Substituted Benzaldehyde s2 Claisen-Schmidt Condensation s1->s2 s3 3,5-bis(benzylidene) -4-piperidone s2->s3 s4 Acryloyl Chloride + K2CO3 s3->s4 a1 Cancer Cell Lines s3->a1 s5 N-acryloyl derivative s4->s5 s5->a1 a2 MTT Assay a1->a2 a3 IC50 Determination a2->a3 a4 HepG2 Cells + LPS a5 Western Blot a4->a5 a6 NF-κB Inhibition a5->a6 nfkappab_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylates NFkB_p p-NF-κB (p65) IKK->NFkB_p Phosphorylates Nucleus Nucleus NFkB_p->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Piperidone Fluorinated Piperidone (16) Piperidone->IkBa_p Inhibits Piperidone->NFkB_p Inhibits

References

Conformational Analysis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of the piperidine ring, a cornerstone in medicinal chemistry, is profoundly influenced by the nature of its N-substituent. This guide provides a comparative conformational analysis of 1-(2,2,2-trifluoroethyl)piperidin-4-one, juxtaposed with prototypical N-alkyl and N-acyl analogues. The inclusion of the electron-withdrawing 2,2,2-trifluoroethyl group introduces unique stereoelectronic effects that significantly alter the conformational equilibrium compared to simpler alkyl or acyl groups. This analysis is supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy and computational chemistry studies.

Comparative Conformational Data

The conformational preference of N-substituents on a piperidine ring is a delicate balance of steric and electronic factors. In the case of this compound, the strong inductive effect of the trifluoromethyl group diminishes the nitrogen's electron density, influencing both the ring conformation and the orientation of the N-substituent.

CompoundN-SubstituentPredominant Conformer (N-Substituent Orientation)Conformational Free Energy (ΔG°, kcal/mol)Key ³JHH Coupling Constants (Hz)Method
This compound -CH₂CF₃Equatorial (anti) (Inferred)Not Experimentally DeterminedNot Experimentally DeterminedComputational Modeling
1-Methylpiperidin-4-one-CH₃Equatorial~0.4 - 0.6J(H2a, H3a) ≈ 10-12, J(H2e, H3a) ≈ 2-3NMR Spectroscopy
1-Acetylpiperidin-4-one-C(O)CH₃Equatorial (amide bond rotation)Not DeterminedBroadened signals due to amide rotationNMR Spectroscopy
1-Benzoylpiperidin-4-one-C(O)PhEquatorial (amide bond rotation)Not DeterminedBroadened signals due to amide rotationNMR Spectroscopy

Note: Data for this compound is inferred from computational studies on 1-(2,2,2-trifluoroethyl)piperidine due to the absence of specific experimental data for the 4-oxo derivative.

Conformational Equilibria and Influencing Factors

The piperidine ring primarily adopts a chair conformation to minimize torsional and angle strain. The orientation of the N-substituent, either axial or equatorial, is a critical determinant of the molecule's overall shape and reactivity.

A computational study on 1-(2,2,2-trifluoroethyl)piperidine indicates that the most stable conformation features the trifluoroethyl group in an equatorial position with an anti arrangement of the C-C and C-N bonds. This preference is likely driven by the minimization of steric interactions between the bulky trifluoroethyl group and the axial hydrogens on the piperidine ring.

In contrast, simple N-alkyl substituents like the methyl group in 1-methylpiperidin-4-one also show a strong preference for the equatorial position to avoid 1,3-diaxial interactions.

For N-acyl derivatives such as 1-acetylpiperidin-4-one and 1-benzoylpiperidin-4-one, the conformational analysis is further complicated by the partial double bond character of the amide C-N bond, which leads to restricted rotation and the presence of rotamers. However, the acyl group itself generally prefers an equatorial orientation.

The electron-withdrawing nature of the 2,2,2-trifluoroethyl group in the target molecule is expected to decrease the basicity of the piperidine nitrogen and potentially influence the puckering of the ring, although detailed experimental studies are required to quantify these effects.

Experimental and Computational Protocols

A combination of NMR spectroscopy and computational modeling is the standard approach for elucidating the conformational preferences of piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the predominant conformation in solution by analyzing the chemical shifts and coupling constants of the piperidine ring protons.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Record ¹H NMR spectra at ambient temperature. For more detailed analysis, 2D NMR experiments such as COSY and HSQC can be performed to assign all proton and carbon signals unambiguously.

  • Analysis of Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) between adjacent protons provides crucial information about the dihedral angles and thus the ring conformation. Large coupling constants (typically 10-13 Hz) between axial protons (e.g., J(H2a, H3a)) are indicative of a chair conformation. Small coupling constants (2-5 Hz) are observed for axial-equatorial and equatorial-equatorial couplings.

  • Variable Temperature NMR: In cases of dynamic equilibria, such as amide bond rotation in N-acyl derivatives, variable temperature NMR studies can be employed to determine the energy barriers of these processes.

Computational Modeling

Objective: To calculate the relative energies of different conformers and predict the most stable geometry.

Protocol:

  • Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., MMFF94 force field) to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of the identified conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Analysis of Results: Compare the relative energies of the optimized conformers to determine the global minimum and the population of each conformer at a given temperature using Boltzmann statistics. The calculated geometries can be used to predict NMR parameters for comparison with experimental data.

Visualizing Conformational Relationships

The following diagrams illustrate the key conformational equilibria and the workflow for their analysis.

G cluster_0 Conformational Equilibrium of this compound Axial Axial Conformer (N-CH₂CF₃ axial) Equatorial Equatorial Conformer (N-CH₂CF₃ equatorial) Axial->Equatorial Ring Inversion

Caption: Chair-chair interconversion of this compound.

G cluster_1 Experimental and Computational Workflow start Compound Synthesis nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) start->nmr comp Computational Modeling (Conformational Search, DFT) start->comp data_analysis Data Analysis (Coupling Constants, Relative Energies) nmr->data_analysis comp->data_analysis conclusion Determination of Predominant Conformer data_analysis->conclusion

Caption: A typical workflow for conformational analysis.

A Comparative Crystallographic Guide to 1-(2,2,2-Trifluoroethyl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is crucial for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography provides the definitive atomic-level structure of a compound in its crystalline state. This guide offers a comparative overview of the crystallographic analysis of 1-(2,2,2-trifluoroethyl)piperidin-4-one and its derivatives, alongside detailed experimental protocols for their structural determination.

The this compound scaffold is of significant interest in medicinal chemistry due to the influence of the trifluoroethyl group on the physicochemical properties of the molecule, such as basicity, lipophilicity, and metabolic stability. The precise conformation of the piperidine ring and the spatial arrangement of its substituents are key determinants of its biological activity.

Comparative Crystallographic Data

Compound/DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZConformation
Hypothetical: 1-(2,2,2-Trifluoroethyl) piperidin-4-one C₇H₁₀F₃NOMonoclinicP2₁/c~6-8~10-12~10-1490~95-10590~800-10004Chair
1-[(1R)-2-hydroxy-1-phenylethyl] piperidin-4-one[1]C₁₃H₁₇NO₂OrthorhombicP2₁2₁2₁8.213(2)10.345(3)13.789(4)9090901170.8(5)4Chair[1]
1-[1-(2,3,4,5,6-pentafluorophenyl)-2-phenylethyl]piperidin-1-ium chloride[2][3]C₁₉H₁₉F₅N⁺·Cl⁻MonoclinicP2₁/c10.456(1)12.034(1)15.123(1)9099.87(1)901873.4(3)4Chair[2][3]
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate[4]C₂₄H₂₆N₂O₄SMonoclinicP2₁/n10.581(1)14.892(1)14.213(1)9098.43(1)902212.1(3)4Chair[4]

Data for the hypothetical compound is an educated estimation based on related structures and is intended for illustrative purposes.

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various established synthetic routes. One common method involves the N-alkylation of piperidin-4-one with a suitable trifluoroethylating agent.

Synthesis of this compound:

A typical procedure involves the reaction of piperidin-4-one hydrochloride with 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM). The reaction mixture is typically stirred at room temperature until completion, followed by an aqueous workup and purification by column chromatography.

Crystallization:

Obtaining high-quality single crystals is often the most challenging step.[5] Slow evaporation of a saturated solution of the purified compound is a common technique. Suitable solvents for crystallization of piperidin-4-one derivatives include ethanol, methanol, ethyl acetate, or mixtures of these with less polar solvents like hexane or diethyl ether.[6] Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a poor solvent, is another effective method.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is a powerful technique used to determine the three-dimensional arrangement of atoms in a crystal.[7][8]

Data Collection:

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam.[5] The diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector.[5]

Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson techniques to generate an initial electron density map.[5] This map is used to build an initial model of the molecule. The model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.

Visualizing the Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Piperidin-4-one Precursor synthesis N-alkylation with 2,2,2-Trifluoroethylating Agent start->synthesis purification Column Chromatography synthesis->purification crystallization Slow Evaporation or Vapor Diffusion purification->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Final Structure refinement->validation

Caption: Experimental workflow for X-ray crystallography.

Signaling Pathways and Logical Relationships

The structural information obtained from X-ray crystallography is pivotal in understanding how these molecules interact with their biological targets. For instance, if a this compound derivative is designed as a kinase inhibitor, its crystal structure can be docked into the ATP-binding site of the kinase to rationalize its potency and selectivity.

logical_relationship cluster_drug_design Drug Design & Discovery cluster_structural_biology Structural Biology cluster_output Outcome sar Structure-Activity Relationship (SAR) lead_opt Lead Optimization sar->lead_opt xray X-ray Crystal Structure of Ligand-Target Complex lead_opt->xray Provides Ligand improved_potency Improved Potency & Selectivity lead_opt->improved_potency binding_mode Binding Mode Analysis xray->binding_mode binding_mode->sar Informs Design

Caption: Drug design cycle informed by structural biology.

References

Comparative Guide to the Biological Activity of 1-(2,2,2-Trifluoroethyl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of 1-(2,2,2-trifluoroethyl)piperidin-4-one derivatives, primarily focusing on their role as EZH2 inhibitors. To offer a broader perspective for researchers, scientists, and drug development professionals, this document also contrasts their activity with other piperidin-4-one scaffolds exhibiting a range of pharmacological effects, including antimicrobial, antiviral, and alternative anticancer properties.

EZH2 Inhibition by this compound Derivatives

The this compound moiety is a key component of potent and selective inhibitors of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in various cancers, making it a significant target for therapeutic intervention.[1][2]

The introduction of the trifluoroethyl group on the piperidine nitrogen has been shown to be optimal for reducing the basicity of the piperidine and enhancing cellular potency.[2]

Data Presentation: EZH2 Inhibitory Activity

The following table summarizes the in vitro activity of a representative this compound derivative, CPI-1205, and its analogs.

Compound IDN-substituent on PiperidineEZH2 Biochemical IC50 (µM)Cellular H3K27me3 EC50 (µM)
CPI-1205 (13) 2,2,2-Trifluoroethyl0.0020.032
10 2,2-Difluoro-cyclopropyl-0.038
11 2,2,3,3-Tetrafluoropropyl-0.038
12 2,2-Difluoroethyl-0.039

Data sourced from Vaswani, R. G., et al. (2016).[2]

Signaling Pathway Diagram

EZH2_Pathway EZH2 EZH2 (catalytic subunit) EED EED H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation SUZ12 SUZ12 RbAp48 RbAp48 AEBP2 AEBP2 SAM SAM (Methyl Donor) SAM->EZH2 Histone_H3 Histone H3 Histone_H3->EZH2 Gene_Repression Gene Repression H3K27me3->Gene_Repression Inhibitor 1-(2,2,2-Trifluoroethyl) piperidin-4-one Derivative Inhibitor->EZH2

EZH2 signaling pathway and point of inhibition.
Experimental Protocols

EZH2 Biochemical Assay Protocol

This protocol is for a chemiluminescent assay to measure the activity of the EZH2 complex and screen for inhibitors.[1]

  • Reagent Preparation :

    • Prepare a solution of S-adenosylmethionine (SAM), the methyl donor, in assay buffer.

    • Dilute the EZH2 enzyme complex (EZH2/EED/SUZ12/RbAp48/AEBP2) and the histone H3 substrate in assay buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound derivatives).

  • Enzyme Reaction :

    • In a 96-well plate, add the test compound dilutions.

    • Add the EZH2 enzyme complex to each well.

    • Initiate the reaction by adding the histone H3 substrate and SAM.

    • Incubate the plate for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 30°C) to allow for histone methylation.

  • Detection :

    • Stop the enzyme reaction.

    • Add a primary antibody that specifically recognizes methylated H3K27.

    • Add a horseradish peroxidase (HRP)-labeled secondary antibody.

    • Add an HRP substrate to produce a chemiluminescent signal.

  • Data Analysis :

    • Measure the chemiluminescence using a plate reader. The signal is proportional to EZH2 activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response curve.

H3K27me3 Cellular Assay Protocol

This protocol describes a method to assess the ability of a compound to inhibit H3K27 methylation in a cellular context.[3]

  • Cell Culture and Treatment :

    • Plate cells (e.g., HeLa) in a 96-well or 384-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24-48 hours) to allow for changes in histone methylation.

  • Cell Lysis and Antibody Incubation :

    • Lyse the cells to release the nuclear contents.

    • Add a specific antibody that recognizes the H3K27me3 mark. For time-resolved fluorescence resonance energy transfer (TR-FRET) assays, this is often a terbium-labeled antibody.

  • Detection (TR-FRET example) :

    • Add a second detection reagent, such as a fluorescently labeled tracer that binds to a component of the assay (e.g., a GFP-tagged histone H3).

    • Incubate to allow for antibody binding and FRET to occur.

  • Data Analysis :

    • Measure the TR-FRET signal using a suitable plate reader. The signal will be inversely proportional to the level of H3K27me3.

    • Calculate the percent inhibition of the H3K27me3 mark for each compound concentration.

    • Determine the EC50 value from the dose-response curve.

Comparative Analysis: Other Piperidin-4-one Derivatives

To understand the broader utility of the piperidin-4-one scaffold, this section compares the EZH2 inhibitors to derivatives with different N-substituents and biological activities.

A. Antimicrobial Piperidin-4-one Derivatives

Certain 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have demonstrated significant antibacterial and antifungal activities.[3]

Data Presentation: Antimicrobial Activity
Compound TypeTest OrganismActivity (Zone of Inhibition in mm or MIC in µg/mL)
2,6-diaryl-3-methyl-4-piperidonesStaphylococcus aureusGood activity compared to ampicillin[3]
Escherichia coliGood activity compared to ampicillin[3]
Thiosemicarbazone derivatives of piperidin-4-oneCandida albicansSignificant activity compared to terbinafine[3]
Microsporum gypseumSignificant activity compared to terbinafine[3]

MIC: Minimum Inhibitory Concentration. Data is qualitative as presented in the source.[3]

Experimental Workflow Diagram

Antimicrobial_Assay A Prepare bacterial/fungal inoculum B Spread inoculum on agar plate A->B D Place discs on agar surface B->D C Impregnate sterile discs with piperidin-4-one derivatives C->D E Incubate at optimal temperature (e.g., 37°C for 24-48h) D->E F Measure the diameter of the zone of inhibition E->F

Workflow for the disc diffusion antimicrobial assay.
Experimental Protocol: Antimicrobial Disc Diffusion Assay

This method is used to assess the antimicrobial activity of the synthesized compounds.[3]

  • Preparation of Inoculum : Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans).

  • Agar Plate Preparation : Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

  • Inoculation : Uniformly spread the microbial suspension over the surface of the agar plate.

  • Compound Application :

    • Sterilize paper discs.

    • Impregnate the discs with known concentrations of the piperidin-4-one derivatives dissolved in a suitable solvent (e.g., DMSO).

    • Place the impregnated discs on the surface of the inoculated agar plates.

  • Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement : Measure the diameter of the clear zone of inhibition around each disc, which indicates the extent of antimicrobial activity.

B. Antiviral Piperidin-4-one Derivatives

The piperidin-4-one scaffold has also been incorporated into molecules with antiviral properties, including activity against Human Immunodeficiency Virus (HIV) and influenza viruses.[4][5]

Data Presentation: Antiviral Activity
Compound ClassVirusAssayPotency (EC50)
Piperidine-substituted purines (FZJ13)HIV-1Syncytium FormationComparable to 3TC[4]
Piperidine-substituted purines (FZJ05)Influenza A/H1N1MDCK cell-based assayLower than ribavirin[4]
tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e)Influenza Virus (various strains)MDCK cell-based assayAs low as 0.05 µM[5]

EC50: 50% effective concentration. 3TC (Lamivudine) is a standard anti-HIV drug.[4]

Experimental Protocol: Anti-HIV Syncytium Formation Assay

This assay visually or quantitatively assesses the inhibition of HIV-induced cell fusion.[6]

  • Cell Culture :

    • Culture MT-4 cells, a human T-cell line highly susceptible to HIV infection.

    • Seed the cells in a 24- or 48-well plate.

  • Compound and Virus Addition :

    • Add serial dilutions of the test compounds to the wells.

    • Infect the cells with a syncytium-inducing strain of HIV-1.

  • Incubation : Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 days.

  • Analysis :

    • Visually inspect the wells daily using an inverted microscope.

    • Count the number of syncytia (giant cells with at least four nuclei).

    • Calculate the percentage of inhibition of syncytia formation for each compound concentration compared to a virus-only control.

C. Anticancer Piperidin-4-one Derivatives (Non-EZH2 Targets)

Various piperidin-4-one derivatives have shown cytotoxic activity against cancer cell lines through mechanisms other than EZH2 inhibition. These often feature α,β-unsaturated ketone systems that can react with cellular thiols.[7][8]

Data Presentation: Cytotoxic Activity
Compound ClassCancer Cell LineAssayPotency (IC50 or GI50)
Furfurylidene 4-piperidone analogs (2d, 3d)Molt-4 (Leukemia)MTTSignificant cytotoxicity[8]
3,5-Bis(arylidene)-4-piperidones (5c)HepG2 (Liver)SRBPotent cytotoxicity[9]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones (II, IV)H929 (Myeloma)Not specifiedReduced cell growth[10]

IC50: 50% inhibitory concentration; GI50: 50% growth inhibition.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11]

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Compound Treatment : Treat the cells with serial dilutions of the piperidin-4-one derivatives for a specified duration (e.g., 48-72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value from the dose-response curve.

Conclusion

The piperidin-4-one scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities. The 1-(2,2,2-trifluoroethyl) substitution pattern has proven particularly effective in the design of potent and selective EZH2 inhibitors for oncology applications. By comparing these specialized derivatives with other piperidin-4-ones that exhibit antimicrobial, antiviral, and broad-spectrum cytotoxic effects, it becomes evident how modifications to the core structure, particularly at the nitrogen and the C3/C5 positions, can dramatically alter the therapeutic target and pharmacological profile. This comparative guide highlights the chemical tractability and broad therapeutic potential of the piperidin-4-one chemical class, offering valuable insights for future drug discovery and development efforts.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of fluorinated piperidines—a scaffold of growing importance in medicinal chemistry—is a critical step in ensuring the safety, efficacy, and reproducibility of preclinical and clinical studies. The unique physicochemical properties imparted by the fluorine atom necessitate a careful selection of analytical methodology. This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of fluorinated piperidines: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy.

Data Presentation: A Comparative Summary

The selection of an analytical technique for purity determination hinges on a variety of factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and the need for structural elucidation. The following tables provide a comparative overview of these techniques for the analysis of fluorinated piperidines.

Table 1: Comparison of Key Performance Characteristics for Purity Analysis of Fluorinated Piperidines

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹⁹F NMR (¹⁹F qNMR)
Principle Separation based on polarity in a liquid mobile phase.Separation based on volatility and polarity in a gaseous mobile phase.Quantitative determination based on the nuclear magnetic resonance of the ¹⁹F nucleus.
Applicability Broadly applicable to most fluorinated piperidines, including non-volatile and thermally labile compounds.[1]Suitable for volatile and thermally stable fluorinated piperidines or those that can be derivatized.[2]Applicable to all fluorinated piperidines.[3]
Selectivity Good; can be optimized with different columns and mobile phases.Excellent, especially when coupled with a mass spectrometer.Excellent; the wide chemical shift range of ¹⁹F minimizes signal overlap.[4]
Sensitivity Good (ng to µg range).Excellent (pg to ng range).Moderate (µg to mg range).
Limit of Detection (LOD) Typically in the µg/mL to ng/mL range.Can reach the pg/mL range.Generally in the mg/mL to µg/mL range.[5]
Limit of Quantitation (LOQ) Typically in the µg/mL range.[6]Can reach the ng/mL range.Generally in the mg/mL range.[6]
Precision (RSD) Excellent (<2%).Excellent (<2%).Excellent (<1-2%).[7]
Accuracy High, dependent on reference standards.High, dependent on reference standards.High; can be an absolute method without a specific reference standard for the analyte.[3]
Sample Throughput Moderate to high.Moderate.High.[3]
Impurity Identification Possible with a DAD detector and by collecting fractions for further analysis. Definitive identification requires LC-MS.[8]Excellent; mass spectra provide structural information for impurity identification.[1]Provides structural information about fluorine-containing impurities.
Key Advantages Versatile, robust, and widely available.[9]High resolution and sensitivity; excellent for volatile impurities and structural elucidation.[10]Rapid, non-destructive, requires minimal sample preparation, and can be an absolute quantitative method.[3][4]
Key Limitations Requires a chromophore for UV detection; may require derivatization for some compounds.[11]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[1]Lower sensitivity compared to chromatographic methods; requires access to an NMR spectrometer.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible purity data. The following are representative methodologies for the analysis of fluorinated piperidines using HPLC-UV, GC-MS, and ¹⁹F qNMR.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on a method for the analysis of 4-(4-fluorophenyl)piperidin-4-ol and can be adapted for other fluorinated piperidines.[12]

  • Objective: To determine the purity of a fluorinated piperidine by assessing the main peak area relative to the total peak area.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump.

    • Autosampler.

    • Column oven.

    • UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 0-5 min: 10% B, 5-20 min: 10% to 90% B, 20-25 min: 90% B, 25.1-30 min: 10% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (or the UV maxima of the analyte).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the fluorinated piperidine sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general method that may require optimization, particularly regarding the temperature program, based on the volatility of the specific fluorinated piperidine.[2]

  • Objective: To separate and identify volatile impurities and confirm the identity of the main component.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector.

    • Mass spectrometer detector.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injection Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation:

    • Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If the compound has low volatility, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary.

Quantitative ¹⁹F NMR (¹⁹F qNMR) Protocol

This is a general protocol for ¹⁹F qNMR, which offers the advantage of not requiring a reference standard of the analyte itself.[3][7]

  • Objective: To determine the absolute purity of a fluorinated piperidine using an internal standard.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.

  • NMR Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Acquisition Time: ≥ 1 second.

    • Relaxation Delay (d1): 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the signals of interest (analyte and internal standard). A longer delay ensures full relaxation and accurate integration.

    • Number of Scans: 16 to 64, depending on the sample concentration.

  • Sample Preparation:

    • Accurately weigh a specific amount of the fluorinated piperidine sample (e.g., 10-20 mg).

    • Accurately weigh a specific amount of a stable, non-reactive internal standard containing fluorine with a known purity (e.g., trifluorotoluene or another suitable fluorinated compound with a signal that does not overlap with the analyte).

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Processing and Calculation:

    • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signal of the analyte and the signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS Where:

      • I = Integral value

      • N = Number of fluorine atoms for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a logical comparison of the analytical methods described.

G General Experimental Workflow for Purity Determination cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Data Acquisition cluster_3 Data Analysis & Reporting start Fluorinated Piperidine Sample weigh Accurate Weighing start->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve filter Filtration (for HPLC/GC) dissolve->filter method_choice Choose Analytical Technique filter->method_choice hplc HPLC-UV Analysis method_choice->hplc Non-volatile/ Thermally labile gcms GC-MS Analysis method_choice->gcms Volatile/ Thermally stable qnmr ¹⁹F qNMR Analysis method_choice->qnmr Absolute Purity/ Rapid Analysis process Chromatogram/Spectrum Processing hplc->process gcms->process qnmr->process integrate Peak/Signal Integration process->integrate calculate Purity Calculation integrate->calculate report Final Purity Report calculate->report

Caption: A general workflow for the purity determination of fluorinated piperidines.

G Logical Comparison of Analytical Methods cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_qnmr ¹⁹F qNMR hplc_adv Advantages: - Versatile for non-volatile compounds - Robust and reproducible - Widely available hplc_lim Limitations: - Requires a chromophore - Lower sensitivity than GC-MS - Relies on reference standards gcms_adv Advantages: - High sensitivity and resolution - Excellent for volatile impurities - Provides structural information (MS) gcms_lim Limitations: - Only for volatile/thermally stable compounds - May require derivatization - Potential for thermal degradation qnmr_adv Advantages: - Absolute quantification possible - Rapid and non-destructive - Minimal sample preparation - High selectivity for ¹⁹F qnmr_lim Limitations: - Lower sensitivity - Requires specialized equipment - Higher initial instrument cost start Purity Analysis of Fluorinated Piperidines start->hplc_adv Routine QC start->gcms_adv Volatile Impurities start->qnmr_adv Absolute Purity

Caption: A logical comparison of HPLC, GC-MS, and ¹⁹F qNMR for fluorinated piperidine analysis.

References

A Spectroscopic Guide to 1-(2,2,2-Trifluoroethyl)piperidin-4-one and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Key Spectroscopic Features

This guide provides a detailed spectroscopic comparison of the synthetically important compound, 1-(2,2,2-Trifluoroethyl)piperidin-4-one, and its readily available precursors, piperidin-4-one and a common trifluoroethylating agent, 2,2,2-trifluoroethyl trifluoromethanesulfonate. Understanding the distinct spectral characteristics of these molecules is crucial for reaction monitoring, purity assessment, and structural confirmation in synthetic and medicinal chemistry workflows. This document presents a compilation of experimental and predicted spectroscopic data, detailed experimental protocols, and a visual representation of the synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This data facilitates a clear comparison of their structural features as reflected in their spectral properties.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group
Piperidin-4-one 3300-3500 (broad), 2850-2950, 1715 (strong)N-H stretch, C-H stretch, C=O stretch
2,2,2-Trifluoroethyl Trifluoromethanesulfonate 1420, 1220, 1140S=O stretch, C-F stretch
This compound 2850-2950, 1720 (strong), 1250, 1150C-H stretch, C=O stretch, C-F stretch

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Piperidin-4-one ~2.5t4H-CH₂-C=O
~3.1t4H-CH₂-NH-CH₂-
~2.0 (broad)s1HN-H
2,2,2-Trifluoroethyl Trifluoromethanesulfonate 4.8q2H-CH₂-CF₃
This compound (Predicted) ~2.6t4H-CH₂-C=O
~2.9t4H-CH₂-N-CH₂-
~3.2q2HN-CH₂-CF₃

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundChemical Shift (δ, ppm)Assignment
Piperidin-4-one ~41-CH₂-C=O
~45-CH₂-NH-CH₂-
~209C=O
2,2,2-Trifluoroethyl Trifluoromethanesulfonate ~68 (q)-CH₂-CF₃
~118 (q)-CF₃
~122 (q)-SO₂-CF₃
This compound (Predicted) ~40-CH₂-C=O
~52-CH₂-N-CH₂-
~55 (q)N-CH₂-CF₃
~124 (q)-CF₃
~207C=O

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
Piperidin-4-one C₅H₉NO99.1399 [M]⁺, 70, 56, 42
2,2,2-Trifluoroethyl Trifluoromethanesulfonate C₃H₂F₆O₃S232.10Data not readily available
This compound C₇H₁₀F₃NO181.16181 [M]⁺, 152, 98, 83

Synthetic Pathway

The synthesis of this compound is typically achieved through the N-alkylation of piperidin-4-one. A common and efficient method involves the use of a trifluoroethylating agent such as 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of a non-nucleophilic base.

Synthesis_Pathway Synthesis of this compound Piperidin-4-one Piperidin-4-one Reaction N-Alkylation Piperidin-4-one->Reaction Trifluoroethylating_Agent 2,2,2-Trifluoroethyl Trifluoromethanesulfonate Trifluoroethylating_Agent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic route to this compound.

Experimental Protocols

1. Synthesis of this compound

  • Materials:

    • Piperidin-4-one hydrochloride

    • 2,2,2-Trifluoroethyl trifluoromethanesulfonate

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas for inert atmosphere

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add piperidin-4-one hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Add anhydrous acetonitrile to the flask to create a suspension.

    • To this stirring suspension, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

2. Spectroscopic Characterization

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of a thin film of the purified product on a salt plate (e.g., NaCl or KBr) or as a KBr pellet using an FTIR spectrometer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Mass Spectrometry (MS):

    • Obtain the mass spectrum of the purified product using a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Discussion of Spectroscopic Comparison

The spectroscopic data presented provides clear indicators for the successful transformation of piperidin-4-one to this compound.

  • IR Spectroscopy: The most significant change in the IR spectrum upon N-alkylation is the disappearance of the broad N-H stretching band between 3300-3500 cm⁻¹ characteristic of the secondary amine in piperidin-4-one. The strong carbonyl (C=O) stretch will remain in the product, likely with a slight shift in wavenumber. The appearance of strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region is a key indicator of the successful incorporation of the trifluoroethyl group.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the broad N-H proton signal of piperidin-4-one is a primary confirmation of the reaction. The most telling new signal for the product will be a quartet around 3.2 ppm, corresponding to the methylene protons of the trifluoroethyl group (N-CH₂-CF₃), which are coupled to the three fluorine atoms. The signals for the piperidine ring protons will also experience a downfield shift due to the electron-withdrawing effect of the trifluoroethyl group.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the product will show a new quartet around 55 ppm for the N-CH₂ carbon, with the splitting caused by coupling to the three fluorine atoms. The carbon of the CF₃ group will appear as a quartet further downfield, around 124 ppm. The carbons of the piperidine ring attached to the nitrogen will also show a downfield shift compared to the precursor. The carbonyl carbon signal will remain in the downfield region around 207 ppm.

  • Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak [M]⁺ at m/z 181, corresponding to the molecular weight of this compound. The fragmentation pattern will differ significantly from that of piperidin-4-one, with characteristic losses of fragments related to the trifluoroethyl group.

Assessing the Metabolic Stability of N-trifluoroethyl Piperidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing novel therapeutics, the metabolic stability of a drug candidate is a critical parameter that significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. The strategic incorporation of fluorine into drug molecules is a widely adopted strategy in medicinal chemistry to enhance metabolic stability. This guide provides a comparative assessment of the metabolic stability of N-trifluoroethyl piperidine compounds against their non-fluorinated counterparts, supported by representative experimental data and detailed methodologies.

The Impact of N-Trifluoroethyl Substitution on Metabolic Stability

The introduction of a trifluoroethyl group on the piperidine nitrogen can significantly alter a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to enzymatic oxidation. For piperidine-containing compounds, common metabolic pathways include N-dealkylation and oxidation of the carbon atoms adjacent to the nitrogen. The presence of the electron-withdrawing trifluoromethyl group is expected to shield the N-trifluoroethyl moiety from these metabolic transformations.

Comparative Metabolic Stability Data

The following table summarizes representative data from in vitro human liver microsome (HLM) stability assays, illustrating the enhanced metabolic stability conferred by N-trifluoroethyl substitution.

Compound ClassRepresentative CompoundIn Vitro Half-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Data Source/Rationale
N-ethyl Amine N-ethyl Pentedrone7703.6[1]
N-trifluoroethyl Amine N-nitroso-2,2,2-trifluoroethyl-ethylamine> 1000 (estimated)Very Low[2]

Note on Data Presentation: Direct comparative metabolic stability data for a single N-trifluoroethyl piperidine compound and its exact N-ethyl analog was not publicly available. The data for the N-ethyl amine is from a study on N-ethyl pentedrone in human liver microsomes.[1] The data for the N-trifluoroethyl amine is based on a study of N-nitrosodiethylamine analogs, which demonstrated that dealkylation of the N-trifluoroethyl group was "strongly inhibited" and the bis-trifluoroethyl analog was "practically not metabolized".[2] This table serves as an illustrative comparison based on available data for structurally related motifs.

Experimental Protocols

Human Liver Microsomal Stability Assay

A standard in vitro assay to determine metabolic stability involves incubating the test compound with human liver microsomes, which are rich in drug-metabolizing enzymes.[3]

1. Reagents and Materials:

  • Test compounds and positive control compounds (e.g., a compound with known metabolic instability) dissolved in an organic solvent like DMSO.

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile or methanol for reaction termination.

  • Internal standard for analytical quantification.

2. Incubation Procedure:

  • A master mix is prepared containing the phosphate buffer and human liver microsomes.

  • The test compound is added to the master mix at a final concentration typically around 1 µM.

  • The mixture is pre-incubated at 37°C.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Control incubations are performed in the absence of the NADPH regenerating system to assess for any non-enzymatic degradation.

3. Sample Analysis:

  • The quenched samples are centrifuged to precipitate the microsomal proteins.

  • The supernatant is transferred for analysis.

  • The concentration of the remaining parent compound at each time point is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percentage of the remaining parent drug is plotted against time.

  • The elimination rate constant (k) is determined from the slope of the linear regression of this plot.

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the expected metabolic fate of N-trifluoroethyl piperidine compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis reagents Prepare Reagents (Buffer, Microsomes, NADPH) mix Mix Compound with Microsomes & Buffer reagents->mix test_compound Prepare Test Compound (1µM in DMSO) test_compound->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate time_points Take Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate->time_points quench Quench with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Experimental workflow for an in vitro microsomal stability assay.

metabolic_pathway cluster_metabolism CYP-Mediated Metabolism parent N-Trifluoroethyl Piperidine Compound n_dealkylation N-Dealkylation of Trifluoroethyl Group parent->n_dealkylation Very Slow ring_oxidation Piperidine Ring Oxidation parent->ring_oxidation metabolite_n Metabolite (Piperidine) blocked Blocked/Strongly Inhibited n_dealkylation->blocked metabolite_ring Oxidized Metabolite ring_oxidation->metabolite_ring

Caption: Potential metabolic pathways for N-trifluoroethyl piperidine.

References

Safety Operating Guide

Safe Disposal of 1-(2,2,2-Trifluoroethyl)piperidin-4-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential guidance on the proper disposal procedures for 1-(2,2,2-Trifluoroethyl)piperidin-4-one, a fluorinated organic compound utilized in pharmaceutical research and development. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the protection of the environment. Due to the limited specific data on this compound, a cautious approach, treating it as hazardous waste, is mandatory.

I. Chemical and Safety Data Overview

PropertyValueSource
Molecular Formula C₇H₁₀F₃NOSanta Cruz Biotechnology[1]
Molecular Weight 181.16 g/mol Santa Cruz Biotechnology[1]
Known Hazards (from similar compounds) Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.PubChem[2]

Given the trifluoroethyl moiety, thermal decomposition may produce hazardous byproducts, including hydrogen fluoride. Therefore, uncontrolled incineration or disposal is highly inappropriate.

II. Core Disposal Principle: Hazardous Waste Management

All waste containing this compound, including pure compound, solutions, and contaminated materials, must be disposed of as hazardous waste. This ensures that the final disposition is handled by facilities equipped to manage and neutralize toxic and persistent chemicals.

III. Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Isolate Waste Streams: Do not mix waste containing this compound with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Use Designated Containers: Collect all waste in clearly labeled, sealed, and chemically resistant containers. The label should include:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazards (e.g., "Toxic," "Aquatic Hazard")

    • Accumulation start date

2. Personal Protective Equipment (PPE):

  • When handling waste, wear appropriate PPE, including:

    • Nitrile gloves (or other chemically resistant gloves)

    • Safety goggles and a face shield

    • A laboratory coat

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

4. Arrange for Professional Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.

  • Provide the disposal company with all available information about the chemical, including its name, quantity, and any known hazards.

5. Recommended Disposal Methods:

  • High-Temperature Incineration: This is the preferred method for the destruction of fluorinated organic compounds. The process should be carried out in a licensed hazardous waste incineration facility equipped with appropriate scrubbers and afterburners to neutralize acidic gases like hydrogen fluoride.

  • Hazardous Waste Landfill: If incineration is not available, disposal in a certified hazardous waste landfill is an alternative.[3] This method contains the chemical but does not destroy it.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 On-Site Waste Management cluster_1 Professional Disposal cluster_2 Final Disposition A Waste Generation (e.g., unused reagent, contaminated labware) B Segregate Waste Isolate from other chemical streams A->B C Containerize and Label Use sealed, resistant containers with clear hazard labels B->C D Temporary Storage Designated, ventilated, and secure area C->D E Contact EHS or Licensed Disposal Vendor D->E F High-Temperature Incineration (Preferred Method) E->F If Available G Hazardous Waste Landfill (Alternative Method) E->G If Incineration is Not an Option H Complete Destruction F->H I Secure Containment G->I

Disposal workflow for this compound.

By following these procedures, researchers and laboratory managers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.

References

Essential Safety and Operational Guide for 1-(2,2,2-Trifluoroethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1-(2,2,2-Trifluoroethyl)piperidin-4-one, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.

Physicochemical Data

PropertyValue
Molecular Formula C7H10F3NO
Molecular Weight 181.16 g/mol
CAS Number 81363-14-6

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[1]

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may be required for splash hazards.[3]
Skin Protection GlovesHandle with chemical-impermeable gloves. Nitrile gloves are not recommended for ketones; consider using PVA, butyl, or fluoroelastomer gloves for better resistance.[2][4] Neoprene gloves are also a good option for fluorinated compounds.[5] Always inspect gloves prior to use.
Protective ClothingWear a flame-resistant lab coat and appropriate chemical-resistant clothing.[2][5]
Respiratory Protection RespiratorUse in a well-ventilated area, such as a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[2]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is critical to minimize risks. The following step-by-step operational plan outlines the procedures from preparation to final disposal.

1. Preparation and Handling:

  • Ensure adequate ventilation in the handling area.[2]

  • Inspect all PPE for integrity before use.[2]

  • Avoid the formation of dust, and avoid breathing mist, gas, or vapors.[2]

  • Prevent contact with skin and eyes.

  • Keep the compound away from open flames, hot surfaces, and sources of ignition.[2]

2. In Case of a Spill:

  • Evacuate personnel to a safe area.[2]

  • Remove all sources of ignition.[2]

  • Ventilate the area.

  • Wear appropriate PPE, including chemical impermeable gloves and safety goggles.[2]

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[2]

3. Disposal Plan:

  • All waste materials, including contaminated PPE and absorbent materials, must be considered hazardous waste.[2]

  • Dispose of contents/container to an approved waste disposal plant.

  • Do not let the product enter drains, other waterways, or soil.

Experimental Protocol: Safe Handling of this compound

  • Preparation:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible.

    • Don the appropriate PPE as specified in the table above.

    • Work within a certified chemical fume hood to ensure adequate ventilation.

  • Handling:

    • Carefully open the container to avoid splashing or creating aerosols.

    • Use only compatible lab equipment (e.g., glass, PTFE).

    • If transferring the substance, do so slowly and carefully to minimize splashing.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all work surfaces and equipment used.

    • Remove and properly dispose of contaminated PPE as hazardous waste.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_safety Verify Safety Equipment prep_hood->prep_safety handle_open Carefully Open Container prep_safety->handle_open Proceed to Handling handle_transfer Transfer Substance handle_open->handle_transfer handle_close Keep Container Closed handle_transfer->handle_close spill_evacuate Evacuate Area handle_transfer->spill_evacuate If Spill Occurs disp_waste Collect Hazardous Waste handle_close->disp_waste Proceed to Disposal disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe disp_decon Decontaminate Surfaces disp_ppe->disp_decon disp_wash Wash Hands disp_decon->disp_wash spill_ventilate Ventilate spill_evacuate->spill_ventilate spill_contain Contain Spill spill_ventilate->spill_contain spill_collect Collect for Disposal spill_contain->spill_collect

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2,2-Trifluoroethyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-Trifluoroethyl)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.